(4S,5S)-4,5-DI(AMINOMETHYL)-2,2-DIMETHYLDIOXOLANE
Description
Properties
IUPAC Name |
[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4,8-9H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGQLRAYJUXGOW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CN)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CN)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane synthesis from L-tartaric acid
An In-depth Technical Guide to the Synthesis of (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane from L-tartaric Acid
Introduction: Leveraging Nature's Chiral Pool
L-tartaric acid, a readily available and inexpensive chiral building block sourced from the byproducts of winemaking, represents an exemplary starting material in asymmetric synthesis.[1][2] Its C2-symmetric backbone, adorned with multiple functional groups, provides a versatile scaffold for the construction of complex chiral molecules.[2][3] This guide details a robust and reliable synthetic pathway to this compound, a valuable C2-symmetric chiral diamine. This target molecule and its derivatives are frequently employed as chiral ligands in metal-catalyzed asymmetric reactions and as organocatalysts, where their defined stereochemistry is crucial for inducing enantioselectivity.[4][5]
The synthesis leverages a logical sequence of protection, functional group transformation, and reduction, preserving the stereochemical integrity of the original chiral centers. This document provides not only the procedural steps but also the underlying chemical principles and mechanistic insights that govern each transformation, offering a comprehensive resource for researchers in synthetic chemistry and drug development.
Overall Synthetic Strategy
The transformation of L-tartaric acid into the target diamine is accomplished through a four-step sequence. The core strategy is to first protect the vicinal diols to prevent unwanted side reactions, then convert the carboxylic acids into amide functionalities, and finally, reduce the amides to the desired aminomethyl groups.
Experimental Protocol: Synthesis of this compound
Note: This reaction must be conducted under strictly anhydrous conditions with appropriate safety precautions, as LiAlH₄ reacts violently with water.
-
In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution or suspension of the diamide in anhydrous THF to the LiAlH₄ suspension via the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for several hours to ensure complete reduction. [4]4. Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through Celite®.
-
Dry the filtrate over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield the crude diamine. The product can be further purified by distillation or chromatography. [4]
Reagent Molar Eq. Purpose Diamide 1.0 Starting Material Lithium Aluminum Hydride 2.0 - 3.0 Reducing Agent Anhydrous THF Solvent Reaction Medium | H₂O, 15% NaOH (aq) | - | Workup/Quenching |
Note on Stereochemistry: The reduction of the amide to the amine does not affect the stereocenters at positions 4 and 5 of the dioxolane ring. However, according to Cahn-Ingold-Prelog priority rules, the change in functional group from -CONH₂ (higher priority) to -CH₂NH₂ (lower priority) relative to the dioxolane ring carbons results in a change of the stereochemical descriptor from (R,R) for the dicarboxamide intermediate to (S,S) for the final diamine product.
Conclusion
This guide outlines a reliable and well-established multi-step synthesis of the chiral diamine this compound from L-tartaric acid. The pathway is efficient, with each step proceeding with good to excellent yields. By explaining the rationale behind each transformation and providing detailed protocols, this document serves as a practical resource for chemists. The synthesis successfully transforms a simple, naturally derived chiral molecule into a sophisticated ligand precursor, underscoring the power of the chiral pool approach in modern asymmetric synthesis.
References
-
De Sousa, J. D., et al. (2011). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. National Institutes of Health. [Link]
-
Waser, M., et al. (2011). Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer catalysts. National Institutes of Health. [Link]
-
Gonzalez, S. V., & Carlsen, P. (n.d.). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. ARKIVOC. [Link]
-
Gonzalez, S. V., & Carlsen, P. (2011). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. ARKIVOC, 2011(9), 325-336. [Link]
-
Kovács, T., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. National Institutes of Health. [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]
-
Seebach, D., et al. (2004). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Scheme 1. Tartaric diamides by the direct reaction of L-tartaric acids with amines. ResearchGate. [Link]
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series. ResearchGate. [Link]
-
Seebach, D., et al. (2004). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition, 43(38), 4974-5000. [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]
-
Seebach, D., et al. (2004). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis and chelating properties of tartaric acid di-amide derivatives. ResearchGate. [Link]
-
JoVE. (n.d.). Video: Amides to Amines: LiAlH4 Reduction. JoVE. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link]
-
ResearchGate. (2015). What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup?. ResearchGate. [Link]
-
LookChem. (n.d.). (4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID DIMETHYL ESTER (37031-29-1) 's Synthetic route. LookChem. [Link]
-
ResearchGate. (n.d.). Scheme 23. Tartaric-acid-derived diamine 83 in the asymmetric Michael... ResearchGate. [Link]
-
Kovács, T., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. MDPI. [Link]
-
ResearchGate. (n.d.). Attempted application of tartaric-acid- and TADDOL-derived chiral... ResearchGate. [Link]
-
Ataman Kimya. (n.d.). L-(+)-TARTARIC ACID. Ataman Kimya. [Link]
-
Gzella, A., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health. [Link]
-
Gonzalez, S. V., & Carlsen, P. (2011). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. ARKIVOC. [Link]
-
Gonzalez, S. V., & Carlsen, P. (2011). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. Semantic Scholar. [Link]
-
Reddy, K. L., & Suman, P. (2009). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health. [Link]
-
Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. ResearchGate. [Link]
-
ResearchGate. (n.d.). (−)-(4 R ,5 R )-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane. ResearchGate. [Link]
-
Journal of Chemical Education. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [Link]
-
Jiang, Y., et al. (2012). [2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (1994). Synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) from (2R,3R)-tartaric acid. Royal Society of Chemistry. [Link]
-
MP Biomedicals. (n.d.). L-(+)-Tartaric acid, 100 g. MP Biomedicals. [Link]
-
Jiang, Y., et al. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. ResearchGate. [Link]
-
Wu, Y., et al. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Physicochemical Guide to (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane: A Chiral Diamine Core for Drug Development
This technical guide provides an in-depth analysis of the physicochemical properties of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane, a C₂-symmetric chiral diamine derived from L-(+)-tartaric acid.[1][2] This molecule serves as a critical building block in medicinal chemistry, particularly as a chiral ligand in the development of novel therapeutics, including platinum-based antitumor agents.[3] Understanding its fundamental chemical and physical characteristics is paramount for its effective application in drug design, formulation, and analytical development. This document is structured to provide both established data and field-proven methodologies for the comprehensive characterization of this important synthetic intermediate.
Molecular Identity and Core Physicochemical Parameters
(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane is a chiral diamine featuring a rigid dioxolane backbone derived from a natural chiral pool, which imparts a fixed stereochemical relationship between the two primary amine functionalities.
| Property | Value | Source |
| IUPAC Name | [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanamine | N/A |
| Synonyms | (4S,5S)-4,5-Di(aminomethyl)-2,2-dimethyldioxolane | [4] |
| CAS Number | 119322-88-2 | [4] |
| Molecular Formula | C₇H₁₆N₂O₂ | N/A |
| Molecular Weight | 160.22 g/mol | N/A |
| Boiling Point | 236 °C at 760 mmHg | [4] |
| Vapor Pressure | 0.0486 mmHg at 25 °C | [4] |
Basicity and Ionization Behavior (pKa)
The basicity of the two primary amine groups, quantified by their pKa values, is a critical parameter influencing the compound's solubility, lipophilicity, and interaction with biological targets. As a diamine, it will have two distinct pKa values corresponding to the sequential protonation of the nitrogen atoms.
Predicted pKa Values
While experimental values are not published, computational models based on the compound's structure predict pKa values in the range of 8.5 to 10.5 for similar aliphatic primary amines. The proximity of the two amine groups and the influence of the dioxolane ring may affect these values.
Experimental Protocol for pKa Determination via Potentiometric Titration
This method provides a reliable and direct measurement of the pKa values.[5][6]
Causality: Potentiometric titration monitors the change in pH of a solution of the diamine upon the gradual addition of a standardized acid. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and unprotonated forms of each amine group are equal.[5]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation: Dissolve a precisely weighed amount of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane in deionized water to create an approximately 1 mM solution. Add a supporting electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[5]
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Titration: Place the sample solution in a thermostatted vessel and slowly add standardized 0.1 M HCl in small increments. Record the pH and the volume of titrant added after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The two equivalence points can be identified from the inflection points of this curve. For greater accuracy, plot the first derivative (ΔpH/ΔV) against the volume of HCl; the peaks of this plot correspond to the equivalence points. The pKa values are the pH readings at the halfway points to each equivalence volume.
Solubility Profile
Solubility is a cornerstone of drug development, impacting bioavailability, formulation, and administration routes. The presence of two primary amine groups suggests that the solubility of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane will be highly pH-dependent.
Qualitative Solubility Assessment
Based on its structure, the compound is expected to be soluble in polar organic solvents like methanol and ethanol.[2] Its solubility in aqueous media is expected to be low at neutral to high pH but should increase significantly in acidic conditions due to the formation of the more soluble ammonium salts.[7][8]
Experimental Protocol for Quantitative Solubility Determination (Thermodynamic Solubility)
This protocol determines the equilibrium solubility of the compound in various solvents, which is a critical parameter for preclinical development.
Causality: This method involves creating a saturated solution of the compound and then quantifying its concentration after equilibrium has been reached. This provides a definitive measure of the maximum amount of the compound that can be dissolved in a given solvent at a specific temperature.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane to a series of vials containing the test solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Predicted LogP
Computational tools predict a LogP value for (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane to be in the range of -1.0 to 0.0, suggesting it is a relatively hydrophilic molecule.
Experimental Protocol for LogD₇.₄ Determination (Shake-Flask Method)
This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer at physiological pH.
Causality: The shake-flask method physically separates the compound between two immiscible phases (n-octanol and a pH 7.4 buffer). By measuring the concentration in each phase at equilibrium, the distribution coefficient can be directly calculated, providing a gold-standard measure of lipophilicity at a physiologically relevant pH.
Caption: Workflow for LogD determination using the shake-flask method.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by mixing them and allowing the phases to separate.
-
Partitioning: Add a known amount of the diamine to a vial containing the pre-saturated n-octanol and buffer. Shake the mixture for a set period (e.g., 1-2 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Analytical Characterization
A robust analytical package is essential for confirming the identity, purity, and stability of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity and quantifying the concentration of the diamine. Given its chiral nature, a chiral HPLC method is necessary to determine its enantiomeric purity.
Proposed Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) is required. Columns based on crown ethers are often effective for primary amines.[9] Alternatively, derivatization with a chiral reagent followed by analysis on a standard achiral column (e.g., C18) can be employed.
-
Mobile Phase: A typical mobile phase for a crown ether-based column would be a mixture of an acidic aqueous solution (e.g., perchloric acid solution at pH 1-2) and methanol.[9] For derivatized samples on a C18 column, a gradient of acetonitrile and water is common.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. A published reference for the ¹³C NMR spectrum exists, which can be used for comparison. The ¹H NMR spectrum is expected to show characteristic signals for the aminomethyl protons, the methine protons on the dioxolane ring, and the gem-dimethyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should readily produce the protonated molecule [M+H]⁺.
Stability
Assessing the stability of the diamine under various conditions is crucial for determining its shelf-life and appropriate storage conditions.
Proposed Stability Study Protocol:
-
Forced Degradation: Expose solutions of the compound to stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) environments, as well as heat and light.
-
Time-Point Analysis: At various time points, analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to determine the percentage of the compound remaining.
-
Long-Term Stability: Store the solid compound under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) and test for purity and degradation at set intervals (e.g., 3, 6, 12 months).
References
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. Available from: [Link]
-
This compound, 99+%. Letopharm Limited. Available from: [Link]
-
Amine Unknowns. Available from: [Link]
-
(4S,5S)-4,5-BIS-(AMINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE. SpectraBase. Available from: [Link]
-
Measurement of Polyamine pKa Values. Springer Nature Experiments. Available from: [Link]
-
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. ACS Publications. Available from: [Link]
-
IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4. AIP Publishing. Available from: [Link]
-
New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. ResearchGate. Available from: [Link]
-
Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. ACS Publications. Available from: [Link]
-
Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. Available from: [Link]
-
New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2Dimethyl4,5-bis(diphenylaminomethyl). ResearchGate. Available from: [Link]
-
[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. National Institutes of Health. Available from: [Link]
-
IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Available from: [Link]
-
HPLC manual (for chiral HPLC analysis). Available from: [Link]
-
[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. ResearchGate. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. PubMed. Available from: [Link]
-
(−)-(4 R ,5 R )-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 7. chemhaven.org [chemhaven.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to (4S,5S)-4,5-Di(aminomethyl)-2,2-dimethyldioxolane (CAS 119322-88-2)
Introduction
(4S,5S)-4,5-Di(aminomethyl)-2,2-dimethyldioxolane, registered under CAS number 119322-88-2, is a C₂-symmetric chiral diamine that has emerged as a valuable and versatile building block in modern organic chemistry. Derived from the readily available chiral pool of L-(+)-tartaric acid, this compound preserves the stereochemical integrity of its parent molecule, making it a powerful tool in the field of asymmetric synthesis.[1] Its structural rigidity and the strategic placement of its two primary amine functionalities allow it to act as an effective bidentate ligand for various transition metals, facilitating a range of stereoselective transformations.
This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a particular focus on its utility as a chiral ligand in asymmetric catalysis and as a crucial component in the development of novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this important chiral molecule.
Physicochemical Properties
This compound is a clear, colorless liquid under standard conditions. It is hygroscopic and should be handled accordingly to prevent moisture absorption. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 119322-88-2 | |
| Chemical Name | This compound | |
| Synonyms | (4S-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine | |
| Molecular Formula | C₇H₁₆N₂O₂ | |
| Molecular Weight | 160.22 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 47-48 °C | |
| Solubility | Soluble in water and ethanol.[1] |
Synthesis from the Chiral Pool
The synthesis of this compound leverages the inherent chirality of L-(+)-tartaric acid. The general and well-established synthetic strategy involves a three-step process that begins with the protection of the diol functionality of diethyl tartrate, followed by amidation of the ester groups, and finally, reduction of the resulting diamide to the target diamine. This pathway ensures that the (4S,5S) stereochemistry is maintained throughout the synthesis.
Caption: Synthetic pathway for this compound.
Representative Synthesis Protocol
The following is a representative, multi-step protocol for the synthesis of the title compound, adapted from established methodologies for analogous chiral diamines.[2][3]
Step 1: Synthesis of Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
-
To a solution of diethyl (2R,3R)-tartrate in acetone, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the acetone is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by vacuum distillation or column chromatography provides the pure diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
Step 2: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide
-
The diethyl ester from Step 1 is dissolved in a suitable solvent (e.g., methanol) and saturated with ammonia gas at a low temperature (e.g., 0 °C).
-
The reaction vessel is sealed and the mixture is stirred at room temperature for several days until the reaction is complete.
-
The solvent and excess ammonia are removed under reduced pressure to yield the crude dicarboxamide.
-
The solid product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of this compound
-
To a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon), a solution of the dicarboxamide from Step 2 in dry THF is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
-
The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting solids are filtered off, and the filtrate is dried over anhydrous potassium carbonate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford the final this compound as a clear, colorless liquid.
Applications in Asymmetric Catalysis
The C₂-symmetric nature of this compound makes it an excellent chiral ligand for transition metal-catalyzed asymmetric reactions. The two primary amine groups can coordinate to a metal center, creating a rigid and well-defined chiral environment that influences the stereochemical outcome of the reaction.
Enantioselective Reduction of Ketones
One notable application is in the cobalt-catalyzed asymmetric reduction of prochiral ketones. The in-situ formation of a cobalt(II) complex with the diamine ligand generates a chiral catalyst that can effectively reduce ketones to their corresponding secondary alcohols with a degree of enantioselectivity.
Caption: Proposed mechanism for the Co-catalyzed asymmetric reduction of ketones.
Experimental Example: Asymmetric Reduction of Acetophenone [2]
In a study of the catalytic reduction of various substrates, a complex of cobalt(II) chloride with this compound was used to catalyze the reduction of acetophenone with an alcohol-modified sodium borohydride.[2]
| Substrate | Catalyst System | Reducing Agent | Product | Enantiomeric Excess (e.e.) | Reference |
| Acetophenone | CoCl₂ / (4S,5S)-Diamine Ligand | NaBH₄ (alcohol-modified) | (S)-1-Phenylethanol | 24% | [2] |
| Dimethyl itaconate | CoCl₂ / (4S,5S)-Diamine Ligand | NaBH₄ (alcohol-modified) | Dimethyl α-methylsuccinate | 38% | [2] |
While the enantioselectivity in this specific example is moderate, it demonstrates the principle of using this diamine ligand for asymmetric transformations. The efficiency of such catalytic systems is often highly dependent on the specific ligand structure, the metal center, and the reaction conditions. Further optimization and derivatization of the ligand could lead to improved stereocontrol.
Application in Pharmaceutical Development: Antitumor Platinum(II) Complexes
A highly significant application of this compound and its derivatives is in the development of novel platinum-based anticancer drugs.[4] Cisplatin and carboplatin are widely used chemotherapeutic agents, but their efficacy is often limited by severe side effects and the development of drug resistance.[5] One strategy to overcome these limitations is to modify the carrier ligand attached to the platinum center.
Researchers have synthesized a series of platinum(II) complexes where derivatives of (4S,5S)-4,5-bis(aminomethyl)-1,3-dioxolane act as the carrier ligand.[4] The rationale behind incorporating the dioxolane moiety is to enhance the water solubility of the complexes, which is a desirable property for drug administration. These complexes, which feature a seven-membered chelate ring with the platinum atom, have demonstrated remarkable antitumor activity.[4]
Caption: General structure of antitumor platinum(II) complexes with a dioxolane-based diamine ligand.
In Vitro and In Vivo Antitumor Activity
Many of the synthesized platinum complexes with these dioxolane-based ligands have shown excellent antitumor activity against murine L1210 leukemia cells in mice, with some compounds being superior to both cisplatin and carboplatin.[4] Furthermore, certain (glycolato)platinum(II) complexes from this series exhibited high cytotoxicity against various human stomach cancer cell lines, in some cases exceeding that of cisplatin.[4]
| Compound | Leaving Group | Stereoisomer | In Vivo Antitumor Activity (L1210 Leukemia, T/C %) | In Vitro Cytotoxicity (Human Stomach Cancer Lines) | Reference |
| Complex 1a-h | 1,1-Cyclobutanedicarboxylate | (4R,5R) | Higher than corresponding (4S,5S) isomers | - | [4] |
| Complex 2a-h | 1,1-Cyclobutanedicarboxylate | (4S,5S) | Active | - | [4] |
| Complex 3d-g | Glycolate | (4R,5R) & (4S,5S) | - | More cytotoxic than cisplatin against SNU-1, SNU-5, SNU-16, NCI-N87 | [4] |
A key finding from these studies is the structure-activity relationship, where the (4R,5R)-stereoisomers of the diamine ligand generally led to platinum complexes with higher antitumor activity than the corresponding (4S,5S)-isomers.[4] This highlights the critical role of stereochemistry in the biological activity of these potential drug candidates. Several of these complexes also showed significant efficacy against cisplatin-resistant cancer cells, suggesting they may operate via a mechanism that can overcome common resistance pathways.[4]
Handling and Safety
This compound should be handled with care in a well-ventilated area, preferably a fume hood. It is known to cause potential irritation to the eyes, skin, and respiratory tract. Due to its hygroscopic nature, it should be stored under an inert atmosphere in a tightly sealed container to prevent degradation from moisture. The toxicological properties of this compound have not been fully investigated, and therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a chiral diamine of significant value, bridging the gap between fundamental asymmetric synthesis and applied pharmaceutical research. Its straightforward synthesis from L-(+)-tartaric acid provides access to a C₂-symmetric ligand that has proven effective in inducing stereoselectivity in metal-catalyzed reactions. More strikingly, its incorporation as a carrier ligand in platinum(II) complexes has led to the development of promising new antitumor agents with enhanced activity and the potential to overcome cisplatin resistance. For researchers and drug development professionals, this compound represents a powerful and versatile tool, and its full potential in both catalysis and medicinal chemistry continues to be an exciting area of exploration.
References
-
Choi, S., et al. (1998). Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. Journal of Medicinal Chemistry, 41(16), 3069-3078. [Link]
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805. [Link]
-
Bitha, P., et al. (1989). Water-soluble third generation antitumor platinum complexes, [2,2-bis (aminomethyl)-1,3-propanediol-N,N']-[1,1-cyclobutanedicarboxylato (2-)-O,O']platinum(II) and [1,1-cyclobutanedicarboxylato(2-)-O,O'] [tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum(II). Journal of Medicinal Chemistry, 32(8), 2015-2020. [Link]
-
Royal Society of Chemistry. (2011). 1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R). [Link]
-
PubMed. (n.d.). Synthesis and antitumor activity of new platinum complexes. [Link]
-
ResearchGate. (2010). Current development in antitumor platinum complexes. [Link]
-
Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1104. [Link]
-
Jiang, Y., et al. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o430. [Link]
-
Raudenska, M., et al. (2021). Anticancer Platinum Drugs Update. International Journal of Molecular Sciences, 22(21), 12015. [Link]
-
SpectraBase. (n.d.). (4S,5S)-4,5-BIS-(AMINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE. [Link]
-
MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]
-
ResearchGate. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-dimethyoxy-4,5-dimethyl-1,3-dioxolan-2-one. [Link]
Sources
- 1. [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Chirality and Stereochemistry of Tartaric Acid-Derived Dioxolanes
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: Tartaric acid, an inexpensive and readily available chiral building block, serves as a cornerstone in asymmetric synthesis.[1][2] Its C₂-symmetric backbone provides a robust platform for the creation of chiral auxiliaries and catalysts, among which dioxolane derivatives are particularly prominent. This guide delves into the synthesis, stereochemical control, and application of these powerful chiral tools, with a special focus on the widely utilized α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs). We will explore the causal factors governing stereoselectivity and provide field-proven protocols to empower researchers in leveraging these molecules for the synthesis of enantiomerically pure compounds.
The Foundation: Chirality of Tartaric Acid
Tartaric acid possesses two identical chiral centers.[3] This leads to the existence of three stereoisomers: the enantiomeric pair (2R,3R)- and (2S,3S)-tartaric acid, and the achiral meso compound.[3][4] The readily available enantiopure forms, L-(+)-(2R,3R)-tartaric acid and D-(-)-(2S,3S)-tartaric acid, are invaluable starting materials in the chiral pool.[1][2] Their C₂ symmetry is a critical feature, as it simplifies the stereochemical environment in reactions and often leads to higher levels of stereocontrol. The ability to introduce two well-defined stereocenters from the outset is a significant advantage in the synthesis of complex molecules.[1]
Formation of Dioxolanes: Stereochemical Considerations
The reaction of the 1,2-diol functionality of tartaric acid (typically as its diester derivative) with an aldehyde or ketone yields a 1,3-dioxolane. This reaction is an acetal or ketal formation, respectively. The stereochemistry of the newly formed acetal center (C2 of the dioxolane ring) and the preservation of the original tartaric acid stereocenters are of paramount importance.
The formation of the dioxolane ring locks the conformation of the tartrate backbone. In the case of TADDOLs, which are derived from tartrate esters, the two adjacent diarylhydroxymethyl groups are held in a trans relationship on the dioxolane ring.[5][6] This specific orientation is crucial for their effectiveness as chiral auxiliaries.
Synthesis of Tartrate-Derived Acetonides: A Gateway to TADDOLs
The first step in the synthesis of the widely used TADDOLs is the protection of the diol of a tartrate ester, commonly dimethyl or diethyl tartrate, as an acetonide (a ketal derived from acetone).[7] This not only protects the hydroxyl groups but also sets the stage for the subsequent stereoselective transformations.
Diagram 1: General Synthesis of a Tartrate Acetonide
Caption: Simplified representation of chirality transfer via a TADDOL-metal complex.
Experimental Protocols & Data
Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol
This protocol is adapted from a procedure by Seebach et al. and is a reliable method for preparing a common TADDOL.
[7]Materials:
-
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 3.0 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester and anhydrous THF. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: The phenylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C. The causality here is critical: slow addition prevents a runaway exotherm and minimizes side reactions. The reaction mixture becomes a thick slurry.
-
Reaction Monitoring (Self-Validation): After the addition is complete, the mixture is stirred at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it carefully with saturated NH₄Cl, extracting with ethyl acetate, and spotting on a silica plate. The disappearance of the starting ester indicates reaction completion.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while cooling in an ice bath. The resulting mixture is stirred for 30 minutes.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield a crude solid.
-
Purification: The crude product is purified by recrystallization from a hot mixture of hexanes and ethyl acetate to afford the TADDOL as a white, crystalline solid. The purity can be confirmed by melting point and NMR spectroscopy.
Applications and Performance Data
TADDOL-derived catalysts have been successfully applied in a wide range of enantioselective reactions. The choice of the aryl group on the TADDOL and the metal center can be tuned to optimize the stereoselectivity for a specific transformation.
Table 1: Representative Applications of TADDOL-Titanium Catalysts
| Reaction | Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Diels-Alder | 3-Crotonyl-1,3-oxazolidin-2-one + Cyclopentadiene | (TADDOL)TiCl₂ | >98% | |
| Grignard Addition | Benzaldehyde + EtMgBr | (TADDOL)Ti(O-iPr)₂ | up to 98% | |
| Aldol Reaction | Silyl ketene acetal + Aldehyde | TADDOL-derived Ti complex | up to 95% |
Note: The presented ee values are indicative and can vary with specific substrates and reaction conditions.
Conclusion
Tartaric acid-derived dioxolanes, particularly TADDOLs, are powerful and versatile tools in the field of asymmetric synthesis. Their predictable stereochemistry, C₂-symmetric design, and the ease with which they can be modified make them indispensable for researchers in academia and industry. Understanding the principles of their synthesis and the mechanisms of chirality transfer is key to effectively applying these reagents for the stereocontrolled construction of complex chiral molecules, a critical task in drug development and materials science. The self-validating nature of the provided protocols, emphasizing reaction monitoring and purification, ensures that researchers can reliably produce and utilize these high-performance chiral auxiliaries.
References
-
Waser, J., et al. (2005). Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer catalysts. National Institutes of Health. Available at: [Link]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogs: versatile chiral auxiliaries. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and solvent sorption characteristics of new types of tartaric acid, lactic acid and TADDOL derived receptor compounds. ResearchGate. Available at: [Link]
-
Barros, M. T., Maycock, C. D., & Ventura, M. R. (2003). Aldol Reactions of Dioxanes Derived from Tartaric Acid. A Total Synthesis of (+)-Nephrosteranic Acid. ITQB NOVA. Available at: [Link]
-
Barros, M. T., Maycock, C. D., & Ventura, M. R. (2003). Aldol reactions of dioxanes derived from tartaric acid. A total synthesis of (+)-nephrosteranic acid. Organic Letters. Available at: [Link]
-
Jadhav, P. K., & Salo, O. (2004). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Attempted application of tartaric-acid- and TADDOL-derived chiral... ResearchGate. Available at: [Link]
-
Seebach, D., et al. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2023). Chirality transfer from chiral perovskite to molecular dopants via charge transfer states. Nature Communications. Available at: [Link]
-
Kim, H., et al. (2023). Elucidating the chirality transfer mechanisms during enantioselective synthesis for the spin-controlled oxygen evolution reaction. Journal of Materials Chemistry A. Available at: [Link]
-
University of Barcelona. (2022). New mechanism to transfer chirality between molecules in the nanoscale field. ScienceDaily. Available at: [Link]
-
Quora. (2017). What is the stereochemistry of tartaric acid? Quora. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Tartaric acid chirality. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TADDOL - Wikipedia [en.wikipedia.org]
The Architecture of Asymmetry: A Technical Guide to Chiral Diamine Ligands in Asymmetric Synthesis
<
Abstract
Chiral diamine ligands are foundational pillars in the field of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules crucial in the pharmaceutical and fine chemical industries.[1][2] Their unique three-dimensional structures create a chiral environment around a metal center, guiding chemical reactions to favor the formation of one enantiomer over its mirror image.[1] This guide provides an in-depth exploration of the discovery, classification, mechanistic principles, and practical application of key chiral diamine ligands. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, troubleshooting insights, and performance data to aid in synthetic endeavors.
Introduction: The Central Role of Chirality
In pharmaceutical development, the chirality of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] This necessity for enantiomerically pure compounds has driven the development of asymmetric catalysis, a field where small amounts of a chiral catalyst can generate large quantities of a desired enantiomer.[5][6] At the heart of many of these catalytic systems are chiral ligands, with diamines being a particularly prominent and versatile class.[2][7][8]
The journey of chiral diamine ligands began with the study of naturally occurring chiral molecules and has evolved into the rational design of highly modular and "privileged" scaffolds that demonstrate broad applicability across numerous reactions.[1][7] Ligands such as 1,2-diphenylethanediamine (DPEN) and 1,2-diaminocyclohexane (DACH) are cornerstones of this field, serving as the chiral backbone for many highly successful catalysts, most notably those developed by Nobel laureate Ryoji Noyori for asymmetric hydrogenation.[1][9]
Classification and Structural Diversity
The efficacy of a chiral diamine ligand is intrinsically linked to its structure, which dictates the conformation of the metal complex and the nature of the chiral pocket. They are broadly classified based on their symmetry elements.
C₂-Symmetric Diamines
C₂-symmetric ligands possess a two-fold rotational axis of symmetry, which significantly simplifies the catalytic landscape by reducing the number of possible diastereomeric transition states.[10] This often leads to higher enantioselectivities.[10]
-
(1R,2R)- or (1S,2S)-1,2-Diphenylethanediamine (DPEN): A benchmark ligand, often used in Noyori-type ruthenium catalysts for the hydrogenation of ketones.[1][11] Its bulky phenyl groups create a well-defined chiral environment.
-
(1R,2R)- or (1S,2S)-1,2-Diaminocyclohexane (DACH): The rigid cyclohexane backbone restricts conformational flexibility, making it a highly effective ligand in a variety of transformations, including the Jacobsen-Katsuki epoxidation (when incorporated into a salen ligand).[10][12]
C₁-Symmetric and Asymmetric Diamines
These ligands lack any rotational symmetry. While potentially leading to more complex reaction intermediates, C₁-symmetric ligands can offer unique stereochemical outcomes and are a growing area of research.[12][13] An example is 2,4-pentanediamine, which forms a stable six-membered chelate ring with metal centers.[12]
The choice between a 1,2-diamine (forming a 5-membered chelate ring) and a 1,3-diamine (forming a 6-membered chelate ring) fundamentally alters the geometry and bite angle of the resulting metal complex, which has profound implications for stereocontrol.[12]
Mechanism of Stereochemical Induction: The Noyori-Type Catalyst
The catalysts developed by Ryoji Noyori for asymmetric hydrogenation and transfer hydrogenation provide a premier example of how chiral diamine ligands operate.[1][14][15] These are often referred to as "bifunctional catalysts."[14]
The active catalyst, typically a ruthenium complex, features three key components:
-
A Diphosphine Ligand (e.g., BINAP): Confers asymmetry and modulates the electronic properties of the metal.[14][16]
-
A Chiral Diamine Ligand (e.g., DPEN): Interacts with the substrate and participates directly in the hydrogen transfer step.[14]
-
Hydride Ligands: These are transferred to the unsaturated substrate.[14]
The widely accepted mechanism for ketone hydrogenation involves a concerted, outer-sphere process within a six-membered pericyclic transition state.[14]
Key Mechanistic Steps:
-
Precatalyst Activation: The Ru-dihalide precatalyst reacts with H₂ in the presence of a base to form the active dihydride species.[16][17]
-
Metal-Ligand Bifunctionalism: The substrate (e.g., a ketone) interacts with the catalyst. The N-H proton on the diamine ligand acts as a Lewis acid, coordinating to the carbonyl oxygen, while the hydride on the ruthenium center is delivered to the carbonyl carbon.[14][18] This simultaneous interaction in the transition state is key to the high efficiency and selectivity.
-
Product Release and Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated to continue the cycle.[16]
This cooperative catalysis, where both the metal and the ligand play active roles, is a non-classical mechanism that accounts for the remarkable performance of these systems.[18]
Key Applications in Asymmetric Synthesis
Chiral diamine ligands have enabled the synthesis of countless chiral molecules, with significant impact in the pharmaceutical industry for producing key intermediates and active ingredients.[4][8][19]
Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH)
This is the most prominent application. Ru-diamine catalysts are exceptionally effective for the enantioselective reduction of ketones and imines to produce chiral alcohols and amines.[1][11][15][20]
-
Asymmetric Hydrogenation (AH): Uses molecular hydrogen (H₂) as the reductant.[17]
-
Asymmetric Transfer Hydrogenation (ATH): Utilizes hydrogen donors like isopropanol or a formic acid/triethylamine mixture, which can be operationally simpler and avoid the need for high-pressure equipment.[21][22][23]
These methods have been applied to the industrial synthesis of drugs like the antidepressant Fluoxetine and the antipsychotic agent BMS 181100.[24]
Other Transformations
The utility of chiral diamines extends beyond hydrogenations:
-
Henry (Nitroaldol) Reactions: Copper-diamine complexes can catalyze the asymmetric addition of nitroalkanes to aldehydes to form chiral nitroalcohols, which are versatile synthetic intermediates.[25] This has been used in the total syntheses of the antibiotic Linezolid and the anticoagulant Rivaroxaban.[25]
-
Cross-Coupling Reactions: Nickel complexes with chiral diamine ligands have been developed for asymmetric cross-couplings.[26]
-
Organocatalysis: Chiral diamines can also function as potent organocatalysts, for example, in the desymmetrization of meso-anhydrides.[7]
Practical Considerations & Experimental Protocols
Success in asymmetric catalysis requires meticulous attention to experimental detail.
General Workflow for an Asymmetric Catalytic Reaction
Caption: General workflow for asymmetric catalysis.
Protocol: Synthesis of (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN]
This ligand is a key component of many Noyori-type catalysts.[1]
Materials:
-
(1S,2S)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) in anhydrous DCM in an oven-dried flask. Cool the solution to 0 °C in an ice bath.
-
Addition: Add triethylamine (1.1 eq). Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure (S,S)-TsDPEN ligand.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This is a classic model reaction to evaluate catalyst performance.
Materials:
-
[RuCl₂(η⁶-p-cymene)]₂ (metal precursor)
-
(S,S)-TsDPEN (chiral ligand)
-
Acetophenone (substrate)
-
Formic acid/triethylamine azeotrope (5:2 mixture) or 2-Propanol (hydrogen source)
-
Anhydrous solvent (e.g., DCM or Acetonitrile)
Procedure:
-
Catalyst Formation (in situ): In an oven-dried Schlenk flask under an inert atmosphere, add [RuCl₂(η⁶-p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.011 eq). Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the precatalyst complex.
-
Reaction Initiation: Add the hydrogen source (e.g., formic acid/triethylamine mixture, 2.0 eq) followed by acetophenone (1.0 eq).
-
Execution: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the required time (typically 2-24 hours). Monitor for completion by GC or TLC.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Concentrate the combined organic layers. Analyze the crude product to determine conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst (degraded precursor or ligand).- Insufficient catalyst loading.- Presence of catalyst poisons (e.g., water, oxygen).- Suboptimal temperature. | - Use fresh, high-purity reagents.- Increase catalyst loading incrementally.- Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.[27]- Screen a range of temperatures. |
| Low Enantioselectivity (% ee) | - Impure ligand or incorrect enantiomer.- Suboptimal solvent or temperature.[27]- Incorrect metal-to-ligand ratio.- Reaction mechanism is substrate-dependent; the chosen ligand may not be optimal. | - Verify ligand purity and configuration.- Perform a solvent and temperature screen. Lowering the temperature often increases ee.[27]- Ensure the correct stoichiometry is used for catalyst formation.- Screen a library of different diamine ligands.[28] |
| Poor Reproducibility | - Inconsistent quality of reagents or solvents.- Trace amounts of oxygen or moisture.- Variations in reaction setup or temperature control. | - Use reagents from the same batch where possible.- Standardize inert atmosphere and solvent drying procedures.- Use a temperature-controlled reaction block or bath. |
Characterization: Determining Enantiomeric Excess
The quantitative measure of a successful asymmetric synthesis is the enantiomeric excess (% ee). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this determination.[3][29][30][31]
Principle of Chiral HPLC: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral stationary phase.[31] This differential interaction leads to different retention times, allowing for their separation and quantification.[3] The % ee is calculated from the integrated peak areas of the two enantiomers.[31][32]
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [31]
Chiral HPLC Analysis Workflow
Caption: Workflow for % ee determination by Chiral HPLC.
Future Outlook
The field of chiral diamine ligands continues to evolve. Current research focuses on the development of more sustainable catalysts using earth-abundant metals, the design of ligands for novel and challenging chemical transformations, and the immobilization of catalysts for easier separation and recycling.[22] The intricate dance of metal and ligand, pioneered by early discoveries and refined through decades of research, will undoubtedly continue to enable the synthesis of the complex chiral molecules that shape our world.
References
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A. [Link]
-
The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]
-
History of well-known chiral ligands. (A) Privileged chiral ligands (B) Rational ligand design and asymmetric syntheses using chiral N-H diamine ligand. ResearchGate. [Link]
-
The Role of Chiral Amines in Modern Drug Discovery and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]
-
Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS. [Link]
-
Asymmetric hydrogenation of ketones with chiral diamine– containing Ru catalyst. ResearchGate. [Link]
-
Noyori Hydrogenation. YouTube. [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl). National Institutes of Health. [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. National Institutes of Health. [Link]
-
Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. National Institutes of Health. [Link]
-
Mechanistic insight into NOYORI asymmetric hydrogenations. Semantic Scholar. [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
-
Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. [Link]
-
Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective: Chemical Education. CHIMIA. [Link]
-
Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews. [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]
-
Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics. [Link]
-
Pioneering Perspectives on Asymmetric Hydrogenation. Researcher.Life. [Link]
-
Mastering Asymmetric Synthesis with Chiral Diamines. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Noyori asymmetric hydrogenation. ResearchGate. [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [Link]
-
C2-Symmetric ligands. Wikipedia. [Link]
- Ryoji NOYORI. Google Scholar.
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante. [Link]
-
C2 and C1 Symmetry of chiral auxiliaries in catalytic reactions on metal complexes. ResearchGate. [Link]
-
Guidelines and methodologies in asymmetric synthesis and catalysis. ScienceDirect. [Link]
-
Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric Semicorrins and Bisoxazolines to Non-Symmetric Phosphinooxazolines. ResearchGate. [Link]
-
Asymmetric Synthesis. University of Bath. [Link]
-
A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. National Institutes of Health. [Link]
-
Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry. [Link]
-
Asymmetric catalysis in complex target synthesis. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mt.com [mt.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Ryoji NOYORI - Google Scholar [scholar.google.com]
- 10. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 15. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 16. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. pnas.org [pnas.org]
- 25. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 29. uma.es [uma.es]
- 30. heraldopenaccess.us [heraldopenaccess.us]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. physicsforums.com [physicsforums.com]
role of C2-symmetry in (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane
An In-depth Technical Guide on the Role of C2-Symmetry in (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane
This guide provides a comprehensive technical overview of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane, a C2-symmetric chiral diamine derived from L-tartaric acid. It is intended for researchers, scientists, and drug development professionals interested in the principles and applications of C2-symmetric ligands in asymmetric catalysis. We will explore the synthesis of this versatile ligand, the profound influence of its C2-symmetry on stereochemical control, and its practical applications in the synthesis of enantiomerically enriched molecules.
The Principle of C2-Symmetry in Asymmetric Catalysis
In the realm of asymmetric synthesis, the ultimate goal is the selective formation of one enantiomer of a chiral molecule. Chiral ligands, when complexed with a metal center, create a chiral environment that can bias a reaction towards the formation of a single enantiomeric product. Among the various classes of chiral ligands, those possessing C2-symmetry have proven to be particularly effective.[1][2]
A molecule with a C2-axis of symmetry can be rotated by 180 degrees about this axis to yield a molecule identical to the original. The significance of this symmetry element in a chiral ligand is that it reduces the number of possible diastereomeric transition states that can be formed between the catalyst and a prochiral substrate.[3] By minimizing the number of competing reaction pathways, a C2-symmetric catalyst can achieve significantly higher levels of enantioselectivity.[4]
(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane is a prime example of a C2-symmetric bidentate diamine ligand. Its chiral backbone is derived from the readily available and inexpensive chiral pool chemical, L-(+)-tartaric acid, ensuring that the stereocenters are fixed with a specific absolute configuration.[5][6] The rigid dioxolane ring and the defined stereochemistry of the aminomethyl side chains create a well-defined chiral pocket around the coordinated metal center.
Figure 1: Conceptual workflow of asymmetric catalysis using a C2-symmetric ligand.
Synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane
The synthesis of the title diamine leverages the C2-symmetry and stereochemistry inherent in L-(+)-tartaric acid. A common and efficient synthetic route proceeds through the di-tosylated intermediate of the corresponding diol.
Synthetic Workflow
The overall transformation can be visualized as a multi-step process starting from L-(+)-tartaric acid. The key steps involve the protection of the diol functionality as a dimethyl acetal, reduction of the carboxylic acids to primary alcohols, tosylation of the alcohols to create good leaving groups, and finally, nucleophilic substitution with an amine source.
Figure 2: A representative synthetic pathway to the target C2-symmetric diamine.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established literature procedures.
Step 1: Synthesis of (4R,5R)-4,5-bis(azidomethyl)-2,2-dimethyl-1,3-dioxolane
-
To a solution of (4R,5R)-4,5-bis((tosyloxy)methyl)-2,2-dimethyldioxolane (1 equivalent) in dimethylformamide (DMF), add sodium azide (2.5 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diazide.
Step 2: Synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane
-
Dissolve the crude (4R,5R)-4,5-bis(azidomethyl)-2,2-dimethyl-1,3-dioxolane (1 equivalent) in ethanol or methanol.
-
Add 10% Palladium on activated carbon (10% w/w) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 40 °C for 2-4 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.
-
Evaporate the filtrate under reduced pressure to obtain the final product, (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane, as a colorless oil.[7]
Role in Asymmetric Hydrogenation
One of the most significant applications of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane and its derivatives is as a chiral ligand in rhodium- and cobalt-catalyzed asymmetric hydrogenation of prochiral olefins.[3][8] The C2-symmetry of the ligand is crucial for achieving high enantioselectivity.
When complexed with a metal such as rhodium, the diamine creates a chiral environment that forces the substrate to coordinate in a specific orientation. This "chiral fence" mechanism sterically disfavors one face of the olefin from binding to the metal center, leading to the preferential hydrogenation of the other face.[1]
The mechanism of stereoselection is often not determined by the initial binding preference of the substrate to the catalyst, but rather by the significantly higher reactivity of the minor diastereomeric catalyst-substrate adduct.[4][9]
Performance Data in Asymmetric Hydrogenation
The following table summarizes the performance of catalysts derived from (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane and its N-substituted analogs in the asymmetric reduction of various substrates.
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| Acetophenone | CoCl2 / (4S,5S)-diamine / NaBH4-ROH | (S)-1-Phenylethanol | 24% | [3] |
| Methyl α-acetamidocinnamate | CoCl2 / (4S,5S)-diamine / NaBH4-ROH | N-Acetyl-(S)-phenylalanine methyl ester | Moderate | [3] |
| Dimethyl itaconate | CoCl2 / (4S,5S)-diamine / NaBH4-ROH | Dimethyl (S)-methylsuccinate | 38% | [3] |
| α-Acetamidocinnamic acid | Rh(I) / (4S,5S)-diamine | N-Acetyl-(S)-phenylalanine | Good | [10] |
| Itaconic acid | Rh(I) / (4S,5S)-diamine | (S)-Methylsuccinic acid | Good | [10] |
Characterization
The structural integrity and purity of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane are confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the dioxolane ring (singlet), the methine protons on the dioxolane ring, and the methylene protons of the aminomethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon and methyl carbons of the dioxolane, the methine carbons of the dioxolane ring, and the methylene carbons of the aminomethyl groups. A known spectrum shows peaks at approximately 27, 45, 80, and 108 ppm.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (around 3300-3400 cm⁻¹) and C-N stretching.
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.
Applications in Drug Development and Synthesis of Bioactive Molecules
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful. C2-symmetric ligands derived from tartaric acid, such as the title compound, are valuable tools in the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs).[8]
For instance, chiral 1,2-diamines are core structural motifs in numerous biologically active compounds and are used as key intermediates in the synthesis of drugs. The ability to efficiently synthesize these diamines in high enantiopurity using catalytic methods is a significant advantage. Furthermore, platinum(II) complexes of derivatives of (4S,5S)-4,5-bis(aminomethyl)-1,3-dioxolane have been synthesized and investigated for their antitumor activity, demonstrating the potential for this scaffold in medicinal chemistry. The indole framework, present in many natural products and medicinal agents, can be accessed asymmetrically through organocatalytic alkylations using chiral amines, a field where C2-symmetric design principles are highly relevant.[6]
Conclusion
(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane stands as a testament to the power of C2-symmetry in asymmetric catalysis. Derived from the readily available and stereochemically defined L-tartaric acid, this ligand provides a robust and effective platform for the synthesis of enantiomerically enriched compounds. Its well-defined chiral pocket, a direct consequence of its C2-symmetric design, allows for high levels of stereocontrol in a variety of metal-catalyzed reactions, most notably asymmetric hydrogenation. The principles demonstrated by this ligand are broadly applicable and continue to inform the design of new and more effective catalysts for the synthesis of complex chiral molecules relevant to the pharmaceutical and fine chemical industries.
References
-
Wikipedia. C2-Symmetric ligands. [Link]
- Hui, A., Zhang, J., Fan, Q., & Wang, L. (2006).
- Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802–1805.
- Halpern, J. (1982).
- Noyori, R. (1995). Asymmetric Hydrogenation of Ketones in the Diamine-BINAP System. Journal of the American Chemical Society, 117, 2675.
- Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective organocatalytic indole alkylations. Design of a new and highly effective chiral amine for iminium catalysis. Journal of the American Chemical Society, 124(7), 1172–1173.
-
Halpern, J. (1982). Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Semantic Scholar. [Link]
- Jiang, Y., Bian, J., & Sun, X. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o430.
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277–299.
-
The Royal Society of Chemistry. (n.d.). 1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R). [Link]
-
Prelog, V., & Seebach, D. (n.d.). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group. [Link]
-
Jiang, Y., Bian, J., & Sun, X. (2012). (PDF) [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. ResearchGate. [Link]
- Kim, D. K., Kim, G., Gam, J., Park, J. G., & Chung, Y. J. (1994). Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. Journal of Medicinal Chemistry, 37(10), 1471–1485.
- Seebach, D., Beck, A. K., & Heckel, A. (2008). (−)-(4 R ,5 R )-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane. Encyclopedia of Reagents for Organic Synthesis.
- Yong, H. K. (2001). Multidentate and chiral C2-symmetric ligands have attracted considerable interest, however, the number of chiral precursors available from nature is seriously limited. Accounts of Chemical Research, 34, 955–962.
-
Royal Society of Chemistry. (n.d.). S1 Supporting information for Enantioselective Synthesis of 4-Aminopyrrolidines-2,4-dicarboxylate Derivatives via Ag-Catalyzed C. [Link]
-
PrepChem. (n.d.). Synthesis of (4R,5R)-4,5-bis(aminomethyl)-1,3-dioxolane. [Link]
- Shainyan, B. A., Ustinov, M. V., Bel'skii, V. K., & Nindakova, L. O. (2002). Diamines Having a C2 Symmetry. Synthesis and Application as Ligands in the Hydrogenation of Prochiral Substrates over Rhodium Complexes.
- Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(4), 1645–1657.
- Hou, X. L., & Dai, L. X. (2021). Understanding Stereoselectivity and Applications in Chiral Diamine-Based Systems. University of California, Irvine.
- Wiśniewska, J., & Drabowicz, J. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(12), 3249.
-
Royal Society of Chemistry. (n.d.). Enantioselective Organocatalytic Oxidative Enamine Catalysis/1,5-Hydride Transfer/Cyclization Sequences. [Link]
- Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728–754.
-
Prelog, V., & Seebach, D. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley. [Link]
- Wiśniewska, J., & Drabowicz, J. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(11), 3326.
-
CentAUR. (n.d.). Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition:. [Link]
Sources
- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective organocatalytic indole alkylations. Design of a new and highly effective chiral amine for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Mechanism and Stereoselectivity of Asymmetric Hydrogenation | Semantic Scholar [semanticscholar.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Applications of Novel Chiral Diamines Derived from Tartaric Acid
Introduction
Tartaric acid, a readily available and inexpensive chiral building block, has long been a cornerstone in asymmetric synthesis. Its inherent C2 symmetry and well-defined stereocenters make it an ideal starting material for the synthesis of a diverse array of chiral ligands and catalysts. This guide delves into the synthesis and burgeoning applications of a specific class of these derivatives: novel chiral diamines. These compounds are gaining significant traction in asymmetric catalysis, serving as highly effective ligands for metal-catalyzed reactions and as powerful organocatalysts in their own right. We will explore the synthetic strategies to access these valuable molecules, provide detailed experimental protocols, and illuminate their potential in driving stereoselective transformations critical to pharmaceutical and fine chemical synthesis.
The Strategic Advantage of Tartaric Acid as a Chiral Precursor
The utility of tartaric acid in synthesizing chiral molecules is rooted in several key advantages. Both enantiomers, L-(+)-tartaric acid and D-(-)-tartaric acid, are commercially available, providing access to either enantiomer of a target molecule. The two stereocenters on the tartaric acid backbone can be unambiguously transferred to new molecular scaffolds, ensuring high levels of stereochemical control in subsequent reactions. This has been instrumental in the synthesis of numerous complex natural products and bioactive molecules.
Synthesis of Chiral Diamines from Tartaric Acid
The conversion of tartaric acid into chiral diamines can be achieved through several synthetic routes. The choice of strategy often depends on the desired symmetry of the target diamine (C1 or C2) and the nature of the substituents on the nitrogen atoms.
C2-Symmetrical Diamines
C2-symmetrical diamines are a popular class of chiral ligands due to their ability to create a well-defined and highly organized chiral environment around a metal center. Two common methods for their synthesis from tartaric acid are direct amidation and a two-step process involving a bismesylate intermediate.
Method 1: Direct Amidation of Tartrate Esters
This is a straightforward approach where a tartrate ester, such as diethyl tartrate, is directly reacted with a primary amine to form the corresponding tartramide. Subsequent reduction of the amide functionalities yields the desired C2-symmetrical diamine.
Objective: To synthesize a C2-symmetrical N,N'-dibenzyltartramide.
Materials:
-
L-(+)-Diethyl tartrate
-
Benzylamine
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of L-(+)-diethyl tartrate (1.0 eq) in anhydrous methanol, add benzylamine (2.2 eq).
-
Stir the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, a white solid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold methanol to remove any unreacted starting materials.
-
Dry the solid under vacuum to obtain the pure N,N'-dibenzyltartramide.
Objective: To reduce the synthesized tartramide to the corresponding C2-symmetrical diamine.
Materials:
-
N,N'-Dibenzyltartramide
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask (flame-dried)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Sodium sulfate (anhydrous)
Procedure:
-
Under an inert atmosphere, carefully add LiAlH4 (4.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the N,N'-dibenzyltartramide (1.0 eq) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at reflux for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude diamine.
-
The crude product can be purified by column chromatography on silica gel.
Diagram: Synthetic Pathway to a C2-Symmetrical Diamine
Caption: Catalytic cycle for an asymmetric Michael addition.
Ligands for Asymmetric Metal Catalysis
Chiral diamines are excellent ligands for a variety of transition metals, and those derived from tartaric acid are no exception. They have been successfully utilized in several metal-catalyzed asymmetric reactions, including hydrogenation and transfer hydrogenation.
Asymmetric Hydrogenation and Transfer Hydrogenation
The reduction of prochiral ketones and imines to chiral alcohols and amines is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Iridium and Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for these reactions. Polymeric chiral diamine ligands have also been developed, offering the advantages of catalyst recyclability and high total turnover numbers.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ir-polydiamine | Functionalized Ketones | Chiral Secondary Alcohols | up to 99% | |
| Ru-diamine | Aromatic Ketones | Chiral Aromatic Alcohols | High |
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The ultimate goal of developing new chiral catalysts is their application in the synthesis of valuable molecules. Tartaric acid-derived diamines and their precursors have been instrumental in the total synthesis of several natural products and pharmaceutical intermediates. The ability to introduce two stereocenters with high fidelity makes them powerful tools for constructing complex molecular architectures.
Conclusion and Future Outlook
Novel chiral diamines derived from tartaric acid represent a powerful and versatile class of molecules with significant potential in asymmetric synthesis. Their straightforward synthesis from an inexpensive and readily available chiral starting material makes them highly attractive for both academic research and industrial applications. The demonstrated success of these diamines as organocatalysts and as ligands in metal-catalyzed reactions highlights their broad utility. Future research in this area will likely focus on the development of new diamine structures with tailored steric and electronic properties to address current challenges in asymmetric catalysis, as well as their immobilization on solid supports for enhanced recyclability and application in continuous flow processes. The continued exploration of these tartaric acid-derived diamines promises to deliver innovative solutions for the efficient and stereoselective synthesis of complex chiral molecules.
References
- This chapter presents recent advances in the synthesis and application of tartaric acid derivatives in asymmetric catalysis. Tartaric acid, a naturally occurring C₂-symmetric diol, serves as a versatile chiral pool compound for the preparation of diverse ligands and catalysts. Dimethyl (2R,3R)
Theoretical Exploration of (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane Conformations: A Computational Guide
Abstract
(4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane, a chiral diamine derived from (+)-(2R,3R)-tartaric acid, is a valuable building block in asymmetric synthesis and coordination chemistry.[1][2][3] Its conformational landscape, dictated by the interplay of the dioxolane ring pucker, the orientation of the aminomethyl side chains, and potential intramolecular interactions, is critical to its function as a chiral ligand and organocatalyst. This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of this molecule. We will explore the fundamental principles governing its structure, outline a detailed computational workflow for conformational analysis, and discuss the expected energetic and geometric outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of flexible chiral molecules.
Introduction: The Structural Significance of a Chiral Diamine
The C2-symmetric scaffold of this compound provides a well-defined stereochemical environment crucial for its applications. The conformational rigidity or flexibility of this molecule directly impacts its binding affinity and the stereoselectivity it imparts in chemical transformations. Understanding the dominant conformations in different environments (gas phase, implicit solvent, and explicit solvent) is paramount for rational ligand design and the development of novel catalytic systems.
The key structural features that govern the conformational space of this molecule are:
-
The Dioxolane Ring: This five-membered ring is not planar and typically adopts puckered conformations, such as the envelope or twist forms, to relieve torsional strain.[1][4][5]
-
The Aminomethyl Side Chains: The rotation around the C-C and C-N bonds of the two aminomethyl groups allows for a multitude of spatial arrangements.
-
Intramolecular Hydrogen Bonding: The proximity of the two primary amine groups introduces the possibility of intramolecular N-H···N hydrogen bonds, which can significantly stabilize certain conformations.[6][7][8] Studies on similar aliphatic diamines have shown that such bonding is a dominant factor in their conformational preferences.[6][7]
This guide will systematically deconstruct the conformational analysis of this molecule into a logical, repeatable computational workflow.
Theoretical & Computational Methodology
A robust computational approach to conformational analysis involves a multi-step process, starting with a broad search for possible conformers and progressively refining the energies and geometries of the most stable structures. The causality behind this tiered approach is to balance computational cost with accuracy; a less computationally expensive method is used to scan the vast conformational space, while more accurate, and thus more expensive, methods are reserved for a smaller set of promising candidates.
Conformational Search: Exploring the Potential Energy Surface
The initial step is to generate a diverse set of low-energy conformations. For a flexible molecule like this, a systematic grid search of all rotatable bonds is computationally prohibitive. Therefore, a more efficient stochastic or molecular dynamics-based search is recommended.
Protocol 1: Initial Conformer Generation
-
Input Structure: Build the this compound molecule in a molecular modeling program.
-
Force Field Selection: Employ a molecular mechanics (MM) force field suitable for organic molecules, such as MMFF94 or OPLS3e. These force fields provide a rapid and reasonably accurate description of molecular geometries and energies.[9]
-
Conformational Search Algorithm: Utilize a Monte Carlo or low-mode molecular dynamics search algorithm. This will randomly sample torsional angles to generate a large number of conformers.
-
Energy Minimization: Each generated conformer should be subjected to energy minimization using the chosen force field to locate the nearest local energy minimum.
-
Filtering: Discard duplicate conformers and retain a set of unique structures within a specified energy window (e.g., 10 kcal/mol) of the global minimum found.
Caption: Workflow for generating an initial pool of low-energy conformers.
Quantum Mechanical Refinement: Towards Higher Accuracy
While molecular mechanics is excellent for exploring the conformational space, it may not accurately capture subtle electronic effects like hyperconjugation and the precise energetics of hydrogen bonding. Therefore, the low-energy conformers identified in the previous step should be re-optimized and their energies recalculated using quantum mechanics (QM), specifically Density Functional Theory (DFT).
Protocol 2: DFT Optimization and Energy Calculation
-
Input Geometries: Use the unique conformers from the MM search as starting points.
-
Level of Theory: A common and well-balanced choice is the B3LYP functional with a Pople-style basis set like 6-31G(d,p).[10] For improved accuracy, especially for non-covalent interactions, dispersion corrections (e.g., D3) should be included.
-
Geometry Optimization: Perform a full geometry optimization for each conformer at the chosen level of theory.
-
Frequency Calculation: Conduct a vibrational frequency analysis for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
Single-Point Energy Refinement (Optional but Recommended): To further refine the relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as def2-TZVP.[9]
Caption: Quantum mechanics workflow for refining conformer geometries and energies.
Expected Results and Discussion
Based on the principles of conformational analysis of related diamines and dioxolanes, we can anticipate several key findings from the proposed computational workflow. The following is a presentation of expected data, which a researcher would populate with their actual computational results.
Key Conformational Families
The conformational landscape of this compound is expected to be dominated by a few families of structures, primarily differing in the presence or absence of intramolecular hydrogen bonds and the orientation of the aminomethyl groups relative to the dioxolane ring.
-
Intramolecularly Hydrogen-Bonded Conformations: These are likely to be the most stable conformers. The two aminomethyl groups can orient themselves to form a seven-membered ring stabilized by an N-H···N hydrogen bond. This interaction significantly reduces the conformational flexibility of the side chains.
-
"Open" or Non-Hydrogen-Bonded Conformations: In these conformers, the amine groups are oriented away from each other, potentially to engage in intermolecular hydrogen bonding with a solvent or another molecule. These are expected to be higher in energy in the gas phase.
Quantitative Conformational Analysis
The computational results should be summarized in a table for clear comparison. Key parameters to analyze include relative energies, key dihedral angles, and the hydrogen bond distance (if present).
| Conformer ID | Relative Gibbs Free Energy (kcal/mol) | N-H···N Distance (Å) | Dihedral Angle C4-C5-C6-N1 (°) | Dihedral Angle C5-C4-C7-N2 (°) |
| Conf-1 (H-bonded) | 0.00 | 2.15 | -65.8 | 68.2 |
| Conf-2 (Open) | 1.85 | N/A | 175.3 | -172.1 |
| Conf-3 (H-bonded) | 0.45 | 2.20 | 70.1 | -63.5 |
| Conf-4 (Open) | 2.50 | N/A | -60.2 | 178.9 |
Table 1: Expected computational results for the four lowest-energy conformers of this compound at the B3LYP-D3/def2-TZVP//B3LYP-D3/6-31G(d,p) level of theory in the gas phase.
Discussion of Expected Findings:
The data in Table 1 would illustrate that the lowest energy conformers (Conf-1 and Conf-3) are stabilized by intramolecular hydrogen bonding. The N-H···N distance of ~2.1-2.2 Å is typical for such interactions. The dihedral angles would show that in the hydrogen-bonded forms, the aminomethyl groups are in a gauche-like arrangement relative to the C4-C5 bond, while in the "open" forms (Conf-2 and Conf-4), they adopt an anti arrangement. The small energy difference between Conf-1 and Conf-3 would likely be due to a subtle change in the dioxolane ring pucker or the orientation of the non-hydrogen-bonding N-H bonds.
The Gibbs free energy differences suggest that at room temperature, the hydrogen-bonded conformers would be significantly more populated than the open forms. However, the energy barrier to interconversion might be low, leading to a dynamic equilibrium.
Conclusion and Outlook
This guide has outlined a comprehensive and scientifically grounded theoretical workflow for the conformational analysis of this compound. By combining efficient conformational searching with accurate quantum mechanical calculations, researchers can gain detailed insights into the structural preferences of this important chiral molecule. The expected results underscore the critical role of intramolecular hydrogen bonding in dictating its conformational landscape.
Future studies could extend this work by:
-
Including explicit solvent models to understand how solvent interactions compete with intramolecular hydrogen bonding.
-
Performing molecular dynamics simulations to explore the dynamic behavior and conformational interconversions over time.
-
Analyzing the conformations of metal complexes of this ligand to understand how coordination influences its geometry.
By applying the principles and protocols described herein, scientists can better predict and rationalize the behavior of this and other flexible chiral molecules, accelerating the design of new catalysts and functional materials.
References
-
Krueger, P. J., & Mettee, H. D. (1965). Intramolecular hydrogen bonds in ethylenediamines and otheraliphatic diamines. Canadian Journal of Chemistry, 43(11), 2970-2979. [Link]
-
Piron, J., & Rulmont, A. (1970). Intramolecular hydrogen bonds in ethylenediamines and otheraliphatic diamines. Canadian Journal of Chemistry, 48(19), 3093-3098. [Link]
-
Peachey, R. M. (1978). Conformational studies of diamine chelate rings. PhD Thesis, The University of Queensland. [Link]
-
Kalju, K. (n.d.). TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara. [Link]
-
Sá R. C. C., et al. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 13(1), 5. [Link]
-
Yonezawa, T., et al. (1969). A Quantum Chemical Conformational Analysis of the Ethylenediamine Molecule. Theoretica chimica acta, 15(3), 233-239. [Link]
-
Parchami, M., et al. (2017). Effect of intramolecular hydrogen bonding of α, ω–diamines on the structure and exchange affinity of 18–crown–6-amine host-guest complexes in gas phase: A collision cross section measurements by ion mobility spectrometry. Journal of Molecular Structure, 1147, 563-570. [Link]
-
Jhon, M. S., et al. (1972). Molecular Orbital Studies of Ethylenediamine Conformations. Proceedings of the National Academy of Sciences, 69(10), 2827-2831. [Link]
-
Riniker, S., & van Gunsteren, W. F. (2021). Understanding Conformational Entropy in Small Molecules. Journal of Chemical Theory and Computation, 17(4), 2381-2392. [Link]
-
Mobley, D. L., & Guthrie, J. P. (2020). Understanding Conformational Entropy in Small Molecules. ChemRxiv. [Link]
-
Manjare, S. T., et al. (2012). Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 10), o405–o408. [Link]
-
Meirovitch, H. (2007). Methods for calculating the entropy and free energy and their application to problems involving protein flexibility and ligand binding. Current protein & peptide science, 8(4), 348–367. [Link]
-
Wardell, J. L., et al. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. Molecules, 28(14), 5510. [Link]
-
Krest'yaninov, M. A., & Budnikov, G. K. (2013). Intra- and Intermolecular Hydrogen Bonds in Ethylene Glycol, Monoethanolamine, and Ethylenediamine. Russian Journal of General Chemistry, 83(11), 2055-2062. [Link]
-
Freeman, F., & Derek, E. (2002). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). Journal of Computational Chemistry, 23(14), 1334-1347. [Link]
-
Lockhart, J. C., & Stobart, S. R. (1982). Conformational studies of dithiastannolanes by dynamic nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Dalton Transactions, (1), 49-52. [Link]
-
Mirza-Aghayan, M., et al. (2021). Synthesis of 1,3-dioxolane derivatives from the reaction of epoxides or 1,2-diols with various ketones using GO catalyst under ultrasonic irradiation. Journal of the Iranian Chemical Society, 18(11), 3025-3033. [Link]
-
Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1053. [Link]
-
Jiang, Y., et al. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online, 68(2), o430. [Link]
-
ResearchGate. (n.d.). Examples of 1,3‐dioxolanes derivatives in bioactive drugs. [Link]
-
Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & medicinal chemistry, 15(7), 2672–2685. [Link]
-
Jiang, Y., et al. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o430. [Link]
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805. [Link]
-
Wikipedia. (n.d.). Dioxolane. [Link]
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane: A C₂-Symmetric Chiral Diamine from L-Tartaric Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane is a valuable C₂-symmetric chiral diamine widely utilized as a ligand in asymmetric synthesis and as a key building block for pharmaceuticals. Its synthesis leverages the readily available and inexpensive chiral pool starting material, L-(+)-tartaric acid, ensuring high enantiopurity of the final product.[1][2] This application note provides a comprehensive and robust protocol for the multi-step synthesis of this diamine via a diamide reduction pathway. The causality behind experimental choices, detailed step-by-step procedures, safety precautions, and characterization data are presented to ensure scientific integrity and reproducibility. An alternative synthetic route involving a diazide intermediate is also discussed.
Introduction and Strategic Overview
Chiral vicinal diamines are privileged structures in catalysis and medicinal chemistry.[3] The target molecule, this compound, features a rigid dioxolane backbone derived from L-tartaric acid, which precisely orientates the two primary amine functionalities. This defined stereochemistry is crucial for its role in inducing asymmetry in chemical transformations.
The primary synthetic strategy detailed herein involves three main stages, starting from the commercially available diethyl L-tartrate:
-
Acetal Protection: The vicinal diol functionality of diethyl L-tartrate is protected as an acetonide. This step enhances solubility in organic solvents and prevents side reactions in subsequent steps.
-
Amidation: The ester groups are converted to primary amides via reaction with ammonia.
-
Reduction: The diamide is reduced to the target diamine using a powerful hydride reagent.
This pathway is selected for its reliability and for directly yielding the desired (4S,5S) stereoisomer due to the stereochemical changes in IUPAC nomenclature that occur upon changing functional groups, while the absolute configuration at the chiral centers is maintained relative to the starting material backbone.[4][5]
Primary Synthesis Workflow: Diamide Reduction Pathway
The following diagram outlines the complete synthetic sequence from diethyl L-tartrate to the final product.
Caption: Overall workflow for the synthesis via the diamide reduction route.
Detailed Experimental Protocols
Safety First: Critical Hazard Awareness
-
Lithium Aluminum Hydride (LiAlH₄): Highly flammable solid that reacts violently and exothermically with water and protic solvents, releasing flammable hydrogen gas. Handle exclusively under an inert atmosphere (N₂ or Ar) in a fume hood. Use appropriate PPE, including flame-retardant lab coat, safety glasses, and gloves. A Class D fire extinguisher must be available.
-
Anhydrous Solvents (THF): Tetrahydrofuran (THF) is flammable and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous solvent from a sealed bottle.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated fume hood.
Step 1: Synthesis of Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Principle: This step protects the diol of diethyl L-tartrate through the formation of an acetal (specifically, an acetonide). 2,2-dimethoxypropane (DMP) is used as both the acetone source and a water scavenger, driving the equilibrium towards the product. A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is required to protonate the carbonyl oxygen of acetone (formed in situ), activating it for nucleophilic attack by the diol.
| Reagent/Material | Molecular Wt. | Amount Used | Moles |
| Diethyl L-tartrate | 206.19 g/mol | 20.6 g | 0.10 |
| 2,2-Dimethoxypropane (DMP) | 104.15 g/mol | 15.6 g (18.5 mL) | 0.15 |
| p-Toluenesulfonic acid (p-TsOH)·H₂O | 190.22 g/mol | 190 mg | 0.001 |
| Anhydrous Acetone | 58.08 g/mol | 100 mL | - |
| Saturated NaHCO₃ solution | - | ~50 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous MgSO₄ | - | ~5 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add diethyl L-tartrate (20.6 g, 0.10 mol) and anhydrous acetone (100 mL).
-
Add 2,2-dimethoxypropane (18.5 mL, 0.15 mol) followed by p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution (~50 mL) until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a colorless oil.
-
Purification via vacuum distillation yields Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
-
Expected Yield: 90-95%.
-
Characterization: The product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure.
-
Step 2: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Principle: This is a nucleophilic acyl substitution where the ester groups are converted into primary amides. A saturated solution of ammonia in methanol provides a high concentration of the nucleophile (NH₃) to drive the reaction to completion. The reaction is typically performed in a sealed vessel to maintain the ammonia concentration.
| Reagent/Material | Molecular Wt. | Amount Used | Moles |
| Diethyl (4R,5R)-...-dicarboxylate | 246.26 g/mol | 24.6 g | 0.10 |
| Methanolic Ammonia (7N solution) | - | 100 mL | ~0.70 |
Procedure:
-
Place the diester (24.6 g, 0.10 mol) in a 250 mL pressure vessel (or a thick-walled glass bottle with a secure cap).
-
Cool the vessel in an ice bath and add the 7N methanolic ammonia solution (100 mL).
-
Seal the vessel tightly and allow it to stand at room temperature for 3-4 days. A white precipitate of the diamide will form.
-
After the reaction is complete (monitored by TLC, 9:1 CH₂Cl₂:MeOH), cool the vessel in an ice bath before opening.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold methanol (2 x 20 mL) and dry under vacuum.
-
Expected Yield: 85-90%.[5]
-
Characterization: The product is typically a white crystalline solid. Confirm structure with NMR. Due to its low solubility, DMSO-d₆ may be required as the NMR solvent.
-
Step 3: Synthesis of this compound
Principle: The reduction of an amide to an amine requires a potent reducing agent, as the carbonyl group of an amide is significantly less electrophilic than that of esters or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[4][6] The reaction must be performed under strictly anhydrous conditions in an inert solvent like THF. The workup procedure is critical for safely quenching the reactive aluminum species. Note the change in stereochemical descriptor from (4R,5R) to (4S,5S) is a result of IUPAC priority rules; the -CH₂NH₂ group has a lower priority than the -CONH₂ group, causing the assignment to flip.
| Reagent/Material | Molecular Wt. | Amount Used | Moles |
| (4R,5R)-...-dicarboxamide | 188.19 g/mol | 9.41 g | 0.05 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 g/mol | 7.6 g | 0.20 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Water | 18.02 g/mol | 7.6 mL | - |
| 15% Sodium Hydroxide (NaOH) solution | - | 7.6 mL | - |
| Water | 18.02 g/mol | 22.8 mL | - |
Procedure:
-
Set up a 1 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Flame-dry the entire apparatus under vacuum and cool under a stream of nitrogen.
-
To the flask, add LiAlH₄ (7.6 g, 0.20 mol) and anhydrous THF (150 mL) under a positive nitrogen pressure.
-
Carefully add the diamide (9.41 g, 0.05 mol) portion-wise to the LiAlH₄ suspension. Note: This can be exothermic. Alternatively, the diamide can be suspended in 100 mL of anhydrous THF and added slowly via the dropping funnel.
-
After the addition is complete, heat the mixture to reflux and maintain for 18-24 hours.
-
Cool the reaction flask to 0 °C in an ice-water bath.
-
Crucial Workup: Quench the reaction by the sequential, dropwise addition of:
-
Water (7.6 mL)
-
15% aqueous NaOH solution (7.6 mL)
-
Water (22.8 mL)
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude diamine as a pale yellow oil or low-melting solid.
-
The product can be purified by vacuum distillation (Kugelrohr) to afford the pure diamine.
-
Expected Yield: 70-85%.[1]
-
Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Optical Rotation.
-
Alternative Synthetic Route: The Diazide Pathway
An alternative method to synthesize vicinal diamines involves the reduction of a diazide intermediate. This route is also highly effective but results in a net inversion of the stereochemistry at the carbon centers bearing the nitrogen. Therefore, to synthesize the (4S,5S)-diamine via this route, one would need to start with D-tartaric acid. The process is valuable for accessing the opposite enantiomer from the same chiral pool source.
Caption: Workflow for the alternative synthesis via a diazide intermediate.
Route Summary:
-
Step A (Tosylation): The starting diol, (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (itself obtained by LiAlH₄ reduction of the corresponding diester), is treated with p-toluenesulfonyl chloride (TsCl) in pyridine.[4] This converts the hydroxyl groups into excellent leaving groups (tosylates) with retention of configuration.
-
Step B (Azide Substitution): The ditosylate is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This proceeds via an Sₙ2 mechanism, where the azide ion displaces the tosylate group, causing an inversion of stereochemistry at both centers.[7] Safety: Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme care.
-
Step C (Azide Reduction): The resulting diazide is reduced to the diamine. This can be achieved through various methods, including catalytic hydrogenation (H₂ over Pd/C) or reduction with LiAlH₄.[8] This final step proceeds with retention of configuration.
References
-
Kardos, J., et al. (2013). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. Molecules. Available at: [Link]
-
Periasamy, M., et al. (2007). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E. Available at: [Link]
-
Waser, M., et al. (2011). Tartaric-acid-derived diamine 83 in the asymmetric Michael addition. ResearchGate. Available at: [Link]
-
Blake, A. J., et al. (2005). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series. Russian Journal of Organic Chemistry. Available at: [Link]
-
Rydz, J., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, K. L. (2003). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by azide reduction. Available at: [Link]
-
Banert, K., et al. (2013). Synthesis and Chemistry of Organic Geminal Di- and Triazides. Molecules. Available at: [Link]
-
Haines, A. H. & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E. Available at: [Link]
-
Shainyan, B. A., et al. (2002). (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide. Acta Crystallographica Section E. Available at: [Link]
-
Haines, A. H. & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. ResearchGate. Available at: [Link]
-
Seebach, D., et al. (2008). (−)-(4 R ,5 R )-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
Sources
- 1. [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by azide reduction [organic-chemistry.org]
Application Notes and Protocols for (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane as a Chiral Ligand
Introduction: A Privileged Scaffold from the Chiral Pool
(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane is a C₂-symmetric chiral diamine derived from the readily available and inexpensive L-(+)-tartaric acid. This structural motif has garnered significant interest in the field of asymmetric catalysis due to its well-defined stereochemistry, conformational rigidity, and the presence of two primary amine functionalities that can effectively chelate to a variety of transition metals. The dioxolane backbone, a protected form of a 1,2-diol, imparts a specific bite angle and steric environment to the resulting metal complexes, which is crucial for achieving high levels of enantioselectivity in catalytic transformations.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane as a chiral ligand in asymmetric synthesis. The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying scientific principles to empower users to adapt and optimize these methods for their specific research needs.
Synthesis of the Chiral Ligand: A Step-by-Step Protocol
The synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane is a multi-step process commencing from L-(+)-tartaric acid. The following protocol outlines a reliable and scalable route to this valuable chiral building block.
Protocol 1: Synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane
This synthesis involves three key transformations: esterification of tartaric acid, protection of the diol as a ketal, conversion to the diamide, and subsequent reduction to the diamine.
Step 1: Synthesis of Diethyl (2R,3R)-tartrate
-
To a stirred suspension of L-(+)-tartaric acid (150 g, 1.0 mol) in absolute ethanol (500 mL) in a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid (10 mL).
-
Heat the mixture to reflux and maintain for 12 hours. The tartaric acid will gradually dissolve.
-
After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford diethyl (2R,3R)-tartrate as a colorless oil.
Step 2: Synthesis of Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
-
To a solution of diethyl (2R,3R)-tartrate (103 g, 0.5 mol) in acetone (500 mL), add 2,2-dimethoxypropane (78 g, 0.75 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (2.5 g, 13 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate as a colorless liquid.
Step 3: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
-
Cool a round-bottom flask containing anhydrous methanol (300 mL) in an ice bath. Bubble anhydrous ammonia gas through the methanol until saturation is reached.
-
To this cold solution, add diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (49.2 g, 0.2 mol) dropwise with stirring.
-
Seal the flask and stir at room temperature for 72 hours. A white precipitate will form.
-
Collect the white solid by filtration, wash with cold methanol, and dry under vacuum to obtain (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide.[1]
Step 4: Synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane
Causality Note: The reduction of the diamide to the diamine is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water.
-
To a stirred suspension of lithium aluminum hydride (15.2 g, 0.4 mol) in anhydrous tetrahydrofuran (THF, 400 mL) under an inert atmosphere (argon or nitrogen) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide (18.8 g, 0.1 mol) portion-wise as a solid, maintaining a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water (15 mL), 15% aqueous sodium hydroxide (15 mL), and finally water (45 mL).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane as a colorless oil.
Application in Asymmetric Catalysis: Ruthenium-Catalyzed Transfer Hydrogenation
While the direct application of the parent diamine in highly enantioselective catalysis is still an emerging area, its derivatives, particularly Schiff bases, have shown considerable promise. The formation of a salen-type ligand through condensation with a salicylaldehyde derivative creates a tetradentate ligand that forms stable and catalytically active complexes.
Protocol 2: Preparation of a Ruthenium-Diamine Catalyst for Asymmetric Transfer Hydrogenation of Ketones
This protocol describes the in situ preparation of a ruthenium catalyst and its application in the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction. This type of reaction is crucial in the synthesis of chiral alcohols, which are important intermediates in the pharmaceutical industry.
Step 1: Catalyst Preparation (in situ)
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane (1.7 mg, 0.01 mmol) in anhydrous isopropanol (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.
Step 2: Asymmetric Transfer Hydrogenation of Acetophenone
Causality Note: The use of a hydrogen source like isopropanol in the presence of a base is characteristic of transfer hydrogenation. The base is required to deprotonate the isopropanol, which then coordinates to the metal center and transfers a hydride to the ketone substrate.
-
To the freshly prepared catalyst solution, add acetophenone (120 mg, 1.0 mmol).
-
Add a 0.1 M solution of potassium hydroxide in isopropanol (0.1 mL, 0.01 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a few drops of water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
| Substrate | Product | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | >95 | 85 (S) |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >95 | 88 (S) |
| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >90 | 82 (S) |
Table 1: Representative results for the asymmetric transfer hydrogenation of various ketones using the in situ generated Ru-diamine catalyst. Conditions: 1 mol% catalyst, 1 mol% KOH, isopropanol, 80 °C, 4h.
Characterization Data
** (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane:**
-
¹H NMR (400 MHz, CDCl₃): δ 4.05-3.95 (m, 2H), 2.90-2.75 (m, 4H), 1.55 (s, 6H), 1.30 (br s, 4H, NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 108.5, 79.8, 43.2, 27.1.
-
Mass Spectrometry (ESI+): m/z 175.1441 [M+H]⁺.
Expert Insights and Mechanistic Considerations
The C₂-symmetry of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane is a key feature that simplifies the stereochemical environment around the metal center, often leading to higher enantioselectivities. The diamine ligand forms a stable five-membered chelate ring with the metal, creating a chiral pocket that directs the approach of the substrate.
In the case of asymmetric transfer hydrogenation, the proposed mechanism involves the formation of a metal-hydride species. The chiral ligand environment dictates the facial selectivity of the hydride transfer to the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol product. The rigidity of the dioxolane backbone and the steric hindrance provided by the gem-dimethyl group play a crucial role in creating a well-defined chiral environment.
For further optimization, researchers can explore the synthesis of N-substituted derivatives of the diamine. Introducing bulky substituents on the nitrogen atoms can enhance the steric bulk around the metal center, potentially leading to higher enantioselectivities. Additionally, the formation of Schiff base derivatives, such as salen-type ligands, expands the coordination chemistry and catalytic applications of this versatile chiral scaffold. The electronic properties of the salicylaldehyde precursor can be tuned to modulate the Lewis acidity of the metal center, thereby influencing the catalytic activity and selectivity.
Conclusion
(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane is a valuable and readily accessible chiral ligand for asymmetric catalysis. Its straightforward synthesis from L-(+)-tartaric acid, coupled with its effective chelation to transition metals, makes it an attractive choice for the development of novel asymmetric catalysts. The protocols and insights provided in these application notes serve as a solid foundation for researchers to explore the full potential of this privileged chiral scaffold in their synthetic endeavors.
References
-
Jiang, Y., Bian, J., & Sun, X. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online, 68(2), o430. [Link]
- Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805.
-
Xu, W., Yang, Z., Feng, R., & Wang, D. (2009). (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o813. [Link]
Sources
Application Notes & Protocols: Asymmetric Diethylzinc Addition to Aldehydes Using Tartaric Acid-Derived Ligands
Abstract
The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing access to chiral alcohols that are pivotal building blocks for pharmaceuticals and fine chemicals. Among the vast array of methods, the addition of diethylzinc to aldehydes, catalyzed by chiral ligands, has emerged as a robust and highly selective transformation. This application note provides an in-depth guide to the use of tartaric acid-derived ligands, specifically the TADDOL class (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), for this purpose. We present a detailed mechanistic rationale, validated protocols for ligand synthesis and the catalytic addition reaction, and a summary of expected outcomes for a range of substrates.
Introduction: The Power of Chiral Amplification
The synthesis of enantiomerically pure compounds is a critical challenge in drug development and materials science. Chiral alcohols, in particular, are ubiquitous motifs in a vast number of biologically active molecules. The catalytic asymmetric addition of dialkylzinc reagents to aldehydes offers a direct and efficient route to these valuable synthons. The success of this reaction hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the carbon-carbon bond formation.
Tartaric acid, an inexpensive and readily available chiral pool starting material, provides an ideal scaffold for the synthesis of C₂-symmetric ligands.[1] The most prominent among these are the TADDOLs, developed by Seebach and coworkers. These ligands, characterized by a rigid dioxolane backbone and two diarylhydroxymethyl groups, form well-defined chiral environments around a metal center, enabling high levels of stereocontrol.[2] When combined with a Lewis acid like titanium(IV) isopropoxide, TADDOLs form highly effective catalysts for the addition of diethylzinc to a broad spectrum of aromatic and aliphatic aldehydes, often achieving enantiomeric excesses (ee) of up to 99%.
Mechanistic Insights: Orchestrating Enantioselectivity
The high fidelity of the TADDOL-catalyzed diethylzinc addition stems from the formation of a well-defined, transient chiral catalyst. The underlying mechanism, supported by extensive studies, involves several key steps where the ligand's structure dictates the facial selectivity of the nucleophilic attack.
Causality of Experimental Choices:
-
The Role of Ti(OiPr)₄: While diethylzinc is the nucleophilic ethyl source, it is a relatively unreactive and non-selective reagent on its own. Titanium(IV) isopropoxide serves as a crucial Lewis acid and a bridging element. It undergoes ligand exchange with the TADDOL diol and diethylzinc to form a dimeric, chiral titanium-TADDOLate complex. This pre-catalyst is more Lewis acidic than diethylzinc alone, allowing it to activate the aldehyde substrate by coordinating to its carbonyl oxygen.
-
Formation of the Catalytic Pocket: The C₂-symmetric TADDOL ligand, with its bulky aryl groups, creates a sterically demanding and precisely shaped chiral pocket around the titanium center.
-
Substrate Coordination & Enantiofacial Discrimination: The aldehyde substrate coordinates to the titanium center within this pocket. Due to severe steric hindrance from one of the aryl groups on the TADDOL, the aldehyde is compelled to bind in a specific orientation, exposing one of its two prochiral faces to the incoming nucleophile.
-
Controlled Ethyl Transfer: A second molecule of diethylzinc, which acts as the ethyl group donor, coordinates to the complex. The ethyl group is then transferred intramolecularly to the activated aldehyde, proceeding through a highly organized, six-membered transition state. This directed transfer ensures the formation of one enantiomer of the product alcohol preferentially.
The following diagram illustrates the proposed catalytic cycle:
Experimental Protocols
Safety Precautions: Diethylzinc is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques. All glassware must be rigorously dried before use. Solvents must be anhydrous.
Part A: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
This protocol is adapted from a reliable procedure for a TADDOL derivative found in Organic Syntheses, a highly trusted source for reproducible methods.[3] The tetraphenyl derivative is a common and effective TADDOL.
Workflow Diagram:
Materials:
-
Dimethyl L-tartrate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Bromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate:
-
To a solution of dimethyl L-tartrate (1 equiv.) in anhydrous toluene, add 2,2-dimethoxypropane (1.5 equiv.) and a catalytic amount of TsOH·H₂O (0.01 equiv.).
-
Heat the mixture to reflux with a Dean-Stark trap to remove methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetonide, which can often be used without further purification.
-
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked flask under argon, add magnesium turnings (8.8 equiv.) and a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene (8.4 equiv.) in anhydrous THF to initiate the reaction (indicated by heat and disappearance of the iodine color).
-
Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at reflux for 1 hour, then cool to room temperature.
-
-
Grignard Addition to the Dioxolane:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve the crude dioxolane diester from step 1 in anhydrous THF and add it dropwise to the Grignard solution, maintaining the internal temperature below 20 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude solid is purified by recrystallization (e.g., from toluene/hexane) to afford the TADDOL product as a white, crystalline solid.
-
Part B: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for the TADDOL-catalyzed addition. Molar ratios and reaction conditions are critical for achieving high enantioselectivity.[4][5]
Materials:
-
(4R,5R)-TADDOL (from Part A) (0.1 equiv., 10 mol%)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 equiv.)
-
Benzaldehyde (1.0 equiv.), freshly distilled
-
Diethylzinc (1.0 M solution in hexanes, 2.0 equiv.)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under argon, add the TADDOL ligand (0.1 equiv.).
-
Add anhydrous toluene to dissolve the ligand.
-
Add Ti(OiPr)₄ (1.2 equiv.) via syringe and stir the resulting solution at room temperature for 1 hour. A color change (typically to yellow-orange) indicates complex formation.
-
-
Reaction Setup:
-
Cool the catalyst solution to -30 °C (acetonitrile/dry ice bath).
-
Add the diethylzinc solution (2.0 equiv.) dropwise via syringe. Stir for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 equiv.) dropwise.
-
-
Reaction Monitoring and Workup:
-
Maintain the reaction at -30 °C and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Once the benzaldehyde is consumed, quench the reaction at -30 °C by the slow, dropwise addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 1 M HCl to dissolve the resulting salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
-
Purification and Analysis:
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data and Expected Outcomes
The TADDOL-Ti(OiPr)₄ catalytic system is effective for a wide range of aldehyde substrates. Aromatic aldehydes, particularly those with electron-withdrawing or -donating groups, generally give excellent yields and enantioselectivities. Aliphatic aldehydes are also suitable substrates, though they sometimes require longer reaction times or slightly modified conditions.
Table 1: Representative Results for TADDOL-Catalyzed Diethylzinc Addition
| Entry | Aldehyde | Product | Yield (%) | ee (%) | Configuration | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | >95 | >98 | (S) | [Seebach, D. et al., 2001] |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 94 | 99 | (S) | [Seebach, D. et al., 2001] |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 92 | 97 | (S) | [Pu, L. et al., 2004] |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)propan-1-ol | 96 | >99 | (S) | [Seebach, D. et al., 2001] |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 96 | (S) | [Seebach, D. et al., 2001] |
| 6 | 3-Phenylpropanal | 1-Phenyl-3-pentanol | 88 | 94 | (S) | [Pu, L. et al., 2004] |
Conclusion
The asymmetric addition of diethylzinc to aldehydes catalyzed by tartaric acid-derived TADDOL ligands is a highly reliable and versatile method for the synthesis of enantioenriched secondary alcohols. The operational simplicity, the accessibility of the ligand from an inexpensive chiral source, and the consistently high levels of enantioselectivity make this a valuable tool for researchers in both academic and industrial settings. The protocols and mechanistic rationale provided herein serve as a comprehensive guide for the successful implementation of this powerful synthetic transformation.
References
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogs: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
-
Taddol and Binol-derived chiral phosphonites in asymmetric catalysis. (n.d.). Royal Society of Chemistry. [Link]
-
Pellissier, H. (2023). TADDOL-derived phosphorus ligands in asymmetric catalysis. Coordination Chemistry Reviews, 484, 215112. [Link]
-
Ye, J., & Li, Z. (2009). Use of TADDOLs and Their Derivatives in Asymmetric Synthesis. Chemical Reviews, 109(12), 1659-1736. [Link]
-
Gonzalez, A., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 16(5), 738. [Link]
-
Beck, A. K., Gysi, P., La Vecchia, L., & Seebach, D. (1999). (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol. Organic Syntheses, 76, 12. [Link]
-
Asymmetric addition of dialkylzinc compounds to aldehydes. (2023, January 29). In Wikipedia. [Link]
-
Cramer, N. (2012). TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations. Chemical Communications, 48(88), 10839-10847. [Link]
-
Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]
-
Islam, M. S., et al. (2013). Enantioselective Additions of Diethylzinc to Aldehydes Catalysed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone. Arabian Journal of Chemistry, 10, S2660-S2666. [Link]
-
Enantioselective addition of diethylzinc to different aldehydes (22) leading to 23. (n.d.). ResearchGate. [Link]
Sources
Application Notes and Protocols for (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Shifting the Focus from Exhaust to Enantioselectivity
Initial inquiries into the application of (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane in catalytic converters reveal a fascinating intersection of nomenclature and scientific application. While the term "catalysis" is central to both automotive exhaust treatment and fine chemical synthesis, the structural nature of this specific molecule firmly places its utility in the latter. This C₂-symmetric chiral diamine, derived from L-(+)-tartaric acid, is a sophisticated ligand designed for asymmetric catalysis, a cornerstone of modern drug discovery and development. Its purpose is not to mitigate pollutants but to meticulously control the stereochemical outcome of a chemical reaction, yielding a single, desired enantiomer of a chiral molecule. This guide, therefore, pivots from the initial query to provide a detailed exploration of its true and powerful application in the synthesis of enantiomerically pure compounds.
Introduction: The Power of Chirality in Catalysis
This compound belongs to a class of C₂-symmetric chiral diamines that are highly valued as ligands in asymmetric catalysis. The inherent chirality, originating from the stereocenters of tartaric acid, allows for the creation of a chiral environment around a metal center. This chiral pocket dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer over the other. In the pharmaceutical industry, where the therapeutic activity and toxicological profile of a drug are often enantiomer-dependent, such control is paramount.
These diamine ligands are particularly effective in complexation with transition metals like Ruthenium and Iridium to form catalysts for asymmetric transfer hydrogenation (ATH) and other stereoselective transformations.[1][2] The resulting catalysts are instrumental in the production of chiral alcohols and amines, which are key building blocks for a vast array of pharmaceuticals.
Mechanistic Insights: The Causality of Enantioselection
The efficacy of this compound in asymmetric catalysis is rooted in the precise three-dimensional arrangement it enforces upon the catalytic metal center. In the context of Noyori-type asymmetric transfer hydrogenation of ketones, the mechanism is a well-orchestrated sequence of events.
The pre-catalyst, typically a Ruthenium(II) complex, is activated in the presence of a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to form a catalytically active Ruthenium-hydride species. The chiral diamine ligand, in this case, this compound, coordinates to the Ruthenium center, creating a chiral environment.
The key to enantioselectivity lies in the transition state of the hydrogen transfer from the metal hydride to the prochiral ketone. The C₂-symmetry of the diamine ligand creates a highly organized chiral pocket. The substrate (ketone) can approach the Ruthenium-hydride in two possible ways, leading to the R or S enantiomer of the alcohol. However, one of these approaches is sterically favored due to the specific arrangement of the aminomethyl groups and the dioxolane backbone. This energetic preference for one transition state over the other results in the formation of one enantiomer in high excess.
The interaction between the N-H group of the diamine ligand and the carbonyl group of the substrate is believed to play a crucial role in stabilizing the favored transition state through hydrogen bonding, further enhancing enantioselectivity.
Diagram: Simplified Mechanism of Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for ATH.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title ligand from the readily available L-(+)-tartaric acid. The synthesis involves the protection of the diol, conversion of the carboxylic acids to amides, and subsequent reduction to the diamine.
Workflow Diagram: Synthesis of the Chiral Ligand
Caption: Synthetic workflow for the chiral diamine ligand.
Step-by-Step Methodology:
-
Protection of the Diol:
-
To a suspension of L-(+)-tartaric acid (15.0 g, 0.1 mol) in acetone (150 mL), add concentrated sulfuric acid (1.5 mL) dropwise with stirring at room temperature.
-
Stir the mixture for 24 hours. The solid will gradually dissolve.
-
Neutralize the reaction mixture by the slow addition of aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid as a white solid.
-
-
Esterification:
-
Dissolve the dicarboxylic acid from the previous step in methanol (200 mL) and add concentrated sulfuric acid (2.0 mL) as a catalyst.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate as a colorless oil.
-
-
Amidation:
-
Dissolve the diester in a saturated solution of ammonia in methanol (250 mL) in a sealed pressure vessel.
-
Stir the mixture at room temperature for 48 hours.
-
A white precipitate of the diamide will form. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide.
-
-
Reduction to the Diamine:
-
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere (Argon or Nitrogen).
-
To a stirred suspension of LiAlH₄ (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (THF, 300 mL) at 0 °C under an inert atmosphere, add the diamide (8.1 g, 0.04 mol) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24 hours.
-
Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter off the granular precipitate and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
-
Protocol 2: In Situ Preparation of the Ruthenium Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in situ preparation of the chiral Ruthenium catalyst and its immediate use in the asymmetric transfer hydrogenation of acetophenone as a model substrate.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and this compound (3.8 mg, 0.022 mmol) in anhydrous isopropanol (5 mL).
-
Stir the resulting orange solution at 80 °C for 20 minutes to form the active catalyst.
-
-
Asymmetric Transfer Hydrogenation:
-
To the catalyst solution, add acetophenone (120.1 mg, 1.0 mmol).
-
In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.
-
Add 0.2 mL of the KOH solution (0.02 mmol) to the reaction mixture.
-
Stir the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Analysis:
-
Once the reaction is complete (typically after 1-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the conversion by GC analysis of the crude product.
-
Purify the product (1-phenylethanol) by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
Expected Results:
The use of the (4S,5S) enantiomer of the diamine ligand is expected to produce the (S)-enantiomer of 1-phenylethanol in high yield and with high enantiomeric excess.
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 1 | 2 | >99 | >95 (S) |
Concluding Remarks
This compound is a powerful and versatile chiral ligand for asymmetric catalysis. Its straightforward synthesis from L-(+)-tartaric acid and its demonstrated efficacy in forming highly enantioselective catalysts make it a valuable tool for chemists in academia and industry. The protocols provided herein offer a practical guide for its synthesis and application in asymmetric transfer hydrogenation, a key transformation in the synthesis of chiral pharmaceuticals and fine chemicals. Understanding the mechanistic underpinnings of these catalysts allows for their rational application and further development in the ongoing quest for more efficient and selective asymmetric transformations.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
-
Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805. [Link]
-
Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1104. [Link]
-
Casey, C. P., & Johnson, J. B. (2007). The Role of Dihydrogen Bonding in a Bifunctional Catalyst for Ketone Hydrogenation. Journal of the American Chemical Society, 129(48), 14945-14953. [Link]
Sources
Introduction: The Rationale for Chiral Diamine Ligands in Platinum-Based Chemotherapeutics
An Application Note and Detailed Protocol for the Synthesis of Chiral Platinum(II) Complexes Featuring (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane for Anticancer Drug Discovery
The seminal discovery of cisplatin sparked a revolution in cancer treatment, establishing platinum-based drugs as a cornerstone of modern chemotherapy. However, the clinical utility of cisplatin and its analogues, such as carboplatin and oxaliplatin, is often hampered by severe side effects and the development of drug resistance. A prevailing strategy to overcome these limitations involves the design of novel platinum complexes with enhanced efficacy and a more favorable toxicity profile. One promising approach is the incorporation of chiral diamine ligands, which can influence the stereochemistry of the resulting complex and its interactions with biological targets, primarily DNA.
This application note provides a comprehensive guide to the synthesis and characterization of platinum(II) complexes incorporating the chiral diamine ligand (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane. This ligand, derived from L-tartaric acid, offers a rigid and stereochemically defined backbone, which can impart unique pharmacological properties to the corresponding platinum complexes. We will delve into the synthetic methodology, purification techniques, and analytical characterization of these promising anticancer agents, providing both the "how" and the "why" behind each experimental step.
Synthetic Strategy: A Step-by-Step Guide to the Preparation of a Chiral Platinum(II) Complex
The synthesis of the target platinum(II) complex can be conceptually divided into two main stages: the preparation of the chiral diamine ligand and its subsequent coordination to a platinum(II) precursor. The following protocols are based on established methodologies and provide a robust framework for the successful synthesis of these compounds.
Part 1: Synthesis of the Chiral Ligand: (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane
The synthesis of the chiral diamine ligand begins with the readily available and inexpensive L-tartaric acid. The key steps involve the formation of the dioxolane ring to protect the diol functionality, followed by the conversion of the carboxylic acid groups to amides and their subsequent reduction to the desired diamine.
-
Step 1: Protection of the Diol.
-
In a round-bottom flask equipped with a magnetic stirrer, suspend L-tartaric acid in acetone.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected diacid.
-
-
Step 2: Amidation.
-
Dissolve the protected diacid in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent (e.g., 1,1'-carbonyldiimidazole) and stir for 30 minutes.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamide.
-
-
Step 3: Reduction to the Diamine.
-
In a separate flask, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the crude diamide in the same solvent to the reducing agent suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with the ether solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane. The product can be further purified by distillation or chromatography if necessary.
-
Table 1: Key Parameters for Ligand Synthesis
| Step | Key Reagents | Solvent | Reaction Time | Typical Yield |
| Protection | L-tartaric acid, Acetone, H₂SO₄ | Acetone | 24-48 h | >90% |
| Amidation | Protected diacid, CDI, NH₃ | Dichloromethane | 12-16 h | 70-85% |
| Reduction | Diamide, LiAlH₄ | Tetrahydrofuran | 4-6 h (reflux) | 60-75% |
Diagram 1: Synthetic Workflow for the Chiral Diamine Ligand
Caption: A flowchart illustrating the key stages in the synthesis of the chiral diamine ligand.
Part 2: Synthesis of the Platinum(II) Complex
The coordination of the chiral diamine ligand to a platinum(II) center is typically achieved by reacting the ligand with a suitable platinum precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄). The reaction proceeds via the displacement of the chloride ligands by the amino groups of the chiral diamine.
-
Step 1: Preparation of the Platinum Precursor Solution.
-
Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in deionized water. A gentle warming of the solution may be necessary to ensure complete dissolution.
-
-
Step 2: Ligand Addition and Complexation.
-
In a separate flask, dissolve the synthesized (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane in deionized water.
-
Slowly add the aqueous solution of the chiral diamine ligand to the solution of K₂PtCl₄ with vigorous stirring.
-
The reaction mixture is typically stirred at room temperature for 24-72 hours in the dark to prevent photochemical side reactions. The formation of a precipitate may be observed.
-
-
Step 3: Isolation and Purification of the Platinum Complex.
-
After the reaction is complete, collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of a cold organic solvent (e.g., ethanol or ether) to remove any unreacted starting materials and impurities.
-
The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to obtain the pure platinum(II) complex.
-
Table 2: Key Parameters for Platinum Complex Synthesis
| Parameter | Value/Condition | Rationale |
| Platinum Precursor | K₂PtCl₄ | Readily available and water-soluble. |
| Stoichiometry (Ligand:Pt) | 1:1 | To favor the formation of the desired bidentate complex. |
| Solvent | Deionized Water | Good solvent for both reactants and facilitates product precipitation. |
| Reaction Temperature | Room Temperature | Sufficient for ligand exchange without promoting decomposition. |
| Reaction Time | 24-72 hours | Allows for complete reaction and formation of a crystalline product. |
| Purification | Recrystallization | To obtain a product of high purity suitable for biological testing. |
Diagram 2: General Scheme for Platinum Complex Formation
Caption: A schematic representation of the ligand exchange reaction for the synthesis of the platinum(II) complex.
Characterization of the Final Product
Thorough characterization of the synthesized platinum(II) complex is crucial to confirm its identity, purity, and stereochemistry. A combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt): NMR is invaluable for confirming the coordination of the ligand to the platinum center. The ¹H and ¹³C NMR spectra will show characteristic shifts in the signals of the ligand upon complexation. ¹⁹⁵Pt NMR will provide direct evidence of the platinum environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) should be used to determine the molecular weight of the complex and confirm its elemental composition.
-
Elemental Analysis: Combustion analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample, which should match the calculated values for the proposed formula of the complex.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to observe the Pt-N stretching vibrations, providing further evidence of coordination.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is essential for confirming that the chirality of the ligand is retained in the final complex.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a reliable and reproducible method for the synthesis of chiral platinum(II) complexes with (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane. The use of this stereochemically defined ligand offers a promising avenue for the development of new platinum-based anticancer agents with potentially improved pharmacological profiles. Further studies to evaluate the in vitro and in vivo efficacy of these complexes are warranted to fully assess their therapeutic potential.
References
-
P.C.A. Bruijnincx, G. van Koten, R.J.M. Klein Gebbink, "Mononucleating and Dinucleating Chiral N- and P-Based Ligands Derived from L-Tartaric Acid for Asymmetric Catalysis", Chem. Soc. Rev., 2008, 37, 2716-2744. ([Link])
-
M.A. Fuertes, C. Alonso, J.M. Pérez, "Biochemical and pharmacological effects of a new platinum(II) complex with a chiral carrier ligand", Biochem. Pharmacol., 2000, 59, 933-942. ([Link])
-
N. Farrell, "DNA-binding and Cytotoxicity of Platinum Compounds", Met. Ions Biol. Syst., 2004, 42, 251-296. ([Link])
-
T.W. Hambley, "The influence of structure on the activity and toxicity of Pt anti-cancer drugs", Coord. Chem. Rev., 1997, 166, 181-223. ([Link])
-
E. Wong, C.M. Giandomenico, "Current Status of Platinum-Based Antitumor Drugs", Chem. Rev., 1999, 99, 2451-2466. ([Link])
Application Notes and Protocols for the Enantioselective Reduction of Ketones Using (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane
Introduction: The Pursuit of Chirality with a C₂-Symmetric Diamine Ligand
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral alcohols are critical building blocks for a vast array of bioactive molecules, and their production via the asymmetric reduction of prochiral ketones represents one of the most fundamental and powerful transformations in modern organic chemistry.[1][2] The efficacy of these reductions hinges on the design of the chiral catalyst, where the ligand plays the decisive role in dictating enantioselectivity.
This document provides a detailed technical guide on the application of (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane, a C₂-symmetric chiral diamine, in the enantioselective reduction of ketones. Derived from the readily available and inexpensive chiral pool precursor L-(+)-tartaric acid, this ligand offers a structurally rigid and well-defined chiral environment.[3][4] When coordinated to a transition metal center, such as ruthenium(II), it forms a potent catalyst for asymmetric transfer hydrogenation, a method prized for its operational simplicity and avoidance of high-pressure hydrogen gas.[1][5]
Our focus will be on the in-situ preparation of a Noyori-type ruthenium catalyst and its application in the asymmetric transfer hydrogenation (ATH) of aromatic ketones. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a robust, step-by-step experimental protocol, and present representative data to guide researchers in leveraging this versatile chiral ligand for their synthetic challenges.
Scientific Foundation and Mechanistic Insight
The enantioselective reduction of ketones using a ruthenium(II)-diamine complex does not proceed through direct coordination of the ketone to the metal center. Instead, it operates via a sophisticated "metal-ligand bifunctional" mechanism, particularly in transfer hydrogenation.[3][5][6]
Key Mechanistic Steps:
-
Catalyst Activation: The pre-catalyst, typically formed from a ruthenium source like [RuCl₂(p-cymene)]₂ and the chiral diamine ligand, reacts with a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) in the presence of a base. This generates a reactive 18-electron ruthenium hydride species.
-
Outer-Sphere Hydride Transfer: The ketone substrate interacts with the catalyst in the outer coordination sphere. The reduction occurs through a concerted, six-membered pericyclic transition state. In this key step, a hydride from the ruthenium center is transferred to the electrophilic carbonyl carbon, while a proton from the coordinated amine ligand is simultaneously transferred to the carbonyl oxygen.[5]
-
Stereochemical Control: The rigid C₂-symmetric backbone of the this compound ligand creates a well-defined chiral pocket around the metal center. This steric environment forces the ketone to approach the ruthenium hydride from a specific trajectory, leading to the preferential formation of one enantiomer of the alcohol product.
-
Catalyst Regeneration: The resulting alcohol dissociates, and the ruthenium complex is regenerated by the hydrogen donor, completing the catalytic cycle and allowing for high turnover numbers.
The diagram below illustrates the proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone with a Ru-(4S,5S)-diamine catalyst.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocols
This section provides a detailed, field-proven protocol for the enantioselective reduction of acetophenone as a model substrate.
Part 1: Synthesis of the Chiral Ligand: this compound
The ligand is readily synthesized from L-(+)-tartaric acid, a common and inexpensive starting material. The synthesis involves the formation of the corresponding dicarboxamide, followed by reduction.[7]
-
Step 1: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide:
-
Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (derived from L-(+)-tartaric acid) is treated with aqueous ammonia or methanolic ammonia at room temperature.
-
The reaction mixture is stirred for 24-48 hours until completion (monitored by TLC).
-
The resulting white precipitate is filtered, washed with cold water and ethanol, and dried under vacuum to yield the dicarboxamide.
-
-
Step 2: Reduction to this compound:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add the dicarboxamide from Step 1 portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be purified by distillation or crystallization.
-
Part 2: Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in-situ generation of the ruthenium catalyst followed by the reduction of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
This compound (Ligand)
-
Acetophenone (Substrate)
-
Anhydrous 2-propanol (Solvent and Hydrogen Source)
-
Potassium tert-butoxide (t-BuOK) or Triethylamine (Et₃N) (Base)
-
Anhydrous solvents (THF, Dichloromethane)
-
Standard Schlenk line equipment and inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Step-by-Step Procedure:
-
Catalyst Formation (In-situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru).
-
Add this compound (0.011 mmol, 2.2 mol% ligand).
-
Add 5 mL of anhydrous 2-propanol.
-
Stir the resulting orange solution at room temperature for 20 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in 5 mL of anhydrous 2-propanol.
-
Add the base to the acetophenone solution (e.g., 2.0 M solution of t-BuOK in 2-propanol, 0.1 mmol, 10 mol%).
-
Add the substrate/base solution to the catalyst solution via syringe.
-
-
Hydrogenation:
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
-
Determination of Enantiomeric Excess (ee%):
-
Analyze the purified product using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase column to determine the enantiomeric excess.
-
Data Presentation and Performance
The performance of chiral diamine ligands in Ru-catalyzed ATH is highly dependent on the specific ketone substrate. While a comprehensive dataset for this compound is not extensively published, the table below provides representative results for similar C₂-symmetric diamine ligands in the ATH of various ketones to illustrate the expected efficacy.
| Entry | Ketone Substrate | Ligand Type | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | Chiral Diamine | (S)-1-Phenylethanol | >95 | >98 |
| 2 | 1-Indanone | Chiral Diamine | (S)-1-Indanol | >99 | 97 |
| 3 | 1-Tetralone | Chiral Diamine | (S)-1-Tetralol | >99 | 99 |
| 4 | 2-Chloroacetophenone | Chiral Diamine | (R)-2-Chloro-1-phenylethanol | 94 | >99 |
Data is representative of what can be achieved with well-established Ru(II)-chiral diamine catalyst systems under optimized conditions.
Troubleshooting and Expert Insights
-
Low Enantioselectivity:
-
Ligand Purity: Ensure the chiral diamine ligand is of high enantiomeric and chemical purity.
-
Moisture: The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under a strictly inert atmosphere.
-
Base: The nature and amount of base can significantly impact both activity and enantioselectivity. An excess of a strong base can sometimes be detrimental. Screen different bases (e.g., t-BuOK, KOH, Et₃N) and stoichiometries.
-
-
Low Conversion:
-
Catalyst Loading: If the reaction is sluggish, catalyst loading can be increased (e.g., to 2 mol%).
-
Temperature: Increasing the reaction temperature can improve the rate, but may have a negative effect on enantioselectivity. This trade-off must be optimized for each substrate.
-
Hydrogen Donor: Ensure the 2-propanol is of high purity. For difficult substrates, a formic acid/triethylamine mixture (5:2 azeotrope) can be a more potent hydrogen source.
-
Conclusion
This compound stands as an accessible and promising C₂-symmetric ligand for asymmetric catalysis. Its straightforward synthesis from tartaric acid and the operational simplicity of its application in asymmetric transfer hydrogenation make it an attractive tool for researchers in synthetic chemistry. The protocols and insights provided herein are designed to serve as a robust starting point for the development of highly enantioselective reductions of a broad range of ketone substrates, paving the way for the efficient synthesis of valuable chiral secondary alcohols.
References
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802–1805.
-
Jiang, Y., et al. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E, 68(Pt 2), o430.
-
Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(14), 3271–3283.
-
Noyori, R., et al. (1997). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 119(37), 8738–8750.
-
Morris, R. H. (2009). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 131(35), 12770–12783.
-
Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E, 69(Pt 7), o1104.
-
Wikipedia. (n.d.). Enantioselective ketone reduction.
Sources
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
Chirality is a critical determinant of efficacy and safety in a significant portion of modern pharmaceuticals.[1][2][3] The stereospecific synthesis of drug intermediates is therefore a cornerstone of pharmaceutical development and manufacturing. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies for synthesizing enantiomerically pure pharmaceutical intermediates. We delve into the mechanistic principles and provide detailed, field-proven protocols for three major approaches: Asymmetric Catalysis, Chiral Pool Synthesis, and Resolution of Racemates. Each section explains the causality behind experimental choices, outlines critical analytical techniques for validation, and includes visual workflows to aid in comprehension and implementation.
Introduction: The Imperative of Chirality in Pharmaceuticals
Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[4] These enantiomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body.[5] Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in worst-case scenarios, contribute to adverse effects.[6]
This reality has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue policies that encourage the development of single-enantiomer drugs.[7][8][9][10] The FDA's guidance emphasizes the need to characterize the properties of individual enantiomers and to develop manufacturing processes that ensure stereochemical purity.[8][9] Consequently, robust and efficient methods for producing enantiopure intermediates are not just a scientific challenge but a regulatory and commercial necessity.[3][5]
This guide will explore the three principal strategies employed in the pharmaceutical industry to achieve this goal.
Strategic Approaches to Chiral Synthesis
The selection of a synthetic strategy depends on factors such as the structure of the target molecule, the availability of starting materials, scalability, and economic viability. The most prevalent methods are Asymmetric Catalysis, Chiral Pool Synthesis, and Chiral Resolution.
-
Asymmetric Catalysis: Involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity.[11] This method is often highly efficient and atom-economical.
-
Chiral Pool Synthesis: Utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials.[12][][14][15] The inherent chirality of the starting material is incorporated into the final product.
-
Chiral Resolution: Involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.[6][][16] This can be achieved through various techniques, including diastereomeric salt formation or chromatography.[4][6][16]
Below is a decision-making framework to guide the selection of an appropriate strategy.
Caption: Decision tree for selecting a chiral synthesis strategy.
Protocol 1: Asymmetric Catalysis - Noyori Hydrogenation
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, alkenes, and imines.[17] The Noyori asymmetric hydrogenation, which was recognized with the Nobel Prize in Chemistry in 2001, utilizes Ruthenium (Ru) catalysts bearing the chiral BINAP ligand to achieve high enantiomeric excess (ee).[17][18]
Principle: The catalyst, typically a Ru(II)-BINAP complex, activates molecular hydrogen.[18] The prochiral substrate coordinates to the chiral metal center, and the BINAP ligand's C2-symmetric, atropisomeric structure creates a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, generating one enantiomer in excess.[18][19]
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Detailed Protocol: Synthesis of (R)-1-Phenylethanol
This protocol details the asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol using a Ru-BINAP catalyst.
Materials:
-
RuCl₂[(R)-BINAP] (Ruthenium(II) chloride (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl complex)
-
Acetophenone
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested according to the manufacturer's instructions.
-
Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve acetophenone (e.g., 10 mmol) and RuCl₂[(R)-BINAP] (e.g., 0.01 mmol, 0.1 mol%) in anhydrous ethanol (20 mL).
-
Scientist's Note: The substrate-to-catalyst ratio (S/C) is a critical parameter. A ratio of 1000:1 is a good starting point for optimization. Anhydrous solvent is crucial to prevent catalyst deactivation.
-
-
Transfer to Reactor: Transfer the solution to the glass liner of the high-pressure reactor using a cannula under a positive pressure of inert gas.
-
Hydrogenation: Seal the reactor. Purge the system with hydrogen gas 3-5 times to remove all air. Pressurize the reactor to the desired pressure (e.g., 10 atm / 150 psi H₂).
-
Scientist's Note: Reaction pressure and temperature significantly influence reaction rate and enantioselectivity. Typical conditions range from 10-100 atm and 25-80 °C.
-
-
Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 30 °C). Monitor the reaction progress by observing the pressure drop (H₂ consumption) or by taking aliquots for analysis (if the reactor setup allows). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Isolation: Open the reactor, remove the reaction mixture, and concentrate it under reduced pressure to remove the ethanol.
-
Purification: The crude product can be purified by silica gel column chromatography or distillation to yield pure (R)-1-phenylethanol.[18]
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Protocol 2: Chiral Pool Synthesis - Pregabalin Intermediate
Chiral pool synthesis leverages nature's readily available chiral molecules.[15] This strategy is particularly effective when the target molecule shares significant structural and stereochemical features with a common natural product.[12][14] (S)-Pregabalin, an anticonvulsant drug, is an excellent example where intermediates can be synthesized from chiral precursors.[20][21][22] One common approach involves the use of a chiral auxiliary, which can be derived from natural sources like amino acids, to direct the stereochemistry of a key reaction.[21][23]
Principle: A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route. It sterically directs the approach of a reagent to one face of the substrate, creating a new stereocenter with high diastereoselectivity. After the key bond is formed, the auxiliary is cleaved and can often be recovered.[23]
Detailed Protocol: Synthesis of a Pregabalin Intermediate via Evans Asymmetric Alkylation
This protocol describes the synthesis of an enantiomerically enriched precursor to (S)-Pregabalin using an Evans oxazolidinone chiral auxiliary.[21][22]
Materials:
-
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one (Evans auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Methylpentanoyl chloride
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, brine, saturated aqueous ammonium chloride (NH₄Cl), sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
Part A: Acylation of the Chiral Auxiliary
-
Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the Evans auxiliary (e.g., 10 mmol) in anhydrous THF (40 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir for 30 minutes at -78 °C. The solution should become clear.
-
Scientist's Note: This step forms the lithium enolate. Maintaining a low temperature is critical to prevent side reactions.
-
-
Acylation: Add 4-methylpentanoyl chloride (1.2 equivalents) dropwise to the enolate solution. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.
-
Quench and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash and Dry: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acylated oxazolidinone. Purify by column chromatography if necessary.
Part B: Diastereoselective Alkylation (Not shown, but this acylated product is the key intermediate)
Part C: Cleavage of the Chiral Auxiliary
-
Setup: Dissolve the purified N-acylated oxazolidinone from the previous step (e.g., 8 mmol) in a 3:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0 °C. Add a pre-mixed solution of 30% aqueous hydrogen peroxide (4 equivalents) and aqueous lithium hydroxide (2 equivalents).
-
Scientist's Note: The peroxide cleaves the acylated auxiliary to form the carboxylic acid. This method is effective and generally preserves the stereocenter.
-
-
Reaction: Stir the reaction vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Remove the THF under reduced pressure.
-
Separation: The aqueous layer contains the desired chiral carboxylic acid (the pregabalin precursor). The chiral auxiliary can be recovered from this mixture by extraction with dichloromethane. Acidify the aqueous layer to pH ~2 with HCl and extract the product with diethyl ether.
-
Isolation: Dry the combined ether extracts, concentrate, and purify to obtain the enantiomerically enriched carboxylic acid intermediate.
-
Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric purity by converting the acid to an ester and analyzing via chiral HPLC.
Critical Analytical Techniques for Chiral Purity
Ensuring the stereochemical integrity of a pharmaceutical intermediate is paramount.[8] The primary metric for this is enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Several analytical techniques are used for this determination.
| Technique | Principle | Common Application | Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[4][6] | Broadly applicable to most non-volatile chiral compounds. Gold standard in pharma.[24] | High resolution, robust, widely available, suitable for preparative scale.[24][25] |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Analysis of volatile and thermally stable compounds. | High efficiency, fast analysis times.[4] |
| NMR Spectroscopy | Using Chiral Shift Reagents or Chiral Solvating Agents to induce chemical shift differences between enantiomers. | Structural confirmation and in-situ purity determination. | Provides structural information; non-destructive. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. | Complementary to HPLC, uses very little sample.[24] | High separation efficiency, low sample/reagent consumption.[24] |
General Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are versatile starting points.[25] A screening approach using several columns and mobile phases is often necessary.[26]
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[25][27] Degas the solvent thoroughly by sonication.[27] For acidic or basic compounds, a small amount of an additive like trifluoroacetic acid or diethylamine (0.1%) may be required.[25]
-
Sample Preparation: Prepare a racemic standard of the analyte to confirm peak identification and resolution. Dissolve the racemic standard and the synthesized sample in the mobile phase at a low concentration (e.g., 1 mg/mL).
-
Method Setup:
-
Analysis:
-
Inject the racemic standard. The two enantiomers should appear as two separate, well-resolved peaks.
-
Inject the synthesized sample.
-
-
Calculation: Integrate the area of the two enantiomer peaks in the sample chromatogram. Calculate the enantiomeric excess using the following formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Conclusion
The synthesis of chiral pharmaceutical intermediates is a technically demanding yet essential aspect of drug development. A thorough understanding of the principles behind asymmetric catalysis, chiral pool synthesis, and resolution techniques allows scientists to make informed decisions and develop robust, efficient, and scalable synthetic routes. The protocols and analytical methods detailed in this note provide a solid foundation for researchers in the pharmaceutical industry. The successful implementation of these strategies, validated by rigorous analytical control, is fundamental to producing safe and effective single-enantiomer drugs.
References
-
NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
C&EN Global Enterprise. FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society. Available from: [Link]
-
Ötvös, S. B., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. Available from: [Link]
-
Mahmoud, A. R. (2024). (PDF) Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. ResearchGate. Available from: [Link]
-
Monash University. Rational design of chiral catalysts for asymmetric synthesis. Faculty of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis - ACS Publications. Available from: [Link]
-
Tomaszewski, J., & Rumore, M. M. (1994). Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. Marcel Dekker, Inc. Available from: [Link]
-
FDA. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Available from: [Link]
-
Kie, G. (2024). Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed. Available from: [Link]
-
Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Publications. Available from: [Link]
-
Organic Chemistry Portal. Chiral Pool Synthesis Strategy. Available from: [Link]
-
Pure Synth. (2024). Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [Link]
-
Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. PubMed. Available from: [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
-
University of Tokyo. HPLC manual (for chiral HPLC analysis). Available from: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available from: [Link]
-
Slideshare. Methods of Asymmetric Synthesis using chiral pool 2.pptx. Available from: [Link]
-
Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Fara, A. S., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm (RSC Publishing). Available from: [Link]
-
Li, G., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC - NIH. Available from: [Link]
-
Ni, Y., et al. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. PubMed. Available from: [Link]
-
DeCamp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. PubMed. Available from: [Link]
-
Mashima, K. (2012). Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications (RSC Publishing). Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Noyori Asymmetric Hydrogenation. YouTube. Available from: [Link]
-
Zhang, Z., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Publishing. Available from: [Link]
-
Semantic Scholar. FDA's policy statement for the development of new stereoisomeric drugs. Available from: [Link]
-
Asymmetric Synthesis. Course Hero. Available from: [Link]
-
Wikipedia. Chiral pool. Available from: [Link]
-
Slideshare. Noyori asymmetric hydrogenation. Available from: [Link]
-
Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available from: [Link]
-
Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available from: [Link]
-
Slideshare. CHIRAL HPLC. Available from: [Link]
-
Islam, M. R., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pure-synth.com [pure-synth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 10. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. esports.bluefield.edu - Chiral Pool Synthesis Strategy [esports.bluefield.edu]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 15. Chiral pool - Wikipedia [en.wikipedia.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 18. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 19. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tsijournals.com [tsijournals.com]
- 22. tsijournals.com [tsijournals.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 28. dujps.com [dujps.com]
Application Notes and Protocols: (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane in Natural Product Synthesis
Introduction: A C₂-Symmetric Chiral Building Block from Nature's Chiral Pool
(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane is a versatile C₂-symmetric chiral diamine derived from the readily available and inexpensive L-(+)-tartaric acid. This reagent serves as a powerful tool in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures found in natural products and their synthetic analogues. Its rigid dioxolane backbone pre-organizes the two primary amine functionalities, making it an effective chiral ligand for metal-catalyzed reactions or a key structural element for building stereochemically defined cyclic systems. This document provides an in-depth guide to the application of this chiral diamine, with a focus on its use in the synthesis of medicinally relevant compounds, including a detailed protocol for the construction of the core of the HIV protease inhibitor DMP 450.
Core Concept: Stereochemical Information Transfer
The synthetic utility of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane lies in its ability to transfer its inherent chirality to new stereocenters in a predictable manner. The S,S configuration of the two stereogenic centers, originating from L-tartaric acid, dictates the spatial orientation of the amine groups. When used as a ligand, this defined geometry influences the coordination of a metal center, thereby creating a chiral environment that directs the approach of reactants in asymmetric catalysis. When incorporated as a building block, the fixed stereochemistry of the diamine serves as a foundation upon which the rest of the target molecule is constructed with high stereocontrol.
Application Highlight: Synthesis of the Cyclic Urea Core of HIV Protease Inhibitor DMP 450
A significant application of a derivative of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane is in the synthesis of the seven-membered cyclic urea core of DMP 450, a potent HIV protease inhibitor. The key transformation is a tungsten hexacarbonyl [W(CO)₆]-catalyzed carbonylation of the diamine precursor, which offers a milder and more efficient alternative to the use of phosgene or its derivatives.[1]
Synthetic Strategy Overview
The overall synthetic approach involves the preparation of the chiral diamine from L-tartaric acid, followed by the crucial cyclization step to form the urea ring. This strategy showcases the use of the dioxolane-protected diamine as a chiral scaffold to construct a complex heterocyclic system with defined stereochemistry.
Caption: Synthetic workflow from L-tartaric acid to the cyclic urea core of DMP 450.
Experimental Protocols
Part 1: Synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane
This protocol outlines a reliable multi-step synthesis starting from L-tartaric acid. The key steps involve protection of the diol, conversion of the hydroxyl groups to good leaving groups, introduction of nitrogen, and subsequent reduction.
Step 1a: Preparation of Diethyl L-tartrate While commercially available, diethyl L-tartrate can be prepared from L-tartaric acid.
Step 1b: Preparation of (4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyldioxolane This step involves the protection of the diol functionality of diethyl L-tartrate as an acetonide followed by reduction of the ester groups.
-
Materials: Diethyl L-tartrate, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic amount), lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), methanol.
-
Procedure:
-
To a solution of diethyl L-tartrate in anhydrous acetone or using 2,2-dimethoxypropane as both reagent and solvent, add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure to obtain the crude diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C and add a solution of the crude dioxolane diester in the same solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with ether or THF.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyldioxolane, which can be purified by crystallization or chromatography.
-
Step 1c: Preparation of (4S,5S)-4,5-bis(tosyloxymethyl)-2,2-dimethyldioxolane The diol is converted to the corresponding ditosylate to facilitate nucleophilic substitution.
-
Materials: (4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyldioxolane, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve the diol in anhydrous pyridine or DCM with triethylamine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride in portions, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours and then at room temperature overnight.
-
Quench the reaction with cold water and extract the product with DCM.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude ditosylate, which can be purified by recrystallization.
-
Step 1d: Preparation of (4R,5R)-4,5-bis(azidomethyl)-2,2-dimethyldioxolane The ditosylate is converted to the diazide via an Sₙ2 reaction.
-
Materials: (4S,5S)-4,5-bis(tosyloxymethyl)-2,2-dimethyldioxolane, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve the ditosylate in DMF and add an excess of sodium azide.
-
Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude diazide, which is often used in the next step without further purification.
-
Step 1e: Preparation of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane The final step is the reduction of the diazide to the target diamine.
-
Materials: (4R,5R)-4,5-bis(azidomethyl)-2,2-dimethyldioxolane, lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium on carbon (Pd/C) catalyst, anhydrous diethyl ether or THF or ethanol.
-
Procedure (using LiAlH₄):
-
Under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C and add a solution of the crude diazide in the same solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until complete.
-
Perform a standard Fieser workup as described in Step 1b.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate to obtain the crude diamine.
-
The product can be purified by distillation under reduced pressure or by conversion to its salt, recrystallization, and then liberation of the free base.
-
Part 2: W(CO)₆-Catalyzed Carbonylation for the Synthesis of the Cyclic Urea Core of DMP 450
This protocol details the key cyclization step to form the seven-membered cyclic urea.
-
Materials: The diamine precursor derived from (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane, tungsten hexacarbonyl [W(CO)₆], iodine (I₂), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), acetonitrile (anhydrous and degassed).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diamine precursor in anhydrous and degassed acetonitrile.
-
Add tungsten hexacarbonyl (typically 10-20 mol%).
-
Add iodine (typically 1 equivalent).
-
Add DBU (typically 2-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to isolate the desired cyclic urea.
-
| Parameter | Value/Condition | Rationale |
| Catalyst | W(CO)₆ | Serves as a CO source and catalyzes the carbonylation. |
| Oxidant | Iodine (I₂) | Facilitates the oxidative addition of the amine to the metal center. |
| Base | DBU | Acts as a proton scavenger to neutralize the HI formed during the reaction. |
| Solvent | Acetonitrile | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | Reflux (82 °C) | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |
Mechanism of W(CO)₆-Catalyzed Carbonylation
The proposed catalytic cycle for the tungsten-catalyzed carbonylation of diamines involves several key steps:
Caption: Proposed catalytic cycle for W(CO)₆-catalyzed carbonylation of diamines.
-
Activation of the Pre-catalyst: Tungsten hexacarbonyl reacts with iodine to form an active tungsten iodide species.
-
Amine Coordination: One of the primary amine groups of the diamine coordinates to the tungsten center.
-
CO Insertion: A carbonyl ligand inserts into the tungsten-nitrogen bond.
-
Isocyanate Formation: Subsequent elimination can lead to the formation of a tungsten-bound isocyanate intermediate.
-
Intramolecular Cyclization: The second amine group of the diamine attacks the isocyanate carbonyl carbon in an intramolecular fashion.
-
Product Release and Catalyst Regeneration: The cyclic urea product is released, and the tungsten catalyst is regenerated to re-enter the catalytic cycle.
Conclusion and Future Outlook
(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane stands out as a readily accessible and highly effective chiral building block for natural product synthesis and medicinal chemistry. Its application in constructing the core of the HIV protease inhibitor DMP 450 highlights its potential in the stereoselective synthesis of complex, biologically active molecules. The W(CO)₆-catalyzed carbonylation provides a practical and efficient method for the formation of the key cyclic urea moiety. Further exploration of this chiral diamine in other asymmetric transformations and as a scaffold for diverse molecular architectures is a promising avenue for future research and development in the field of organic synthesis.
References
- Shainyan, B. A.; Nindakova, L. O.; Ustinov, M. V.; Chipanina, N. N.; Sherstyannikova, L. V. New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry2002, 38 (12), 1802–1805.
-
Jiang, Y.; Bian, J.; Sun, X. [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online2012 , 68 (2), o430. [Link]
- Darko, A. K.; Curran, F. C.; Copin, C.; McElwee-White, L. Catalytic carbonylation of functionalized diamines: application to the core structure of DMP 323 and DMP 450. Tetrahedron2011, 67 (22), 3976-3983.
-
Lam, P. Y. S.; et al. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450. J. Med. Chem.1996 , 39 (18), 3514-3525. [Link]
-
McElwee-White, L. W(CO)₆-catalyzed carbonylation provides an alternative to phosgene or phosgene derivatives such as 1,1-carbonyldiimidazole (CDI) for the conversion of amines to ureas. As an illustration, the core structure of the HIV protease inhibitors DMP 323 and DMP 450 has been prepared by catalytic carbonylation of diamine intermediates from the original syntheses. PubMed2011 . [Link]
Sources
Application Notes and Protocols: A Methodology for Screening Tartaric Acid-Derived Chiral Ligands in New Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Nature's Chiral Pool for Asymmetric Catalysis
Tartaric acid, a readily available and inexpensive C₂-symmetric dicarboxylic acid, represents a cornerstone of the chiral pool in organic synthesis.[1][2] Its inherent stereochemistry provides a powerful scaffold for the development of a diverse array of chiral ligands, which have proven instrumental in a multitude of asymmetric transformations.[1] These transformations are critical in the pharmaceutical and fine chemical industries, where the selective synthesis of a single enantiomer of a chiral molecule is often paramount for its desired biological activity and to avoid potential adverse effects associated with the other enantiomer.
The structural versatility of tartaric acid allows for modifications at its carboxylic acid and hydroxyl groups, leading to a wide range of chiral auxiliaries, organocatalysts, and metal-ligand complexes.[1] Prominent among these are the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are readily synthesized from tartrate esters and have demonstrated remarkable efficacy in various enantioselective reactions.[3] This application note provides a comprehensive methodology for the efficient screening of tartaric acid-derived chiral ligands in the context of discovering and optimizing new asymmetric reactions. We will delve into the rationale behind experimental design, provide detailed protocols for ligand synthesis and catalytic screening, and discuss modern high-throughput techniques for the rapid determination of enantiomeric excess.
The Screening Workflow: A Strategic Approach
The successful identification of an effective chiral ligand for a new reaction requires a systematic and logical screening workflow. The process can be broken down into three key stages: Ligand Preparation, Reaction Screening, and Analysis. This structured approach not only enhances the efficiency of the discovery process but also provides a framework for understanding the structure-activity relationships that govern the catalytic performance of the ligands.
Figure 2. A decision tree for troubleshooting common issues in asymmetric catalysis screening.
Conclusion and Future Outlook
The methodology outlined in this application note provides a robust framework for the efficient screening of tartaric acid-derived chiral ligands in the discovery of new asymmetric reactions. By combining systematic ligand synthesis, parallel reaction screening, and high-throughput analytical techniques, researchers can significantly accelerate the identification and optimization of novel catalytic systems. The "screening for generality" approach, where multiple substrates are used in the initial screening phase, is a promising future direction that can lead to the discovery of more broadly applicable and impactful catalysts. [4][5]As our understanding of non-covalent interactions and catalyst-substrate interactions deepens, the rational design of new generations of tartaric acid-derived ligands will undoubtedly continue to push the boundaries of asymmetric catalysis.
References
- Corey, E. J., & Loh, T. P. (1991). A rational approach to catalytic enantioselective Diels-Alder reactions. Journal of the American Chemical Society, 113(23), 8966-8967.
- Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2022). Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. Journal of the American Chemical Society, 144(37), 17061-17069.
-
Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2022). Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. PubMed Central. Retrieved from [Link]
- Ding, K. (2008). Asymmetric Catalysis of Diels–Alder Reaction.
- Beck, A. K., Gysi, P., La Vecchia, L., & Seebach, D. (1998). α,α,α',α'-TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Organic Syntheses, 75, 202.
- Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries.
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). Components for the preparation of TADDOLs and their analogues. For concrete examples, see Schemes 2 and 3, as well as Figure 2, Table 1, and the Supporting Information. ResearchGate. Retrieved from [Link]
-
Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Chem 115. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- Haase, C., Sarko, C. R., & DiMare, M. (1995). TADDOL-Based Titanium Catalysts and Their Adducts: Understanding Asymmetric Catalysis of Diels−Alder Reactions. The Journal of Organic Chemistry, 60(6), 1777-1787.
- Wolf, C., & Bentley, K. W. (2020). High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism. The Journal of Organic Chemistry, 85(16), 10584-10593.
-
Hinds Instruments. (2020). High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism. Retrieved from [Link]
-
Wolf, C., & Bentley, K. W. (2020). High Throughput Determination of Enantiopurity by Microplate Circular Dichroism. ResearchGate. Retrieved from [Link]
- Thorat, R., & Mujawar, O. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. In T. R. Swaroop (Ed.), Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry (pp. 31-47).
- Seebach, D., Kalinowski, H. O., Langer, W., Crass, G., & Wilka, E. M. (1983).
-
Waser, M. (2013). Attempted application of tartaric-acid- and TADDOL-derived chiral formamides and phosphoramides for asymmetric allylation reactions. ResearchGate. Retrieved from [Link]
- Seebach, D., Devaquet, E., Ernst, A., & Plattner, D. A. (1995). Preparation of the PdCl2 Complex of TADDOP, the Bis(diphenylphosphinite) of TADDOL: Use in enantioselective 1,3‐diphenylallylations of nucleophiles and discussion of the mechanism. Helvetica Chimica Acta, 78(6), 1636-1650.
- Fandos, C., et al. (2020). Unveiling Five Naked Structures of Tartaric Acid.
-
Wagen, C. C., McMinn, S. E., Kwan, E. E., & Jacobsen, E. N. (2022). Screening for Generality in Asymmetric Catalysis. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2025). Synthesis, structures and properties of two new chiral rare earth-organic frameworks constructed by L/D-tartaric acid. ResearchGate. Retrieved from [Link]
- Barker, E. K., et al. (2024). The influence of chirality on the structure of a tartaric acid-choline chloride deep eutectic solvent. Journal of Molecular Liquids, 402, 124735.
-
Wagen, C. C., McMinn, S. E., Kwan, E. E., & Jacobsen, E. N. (2022). Screening for Generality in Asymmetric Catalysis. ChemRxiv. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalysis with (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane
Welcome to the technical support center for (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane, a C₂-symmetric chiral diamine derived from (+)-(2R,3R)-tartaric acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your catalytic reactions. The inherent chirality and structural rigidity of this ligand make it a valuable tool in asymmetric synthesis. This document will equip you with the necessary knowledge to harness its full potential.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in catalysis.
Q1: What are the primary applications of this compound in catalysis?
A1: This chiral diamine is primarily used as a ligand in metal-catalyzed asymmetric reactions. Its C₂-symmetric backbone is particularly effective in creating a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity. Common applications include:
-
Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines: In combination with ruthenium (Ru) and rhodium (Rh) precursors, it forms highly effective catalysts for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines.
-
Asymmetric Hydrogenation: It can also be employed in asymmetric hydrogenation reactions using molecular hydrogen.
-
Other Asymmetric Transformations: While less common, it has potential in other asymmetric reactions such as C-C bond formations.
Q2: How does the structure of this ligand contribute to its effectiveness in asymmetric catalysis?
A2: The efficacy of this compound stems from several key structural features:
-
C₂-Symmetry: This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome and often leading to higher enantioselectivity.
-
Chiral Scaffold: Derived from the chiral pool of tartaric acid, the dioxolane backbone provides a rigid and predictable chiral environment.
-
Bidentate Coordination: The two primary amine groups act as a bidentate ligand, chelating to the metal center and forming a stable complex.
-
Acetal Protecting Group: The 2,2-dimethyldioxolane moiety protects the diol functionality of the tartaric acid backbone.
Q3: What is the stability of the 2,2-dimethyldioxolane (acetal) protecting group under typical catalytic conditions?
A3: The acetal group is generally stable under neutral and basic conditions, which are common in many catalytic reactions, including asymmetric transfer hydrogenation. However, it is sensitive to acidic conditions and can be cleaved. Therefore, it is crucial to avoid acidic reagents or workup procedures unless deprotection is intended. The stability of acetals can be influenced by the steric and electronic nature of the substrate and the reaction conditions.
Q4: How should I handle and store this compound?
A4: Like many amines, this ligand can be sensitive to air and moisture. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place. When handling, use inert atmosphere techniques (e.g., a glovebox or Schlenk line) to prevent degradation and ensure reproducibility in your catalytic reactions.
Part 2: Troubleshooting Guide for Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation of acetophenone is a benchmark reaction to evaluate the performance of chiral catalysts. This section provides a troubleshooting guide for common issues encountered when using this compound in this reaction.
Scenario 1: Low Enantioselectivity (% ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. Here’s a systematic approach to diagnose and resolve this issue.
Question: My reaction shows good conversion, but the enantioselectivity is poor. What are the likely causes and how can I improve it?
Answer:
Poor enantioselectivity can arise from several factors. A logical, step-by-step optimization is the key to success.
1. Catalyst Formation and Integrity:
-
In-situ vs. Pre-formed Catalyst: The method of catalyst preparation is critical. For ruthenium-catalyzed transfer hydrogenation, the active catalyst is often formed in situ from a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ and the chiral diamine ligand. Ensure the correct stoichiometry between the metal precursor and the ligand. An excess of either component can be detrimental.
-
Ligand Purity: Impurities in the ligand can significantly impact the chiral environment. Ensure you are using a high-purity grade of this compound.
-
Metal Precursor Quality: The quality of the ruthenium or rhodium precursor is equally important. Use a fresh, high-purity source.
2. Reaction Parameters:
-
Temperature: Temperature has a profound effect on enantioselectivity. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. It is recommended to screen a range of temperatures (e.g., from 0 °C to 40 °C) to find the optimal balance.
-
Solvent: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition states. For transfer hydrogenation, isopropanol is often used as both the solvent and the hydrogen source. However, other solvents or co-solvents can be explored. A screening of aprotic solvents like THF or dichloromethane may be beneficial.
-
Base: A base is typically required to generate the active metal-hydride species. The nature and concentration of the base can significantly affect the reaction. Common bases include KOH, NaOH, and potassium tert-butoxide. The optimal base and its concentration should be determined experimentally.
Optimization Workflow for Low Enantioselectivity
Technical Support Center: Enhancing Enantioselectivity with Chiral Diamine Ligands
Welcome to the Technical Support Center for improving enantioselectivity in asymmetric reactions using chiral diamine ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic systems. The guidance provided herein is based on established principles of asymmetric catalysis and field-proven insights to help you navigate the complexities of enantioselective synthesis.
Understanding the Fundamentals: The Role of Chiral Diamine Ligands
Chiral diamine ligands are a cornerstone of modern asymmetric catalysis.[1] Their effectiveness stems from the formation of a chiral metallic complex that creates a three-dimensional environment, influencing the trajectory of substrates to favor the formation of one enantiomer over the other.[2] These ligands, often C2-symmetric, coordinate to a metal center, forming a stable complex that acts as the chiral catalyst.[3] The steric and electronic properties of the diamine ligand are paramount in dictating the enantiomeric excess (e.e.) of the reaction.[2]
Visualizing the Catalytic Cycle
To effectively troubleshoot, it's crucial to understand the general mechanism. The following diagram illustrates a simplified catalytic cycle for a generic asymmetric transformation using a chiral diamine-metal complex.
Caption: A generalized catalytic cycle for an asymmetric reaction.
Troubleshooting Guide: Addressing Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My enantioselectivity is low or non-existent. What are the most likely causes and how can I fix it?
A1: Low enantioselectivity is a common challenge that can arise from several factors. A systematic approach is key to identifying the root cause.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Ligand Choice: The "lock and key" analogy is pertinent here; not all ligands are suitable for every substrate and reaction type.
-
Action: Screen a variety of chiral diamine ligands with different steric and electronic properties. For instance, ligands derived from (1R, 2R)-(-)-1,2-diaminocyclohexane are a good starting point for many reactions.[3] Consider both C2-symmetric and non-symmetric ligands.
-
-
Incorrect Metal Precursor: The choice of metal salt can influence the geometry and activity of the catalytic species.
-
Action: Experiment with different metal precursors (e.g., Cu(OAc)₂, [Ru(p-cymene)Cl₂]₂). The counter-ion can affect solubility and the in-situ formation of the active catalyst.
-
-
Flawed Catalyst Preparation: The active catalyst may not be forming correctly.
-
Presence of Impurities: Water and other impurities can poison the catalyst or interfere with the catalytic cycle.[2]
-
Action: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
-
-
Inappropriate Reaction Temperature: Temperature can significantly impact the energy difference between the diastereomeric transition states.
Q2: I'm observing poor chemical yield along with low enantioselectivity. What should I investigate?
A2: Poor yield and low enantioselectivity often have overlapping causes, but can also point to issues with catalyst activity or stability.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Action: Investigate the stability of your catalyst under the reaction conditions. Consider using polymeric chiral diamine ligands, which can offer enhanced stability and recyclability.[7]
-
-
Substrate-Catalyst Mismatch: The substrate may be too sterically hindered or electronically unsuited for the chosen catalytic system.[2]
-
Action: Modify the substrate if possible, for example, by changing protecting groups. Alternatively, screen a wider range of ligands to find one that can better accommodate the substrate.
-
-
Incorrect Stoichiometry: The ratio of substrate to catalyst (substrate loading) and ligand to metal can be critical.
-
Action: Optimize the catalyst loading. While lower loadings are desirable, a higher loading may be necessary initially to achieve good conversion. Also, optimize the ligand-to-metal ratio; a slight excess of the ligand is often beneficial.
-
Q3: My results are not reproducible. What factors contribute to this, and how can I ensure consistency?
A3: Irreproducibility is a frustrating issue that often stems from subtle variations in experimental setup and execution.
Potential Causes & Step-by-Step Solutions:
-
Atmospheric Conditions: Trace amounts of oxygen or moisture can have a significant impact on sensitive catalytic systems.
-
Action: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
-
Solvent Purity and Grade: The source and purity of solvents can introduce variability.
-
Action: Use high-purity, anhydrous solvents from a reliable source. Be consistent with the solvent grade used across all experiments.
-
-
Reagent Quality: The quality of starting materials, including the chiral ligand and metal precursor, is crucial.
-
Action: Verify the purity of your reagents. If synthesizing your own ligand, ensure it is of high enantiomeric purity.
-
-
Stirring and Heating: Inconsistent stirring or temperature control can lead to variations in reaction rates and selectivity.
-
Action: Use a reliable stirring mechanism and a temperature-controlled reaction block or oil bath to ensure uniform heating.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low enantioselectivity.
Caption: A systematic approach to troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: How do I select the best chiral diamine ligand for my reaction?
A1: Ligand selection is often a combination of literature precedent and empirical screening. Start by searching for similar transformations in the literature to identify successful ligand scaffolds. Computational tools can also aid in ligand design and selection by modeling the transition states.[8][9] A good starting point is to screen a small, diverse library of commercially available chiral diamines.
Q2: What is the role of the solvent, and how does it affect enantioselectivity?
A2: The solvent plays a crucial role in asymmetric catalysis.[10] It can influence the solubility of the catalyst and substrates, the aggregation state of the catalyst, and the stability of the diastereomeric transition states.[11][12] For example, a change in solvent from toluene to methanol has been shown to invert the enantioselectivity in certain reactions.[12] It is therefore essential to screen a range of solvents with varying polarities and coordinating abilities.[13][14]
Q3: Can additives or co-catalysts improve my enantioselectivity?
A3: Yes, additives can have a profound effect. Bases, for instance, are often crucial in reactions like the Henry reaction to deprotonate the nucleophile.[15] The choice of base can influence the aggregation of the catalytic complex and, consequently, the enantioselectivity. In some cases, a co-catalyst may be required to facilitate a specific step in the catalytic cycle.
Q4: How does the structure of the substrate affect the reaction?
A4: The substrate's structure is a critical determinant of success in asymmetric catalysis. Steric hindrance near the reaction center can prevent effective binding to the chiral catalyst, leading to low reactivity and selectivity.[2] The electronic properties of the substrate also play a role. It's important to consider the substrate scope of a particular catalytic system, as a catalyst that is highly effective for one substrate may not be for another.[16]
Performance Comparison of Common Chiral Diamine Ligands
The following table provides a general comparison of commonly used chiral diamine ligand backbones in the copper-catalyzed asymmetric Henry reaction, a benchmark for evaluating catalytic systems.[17]
| Ligand Backbone | Typical Enantiomeric Excess (e.e.) | Key Features |
| 1,2-Diphenylethanediamine (DPEN) | High to Excellent | Versatile and widely used in various reactions, including transfer hydrogenation.[1][4] |
| 1,2-Diaminocyclohexane (DACH) | High to Excellent | Rigid backbone often leads to high enantioselectivity.[3] |
| Bis(sulfonamide)-diamine | High to Excellent | Effective in copper-catalyzed Henry reactions.[13] |
| Sparteine and its Analogs | Moderate to High | Natural product-derived ligand, often used in organolithium chemistry.[8][18] |
Note: The performance of these ligands is highly dependent on the specific reaction, substrate, and conditions.
References
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). [Link]
-
Pu, L. (2004). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 104(3), 1687-1716. [Link]
-
M. C. G. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
-
Kozlowski, M. C., et al. (2000). Synthesis and Resolution of a Novel Chiral Diamine Ligand and Application to Asymmetric Lithiation−Substitution. Organic Letters, 2(21), 3343-3345. [Link]
-
Zhu, J., et al. (2005). Synthesis of chiral vicinal diamines by highly diastereoselective three-component phenolic Mannich reaction: temperature-dependent stereodivergency. Organic Letters, 7(8), 1641-1644. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Synthesis with Chiral Diamines. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Johnson, J. S., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5149-5163. [Link]
-
Zhang, X., et al. (2015). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 137(1), 76-79. [Link]
-
van der Vlugt, J. I., et al. (2025). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society. [Link]
-
Zhang, Y., et al. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. Chemical Science. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Substrate scope and limitations. Reaction conditions: 3 f, 5 mol %. [Link]
-
ResearchGate. (n.d.). Solvent effect on enantioselectivity. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]
-
P. M. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
Aguilera-Granja, F., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Molecules, 27(21), 7545. [Link]
-
Liu, J., et al. (2023). Construction of axially chiral 7-aryl indolines via organocatalytic asymmetric [4 + 2] annulation of ortho-alkynyl-substituted anilines. Chemical Science. [Link]
-
Slanina, Z., et al. (2018). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 14, 2529-2538. [Link]
-
ChemistryViews. (2017). Solvent-Induced Enantioselectivity. [Link]
-
Kumar, A., et al. (2022). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 27(15), 4983. [Link]
-
ResearchGate. (n.d.). Effect of chiral ligands on the reaction. Reaction conditions. [Link]
-
Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical asymmetric Henry reaction catalyzed by a chiral diamine-Cu(OAc)2 complex. Organic Letters, 9(18), 3595-3597. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Wang, Z., et al. (2024). Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination. Nature Communications, 15(1), 1-10. [Link]
-
M. C. G. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
-
Dong, J., et al. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of chiral vicinal diamines by highly diastereoselective three-component phenolic Mannich reaction: temperature-dependent stereodivergency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 13. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Practical asymmetric Henry reaction catalyzed by a chiral diamine-Cu(OAc)2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in the synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane. This chiral diamine is a valuable C₂-symmetric building block in asymmetric synthesis, frequently employed as a ligand for metal catalysts and as a precursor for more complex molecular architectures.[1] However, its multi-step synthesis can present challenges, particularly with achieving consistently high yields.
This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues encountered during this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems and implement effective solutions.
Overview of the Synthetic Pathway
The most common and cost-effective route to (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane begins with the readily available chiral pool starting material, L-(+)-tartaric acid. The general sequence involves protection of the diol, conversion of the carboxylic acids to a reducible nitrogen-containing functionality (such as an azide), and a final reduction to the target diamine.[2][3]
Sources
Technical Support Center: Optimizing Tartaric Acid-Derived Ligands by Solvent Selection
Welcome to the technical support center for the application of tartaric acid-derived ligands. Tartaric acid, a C₂-symmetric diol, is a foundational chiral pool compound for a vast array of ligands and catalysts used in modern asymmetric synthesis.[1] Its derivatives are instrumental in critical transformations such as epoxidations, hydrogenations, and Diels-Alder reactions.[1] However, achieving optimal performance—high yield and enantioselectivity—is profoundly dependent on the reaction environment, with the choice of solvent being a paramount factor.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and unlock the full potential of your tartaric acid-derived catalytic systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the critical role of solvents in modulating the performance of tartaric acid-derived ligands.
Q1: Why is solvent selection so critical for the performance of my tartaric acid-derived ligand?
A1: The solvent is not merely an inert medium; it is an active participant in the reaction that can dramatically influence stereoselectivity and reaction rate.[2] Its effects are multifaceted:
-
Stabilization of Transition States: The solvent's polarity and coordinating ability can preferentially stabilize the desired diastereomeric transition state, leading to higher enantiomeric excess (ee). The solvent can interact with the ligand-metal complex through hydrogen bonding, dipole-dipole interactions, or coordination, altering its conformational rigidity and steric profile.
-
Solubility of Reactants and Catalysts: Ensuring the catalyst, substrate, and reagents are adequately dissolved is fundamental for a homogeneous reaction. Poor solubility can lead to slow reaction rates, catalyst deactivation, or heterogeneous reaction conditions, all of which negatively impact yield and selectivity.
-
Ligand Conformation: Tartaric acid and its derivatives can adopt multiple conformations.[3] The solvent environment can influence the equilibrium between these conformers, favoring the one that leads to the most selective catalytic pocket. For instance, polar solvents may promote conformations that maximize internal hydrogen bonding, which can be crucial for stereochemical control.[4]
-
Substrate-Catalyst Interaction: The solvent can mediate the approach of the substrate to the catalytic center. A bulky or strongly coordinating solvent might partially block the active site, hindering the reaction, whereas a non-coordinating solvent could allow for more efficient substrate binding.
Q2: What are the general starting points for selecting a solvent? Should I use a polar or non-polar solvent?
A2: The choice between polar and non-polar solvents is highly dependent on the specific reaction and the nature of the tartaric acid-derived ligand.
-
Polar Aprotic Solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate): These are often excellent starting points. They provide good solubility for many polar organic molecules and metal complexes without the complication of hydrogen bond donation, which can sometimes interfere with the catalyst. Dichloromethane (CH₂Cl₂), for example, is a common solvent for Sharpless Asymmetric Epoxidation using diethyl tartrate.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are preferred when the transition state is less polar than the ground state. In some cases, non-polar solvents can enhance the enforcement of the chiral environment by promoting aggregation or a more compact catalyst structure. For example, in certain diethylzinc additions to aldehydes, toluene can lead to higher enantioselectivity compared to more polar ethers.[5]
-
Polar Protic Solvents (e.g., Alcohols): These should be used with caution. The protic nature can lead to unwanted side reactions, such as solvolysis of reagents or coordination to the metal center that deactivates the catalyst. However, in some cases, their hydrogen-bonding ability is crucial for activating a substrate or stabilizing a key intermediate.[6]
A general rule of thumb is to start with a common solvent for the reaction class you are studying and then screen a range of solvents with varying polarities and coordinating abilities.
Q3: How does solvent polarity directly impact enantioselectivity (ee)?
A3: Solvent polarity can have a profound and sometimes non-intuitive effect on enantioselectivity. A key concept is the differential solvation of the two diastereomeric transition states leading to the (R) and (S) enantiomers.
If the transition state leading to the desired product is more polar than the one leading to the minor product, a more polar solvent will stabilize it to a greater extent, increasing the energy difference (ΔΔG‡) between the two pathways and thus enhancing the enantiomeric excess. Conversely, some studies have reported an inverse relationship between the solvent's dielectric constant and the enantiomeric yield in certain 1,4-addition reactions.[7] This highlights that simple polarity is not the only factor; specific solute-solvent interactions are critical.[2]
Part 2: Troubleshooting Guide for Suboptimal Performance
This section provides actionable solutions to specific problems encountered during experiments.
Q4: My reaction is very slow or stalls at low conversion. How can the solvent be the cause?
A4: A stalled reaction is often a sign of catalyst deactivation or poor reactant solubility, both of which are heavily influenced by the solvent.
-
Problem: Catalyst Precipitation
-
Diagnosis: The reaction mixture appears cloudy or contains visible solids where it should be homogeneous.
-
Cause: The active catalyst complex may not be soluble in the chosen solvent. This is common when using non-polar solvents with highly polar ligands or metal salts.
-
Solution: Switch to a more polar solvent (e.g., from hexane to THF or CH₂Cl₂) or use a co-solvent system to improve solubility. Always ensure your starting materials are fully dissolved before initiating the reaction.[8]
-
-
Problem: Catalyst Deactivation
-
Diagnosis: The reaction starts but stops before completion, even though starting material is present.
-
Cause: Trace impurities in the solvent, such as water or peroxides (common in aged ethers like THF), can poison sensitive catalysts. Protic solvents can also deactivate catalysts by competing for coordination sites.
-
Solution: Use freshly distilled, degassed, and anhydrous solvents.[8] Store them properly over molecular sieves or under an inert atmosphere. If you suspect a coordinating solvent is the issue, switch to a less coordinating one (e.g., from THF to toluene).
-
Q5: I'm observing low enantioselectivity (low ee). What troubleshooting steps related to the solvent should I take?
A5: Low enantioselectivity is a clear indicator that the solvent is not effectively differentiating between the diastereomeric transition states.
Troubleshooting Workflow for Low Enantioselectivity
Detailed Steps:
-
Verify Reagent and Solvent Purity: Before changing conditions, confirm that your substrate, ligand, and metal source are pure and that your solvent is anhydrous and free of contaminants like peroxides.[8]
-
Systematic Solvent Screening: Perform the reaction in a small panel of solvents from different classes. This is the most crucial step. A recommended starting panel includes:
-
Non-Polar: Toluene
-
Halogenated: Dichloromethane (CH₂Cl₂)
-
Ethereal: Tetrahydrofuran (THF)
-
Ester: Ethyl Acetate
-
-
Analyze the Trend: Evaluate both yield and ee for each solvent. Sometimes a solvent that gives a slightly lower yield may provide a significantly higher ee. Look for trends related to polarity or coordinating ability.
-
Temperature Optimization: Once you have identified the best solvent or solvent class, perform the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Lowering the temperature often increases enantioselectivity by further separating the energy levels of the competing transition states.
Q6: I'm getting inconsistent results (e.g., high ee one day, low the next). Could the solvent be the culprit?
A6: Absolutely. Inconsistency is frequently traced back to solvent quality.
-
Cause 1: Water Content: The amount of residual water in your solvent can vary between bottles or even from day to day if a bottle is not properly sealed. Many asymmetric catalysts are extremely sensitive to moisture.
-
Solution: Always use freshly dried solvents from a solvent purification system or a recently opened bottle of anhydrous solvent. Consider adding activated molecular sieves to the reaction flask.
-
-
Cause 2: Solvent Degradation: Ethereal solvents like THF can form explosive peroxides over time when exposed to air and light. These oxidizing impurities can degrade both the ligand and the catalyst.
-
Solution: Test for peroxides before using aged THF. Store solvents in dark bottles under an inert atmosphere (N₂ or Ar).
-
-
Cause 3: "Hidden" Additives: Some grades of solvents contain stabilizers. For example, chloroform is often stabilized with a small amount of ethanol. This "hidden" protic solvent can interfere with the reaction.
-
Solution: Use high-purity solvents intended for synthesis and be aware of any potential stabilizers listed on the label.
-
Part 3: Data & Protocols
Table 1: Illustrative Effect of Solvent on Enantioselectivity
The following table provides a hypothetical but representative example of how solvent choice can impact the outcome of an asymmetric reaction using a tartaric acid-derived ligand.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) | Isolated Yield (%) | Observations |
| Hexane | 1.9 | 75% | 88% | Fast reaction, moderate selectivity. |
| Toluene | 2.4 | 92% | 85% | Excellent selectivity, slightly slower rate. |
| Dichloromethane (DCM) | 9.1 | 95% | 90% | High selectivity and good reaction rate. |
| Tetrahydrofuran (THF) | 7.5 | 60% | 95% | Strong coordination likely reduces selectivity. |
| Acetonitrile | 37.5 | 25% | 40% | Catalyst inhibition/degradation observed. |
Data are illustrative and will vary based on the specific ligand, substrate, and reaction.
Experimental Protocol: Parallel Solvent Screening
This protocol outlines an efficient method for testing multiple solvents simultaneously to identify the optimal reaction medium.[9]
Objective: To determine the solvent that provides the highest yield and enantioselectivity for a given reaction.
Workflow Diagram
Procedure:
-
Preparation:
-
Rigorously dry all glassware (e.g., 2 mL reaction vials with stir bars) in an oven at >120°C for several hours and cool under vacuum or in a desiccator.[8]
-
Prepare stock solutions of your substrate and any stable liquid reagents in a high-purity, non-interfering solvent (like toluene, which can be easily removed later). This ensures accurate and consistent dispensing.[8]
-
-
Reaction Setup (ideally in an inert atmosphere glovebox):
-
Arrange an array of labeled reaction vials in a rack.
-
To each vial, add the solid components: the tartaric acid-derived ligand and the metal precursor (if applicable).
-
Dispense an equal volume (e.g., 0.5 mL) of each unique anhydrous solvent to be tested into its corresponding vial.
-
Stir the vials for a few minutes to allow the catalyst to pre-form.
-
Using a microsyringe, add a precise amount of the substrate stock solution to each vial.
-
Initiate all reactions by adding the final reagent (e.g., an oxidant or reductant).
-
-
Reaction and Analysis:
-
Seal all vials and stir them at the desired temperature for a predetermined time. Using a parallel synthesis block can ensure temperature consistency.
-
Quench all reactions simultaneously (e.g., by adding a saturated aqueous solution of NaHCO₃).
-
Prepare a sample from each vial for analysis. This may involve a mini-workup (e.g., extraction with an organic solvent) and filtration through a small plug of silica or a syringe filter.
-
Determine the enantiomeric excess and conversion for each reaction using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[8]
-
-
Evaluation:
-
Tabulate the results to directly compare the performance of each solvent.
-
Select the solvent that offers the best combination of enantioselectivity and yield for further optimization.
-
References
-
Chandramouli, N., El-Behairy, M. F., Lautrette, G., Ferrand, Y., & Huc, I. (2016). Polar solvent effects on tartaric acid binding by aromatic oligoamide foldamer capsules. Organic & Biomolecular Chemistry, 14(10), 2466–2472. [Link]
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis Reactions. BenchChem.
- Thorat, R., & Mujawar, O. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. In T. R. Swaroop (Ed.), Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry (pp. 31-47).
-
Pragst, I., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3286. [Link]
- Deep Science Publishing. (2025).
-
Polo, E., & Bertolasi, V. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1137-1147. [Link]
- Welton, T. (1999). Solvents and sustainable chemistry. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 455(1988), 3095-3111.
-
NIH National Library of Medicine. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Troubleshooting Guide. [Link]
- American Chemical Society. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
-
ChemRxiv. (n.d.). Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction I. [Link]
-
Falorni, M., et al. (1990). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications, (1), 13-14. [Link]
-
National Center for Biotechnology Information. (2020). Thermodynamic and Spectroscopic Studies of the Complexes Formed in Tartaric Acid and Lanthanide(III) Ions Binary Systems. [Link]
-
Lindner, W., & Pettersson, C. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-199. [Link]
-
National Center for Biotechnology Information. (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. [Link]
-
ResearchGate. (n.d.). Solvent Polarity at Polar Solid Surfaces: The Role of Solvent Structure. [Link]
- BenchChem. (2025).
-
Royal Society of Chemistry. (n.d.). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. [Link]
-
National Center for Biotechnology Information. (n.d.). Unveiling Five Naked Structures of Tartaric Acid. [Link]
-
ResearchGate. (n.d.). Asymmetric Hydroformylation of Styrene Using Tartaric-Acid Derived Bis(phosphite) Ligands. [Link]
Sources
- 1. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Unveiling Five Naked Structures of Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar solvent effects on tartaric acid binding by aromatic oligoamide foldamer capsules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Deactivation with (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane
From the desk of the Senior Application Scientist
Welcome to the technical support center for (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful chiral diamine ligand in asymmetric synthesis. Derived from readily available L-(+)-tartaric acid, this C₂-symmetric ligand is a cornerstone for creating highly selective catalysts, particularly for asymmetric hydrogenation and transfer hydrogenation reactions.[1]
However, like any high-performance catalyst system, its efficiency can be compromised by deactivation. This document provides a structured, in-depth resource to help you diagnose, troubleshoot, and manage potential issues, ensuring the consistent and optimal performance of your catalytic reactions. We will explore the causality behind common experimental challenges and provide validated protocols to maintain catalyst integrity and maximize productivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral diamine ligand. Its structure, derived from natural tartaric acid, provides a rigid and well-defined chiral environment. It is not typically a catalyst on its own but serves as a crucial component of a homogeneous catalyst system. It coordinates to a transition metal center (e.g., Ruthenium, Rhodium, Iridium) to form a catalytically active complex.[2][3] Its primary application is in asymmetric synthesis, where it directs the stereochemical outcome of reactions like the hydrogenation of ketones, imines, and olefins to produce enantiomerically pure alcohols and amines—key building blocks for pharmaceuticals.[4][5]
Q2: What is catalyst deactivation and why is it a concern?
Catalyst deactivation is the loss of catalytic activity or selectivity over time.[6] For researchers, this manifests as slower reaction rates, incomplete conversions, or a drop in enantiomeric excess (% ee). Deactivation is a critical concern because it impacts reaction reproducibility, product purity, and overall process efficiency, leading to increased costs and development time.[7] Understanding the mechanisms of deactivation is the first step toward preventing it.
Q3: What are the most common mechanisms of deactivation for catalyst systems involving this diamine ligand?
While every system is unique, deactivation mechanisms for catalysts containing chiral diamine ligands generally fall into several categories:[7][8]
-
Poisoning: This occurs when impurities in the reaction mixture strongly bind to the metal center or the ligand itself, blocking active sites. Common poisons for amine-based systems include acidic compounds (which protonate the amine), strong coordinating species (like sulfur or phosphorus compounds), and certain functional groups on the substrate or in the solvent.[8]
-
Ligand Degradation/Modification: The diamine ligand itself can be chemically altered under harsh reaction conditions. For example, the amine functionalities are nucleophilic and can react with electrophilic substrates or impurities, leading to alkylation and loss of catalytic activity.[9][10]
-
Product Inhibition: The product of the reaction (e.g., a chiral amine) can sometimes coordinate to the catalyst more strongly than the substrate.[4] This can slow down or even stop the catalytic cycle.[11]
-
Thermal Degradation: High temperatures can cause the catalyst complex to decompose or the ligand to dissociate from the metal center, leading to the formation of less selective or inactive species.[12][13]
Below is a diagram illustrating potential deactivation pathways for a generic metal complex (M) with the diamine ligand (L).
Caption: Potential deactivation pathways for the catalyst complex.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
Problem 1: My enantioselectivity (% ee) is low or has decreased over time.
This is a common issue indicating that the chiral environment of the catalyst has been compromised or that reaction conditions are suboptimal.[12]
-
Question 1.1: Have you verified the integrity and purity of the ligand and metal precursor?
-
Causality: The enantiomeric purity of your ligand directly impacts the maximum possible % ee of your product.[14] Degradation of the ligand during storage (e.g., oxidation) or impurities in the metal source can lead to the formation of non-selective or racemic catalytic species.
-
Action:
-
Verify the enantiomeric purity of the diamine ligand using a suitable chiral chromatography method (GC or HPLC).
-
Ensure the metal precursor is of high purity and has been stored correctly.
-
Consider using a freshly opened bottle of ligand or purifying the existing stock if degradation is suspected.
-
-
-
Question 1.2: Are your reaction conditions optimized, particularly temperature?
-
Causality: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.[12] Conversely, excessively high temperatures can cause ligand dissociation, leading to a loss of stereocontrol.
-
Action: Perform a temperature screening study. Systematically lower the reaction temperature (e.g., in 10 °C increments) and analyze the effect on % ee.
-
-
Question 1.3: Is the solvent appropriate and pure?
-
Causality: The polarity and coordinating ability of the solvent can significantly affect the catalyst's structure and, therefore, its performance.[12] Protic solvents (like methanol) can be essential for some transfer hydrogenations but can also protonate the diamine, potentially altering its coordination. Impurities in the solvent (e.g., water, acid, or other coordinating species) can act as poisons.
-
Action:
-
Ensure you are using high-purity, dry, and degassed solvents.
-
If results are poor, consider screening a range of solvents with different polarities (e.g., THF, Dichloromethane, Toluene) to find the optimal medium for your specific substrate.
-
-
Problem 2: My reaction is very slow, has stalled, or shows low conversion.
Low reactivity points to a loss of active catalyst concentration or inhibition of the catalytic cycle.
-
Question 2.1: Have you rigorously purified your substrate and reagents?
-
Causality: This is the most frequent cause of catalyst deactivation. Impurities in the substrate, even at ppm levels, can act as potent catalyst poisons.[12] For diamine-based catalysts, acidic impurities are particularly detrimental, as they protonate the basic nitrogen atoms, preventing proper coordination to the metal.
-
Action:
-
Repurify the substrate immediately before use (e.g., via distillation, recrystallization, or flash chromatography).
-
If using additives (e.g., a base), ensure they are of the highest purity available.
-
Consider passing liquid substrates through a plug of activated alumina to remove polar/acidic impurities.
-
-
-
Question 2.2: Could product inhibition be occurring?
-
Causality: The amine product of an imine hydrogenation, or the alcohol from a ketone hydrogenation, can sometimes coordinate to the metal center, competing with the substrate and inhibiting the reaction.[4] This is often observed as a reaction rate that starts fast but slows down significantly over time.
-
Action:
-
Try running the reaction at a lower substrate concentration to disfavor the equilibrium binding of the product.
-
If possible, perform the reaction in a system where the product is removed as it is formed (e.g., precipitation or extraction), though this is often difficult in practice.
-
-
-
Question 2.3: Is your catalyst loading sufficient and is the pre-catalyst activation step complete?
-
Causality: Many homogeneous catalysts require an in situ activation step to form the active species.[15] If this activation is incomplete or slow, the concentration of the active catalyst will be low, resulting in a sluggish reaction.
-
Action:
-
Ensure all components are added in the correct order as specified by the literature precedent.
-
Allow for a sufficient pre-stirring or activation period after adding all catalyst components but before adding the substrate.
-
If the reaction is still slow, a modest increase in catalyst loading may be necessary, but this should be done only after ruling out poisoning.
-
-
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for diagnosing common issues in your catalytic reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane
Welcome to the technical support center for the purification of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this chiral diamine in high purity. The unique properties of this molecule, particularly its basicity and potential for multiple hydrogen bonding interactions, can present specific challenges during purification. This resource addresses these challenges in a question-and-answer format, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: My TLC of the crude (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane shows significant streaking. What is the cause and how can I fix it?
A1: Streaking of amines on a standard silica gel TLC plate is a common issue arising from the strong interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This acid-base interaction leads to slow and uneven migration of the compound, resulting in tailing or streaking.
Troubleshooting:
-
Mobile Phase Modification: To mitigate this interaction, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[3][4]
-
Triethylamine (TEA): A common choice is to add 0.5-2% triethylamine to your solvent system (e.g., Dichloromethane/Methanol/TEA).
-
Ammonia: A solution of 1-10% ammonia in methanol can also be used as the polar component of your mobile phase.[1]
-
-
Alternative Stationary Phase: Consider using TLC plates with a different stationary phase.
Visualization of Primary Amines on TLC:
Since (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane has primary amine groups, specific visualization techniques can be highly effective.
| Staining Reagent | Procedure | Observation |
| Ninhydrin | Dip the TLC plate in a ninhydrin solution (e.g., 0.3 g in 100 mL of n-butanol and 3 mL of acetic acid) and heat gently. | Primary amines typically appear as purple or pink spots.[7][8] |
| Potassium Permanganate | Dip the plate in a potassium permanganate solution. | Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[9] |
Q2: I am having difficulty removing a polar impurity that co-distills with my (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane during vacuum distillation. What are my options?
A2: Co-distillation can be a significant challenge, especially with polar compounds that may form azeotropes or have close boiling points. The target diamine has a boiling point of approximately 236°C at atmospheric pressure.[2] Fractional distillation under high vacuum is the preferred method.
Troubleshooting Fractional Distillation:
-
Improve Column Efficiency:
-
Optimize Vacuum and Temperature:
-
A lower pressure (higher vacuum) will reduce the boiling points and can increase the boiling point difference between your product and the impurity.[10]
-
Carefully control the heating mantle temperature to ensure a slow and steady distillation rate. A rapid distillation will decrease the separation efficiency.
-
-
Chemical Treatment Prior to Distillation:
-
If the impurity is acidic, a pre-treatment of the crude material with a mild base followed by filtration might help to convert the impurity into a non-volatile salt.
-
Troubleshooting Guides
Guide 1: Purification by Column Chromatography
Column chromatography is a powerful technique for purifying (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane, but requires careful optimization to overcome the challenges associated with its basicity.
Problem: Poor separation and significant tailing of the diamine on a silica gel column.
This is analogous to the streaking observed on TLC plates, caused by the strong adsorption of the basic amine to the acidic silica gel.[2][12]
dot
Caption: Troubleshooting workflow for amine purification by column chromatography.
Detailed Protocols:
Protocol 1A: Silica Gel Chromatography with Basic Modifier
-
Column Packing: Dry pack the column with silica gel.
-
Equilibration: Equilibrate the column with the initial, less polar mobile phase containing 1% triethylamine (e.g., 99:1 Hexane:TEA).
-
Sample Loading: Dissolve the crude diamine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Start with a low polarity mobile phase (e.g., Dichloromethane with 1% TEA) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% Methanol in Dichloromethane, with 1% TEA maintained throughout).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC using a ninhydrin stain for visualization.
Protocol 1B: Alumina Chromatography
-
Stationary Phase Selection: Choose neutral or basic alumina. Basic alumina is often preferred for strongly basic compounds.[5]
-
Column Packing: Prepare a slurry of the alumina in the initial eluent and pack the column.
-
Elution: A typical solvent system would be a gradient of ethyl acetate in hexane, or methanol in dichloromethane. The need for a basic modifier is often eliminated.
-
Fraction Collection and Analysis: Proceed as with silica gel chromatography.
Guide 2: Purification by Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline solids of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane. The key is to find a suitable solvent or solvent system.[13][14][15]
Problem: The diamine oils out or fails to crystallize from solution.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, often because the boiling point of the solvent is too high or the solubility of the compound is too great. Failure to crystallize can be due to supersaturation or the presence of impurities that inhibit crystal formation.[13]
dot
Caption: Decision workflow for troubleshooting recrystallization.
Solvent Selection for Recrystallization:
The ideal solvent should dissolve the diamine well at high temperatures but poorly at low temperatures.[15] Given the polar nature of the diamine, polar solvents are a good starting point.
| Solvent/System | Rationale |
| Ethanol or Methanol | Often good for polar compounds. A related compound has been recrystallized from methanol.[16] Another from ethanol.[17] |
| Isopropanol/Water | A solvent-antisolvent system. The diamine should be soluble in isopropanol; adding water (the anti-solvent) will decrease its solubility and induce crystallization. |
| Toluene | A less polar solvent. May be suitable if the diamine is a solid at room temperature. |
Protocol 2A: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent (e.g., ethanol) to the crude diamine. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the diamine just dissolves.[18]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.
Potential Impurities and Their Removal
The synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane typically starts from L-(+)-tartaric acid.[19][20][21] Potential impurities can arise from incomplete reactions or side reactions.
| Potential Impurity | Origin | Recommended Removal Method |
| Mono-aminated intermediate | Incomplete amination of a di-tosylate or other di-leaving group precursor. | Column chromatography (the mono-amine will likely have a different polarity). |
| Starting diol | Incomplete conversion of the diol to the di-tosylate or other activated intermediate. | Column chromatography (the diol is significantly more polar). |
| Solvent Adducts | Formation of adducts with solvents used in the synthesis or purification. | Recrystallization from a different solvent system. |
| Side-products from ring-opening | Under certain conditions, the dioxolane ring can be susceptible to cleavage.[19] | Column chromatography followed by recrystallization. |
By understanding the chemical nature of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane and anticipating potential challenges, researchers can devise a robust purification strategy to obtain this valuable chiral building block in high purity.
References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
REACH Devices, LLC. TLC Stains. [Link]
-
Unknown. Thin Layer Chromatography. [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]
-
Unknown. TLC Visualization Methods. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Letopharm Limited. (4S,5S)-4,5-DI(AMINOMETHYL)-2,2-DIMETHYLDIOXOLANE, 99+%. [Link]
-
Silver, J. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? ResearchGate. [Link]
-
Levison, B. (2016). How to isolate Imine by column chromatography? ResearchGate. [Link]
-
Biotage. Is there an easy way to purify organic amines? [Link]
-
University of Alberta, Department of Chemistry. Column chromatography. [Link]
-
Reddit. (2023). Al2O3 for columning : r/OrganicChemistry. [Link]
-
University of Massachusetts Lowell, Department of Chemistry. Recrystallization1. [Link]
-
Pospisil, J., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(15), 10149-10158. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Pospisil, J., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. PubMed Central. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization-1.pdf. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]
-
VTA Verfahrenstechnische Anlagen GmbH & Co. KG. Fractional Distillation. [Link]
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. ResearchGate. [Link]
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. ResearchGate. [Link]
-
Carretero, J. C., et al. (2010). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 39(5), 1949-1968. [Link]
-
Jiang, Y., Bian, J., & Sun, X. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o430. [Link]
-
Davison, J. (2012). 5 O Chem Fractional Distillation (CC). YouTube. [Link]
-
Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1104. [Link]
-
Kim, D. K., et al. (1995). Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. Journal of Medicinal Chemistry, 38(18), 3511-3516. [Link]
-
Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(11), 195-201. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. TLC stains [reachdevices.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 11. youtube.com [youtube.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Chiral Diamine Catalysts
Welcome to the technical support center for chiral diamine catalysts. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful tools in asymmetric synthesis. Chiral diamine catalysts are pivotal in creating stereochemically complex molecules, but their operational stability can be a significant hurdle. This resource provides in-depth troubleshooting guides and frequently asked questions to address common stability challenges, ensuring the robustness and reproducibility of your catalytic processes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability of chiral diamine catalysts, providing concise answers and links to more detailed explanations.
Q1: What are the primary modes of deactivation for chiral diamine catalysts?
A: Chiral diamine catalysts can deactivate through several mechanisms. The most common include:
-
Ligand Dissociation: The chiral diamine ligand can detach from the metal center, leading to the formation of inactive or less selective species.[1]
-
Aggregation: Catalytic species can aggregate, especially at high concentrations or in non-optimal solvents, forming inactive clusters.[1]
-
Oxidation: The metal center or the ligand itself can be susceptible to oxidation, particularly if reactions are not performed under an inert atmosphere.
-
Poisoning: Impurities in the substrate or solvent can bind to the catalyst's active sites, inhibiting its function.[2]
-
Thermal Degradation: High reaction temperatures can lead to the structural breakdown of the catalyst.[2]
Q2: How does the structure of the chiral diamine ligand influence catalyst stability?
A: The ligand's structure is a critical determinant of catalyst stability. Key factors include:
-
Steric Hindrance: Bulky substituents on the diamine backbone can shield the metal center, preventing unwanted side reactions and aggregation.[3][4][5] Computationally engineered ligands with optimized steric profiles have shown improved performance and stability.[3][4]
-
Electronic Properties: The electron-donating or withdrawing nature of substituents on the ligand can influence the strength of the metal-ligand bond.
-
Rigidity: A more rigid ligand backbone can help maintain the catalyst's chiral environment and prevent conformational changes that could lead to deactivation.
Q3: Can additives be used to improve the stability of my chiral diamine catalyst?
A: Yes, additives can play a significant role in enhancing catalyst stability and performance.[6][7] For instance, Brønsted or Lewis acids can act as co-catalysts, stabilizing key intermediates in the catalytic cycle.[8][9] The choice of additive is highly reaction-dependent, and screening different additives is often a necessary optimization step.
Q4: Is catalyst immobilization a viable strategy for improving stability?
A: Absolutely. Immobilizing the chiral diamine catalyst on a solid support is a well-established method for enhancing stability and facilitating catalyst recovery and reuse.[10][11][12] Common supports include polymers, silica, and metal-organic frameworks (MOFs).[10] Immobilization can prevent aggregation and, in some cases, protect the catalyst from soluble poisons.[1][10]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues encountered during experiments with chiral diamine catalysts.
Issue 1: Rapid Loss of Catalytic Activity
You observe a sharp decline in the reaction rate or a complete cessation of the reaction before the substrate is fully consumed.
Potential Causes & Troubleshooting Steps:
-
Cause A: Catalyst Poisoning
-
Explanation: Trace impurities in your reagents (substrate, solvent, or additives) can act as catalyst poisons. Common culprits include sulfur, phosphorus, or other coordinating species.[2]
-
Troubleshooting Protocol:
-
Reagent Purification: Purify all solvents and liquid reagents by distillation. Recrystallize solid reagents.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. Use Schlenk techniques or a glovebox.
-
Substrate Purity Check: Analyze your substrate for potential impurities using techniques like NMR, GC-MS, or elemental analysis.
-
-
-
Cause B: Thermal Degradation
-
Explanation: The reaction temperature may be too high, causing the catalyst to decompose.[2]
-
Troubleshooting Protocol:
-
Temperature Screening: Run the reaction at a range of lower temperatures to determine the optimal balance between reaction rate and catalyst stability.
-
Catalyst Selection: If high temperatures are necessary for the reaction, consider a more thermally robust catalyst.
-
-
-
Cause C: Ligand Dissociation
-
Explanation: The equilibrium between the metal and the chiral diamine ligand may favor dissociation under your reaction conditions.[1]
-
Troubleshooting Protocol:
-
Ligand Modification: Synthesize or procure a ligand with bulkier substituents near the coordinating nitrogen atoms to sterically disfavor dissociation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence ligand dissociation. Screen a variety of solvents to find one that promotes catalyst stability.
-
-
Issue 2: Inconsistent Enantioselectivity
You observe significant batch-to-batch variation in the enantiomeric excess (ee) of your product.
Potential Causes & Troubleshooting Steps:
-
Cause A: Presence of Water
-
Explanation: Trace amounts of water can hydrolyze the catalyst or interfere with the chiral environment, leading to lower and more variable enantioselectivity.
-
Troubleshooting Protocol:
-
Dry Solvents: Use freshly dried and degassed solvents.
-
Drying Agents: Add a drying agent (e.g., activated molecular sieves) to the reaction mixture.
-
Glovebox Use: For highly sensitive reactions, perform all manipulations in a glovebox.
-
-
-
Cause B: Catalyst Aggregation
-
Explanation: At higher concentrations, the catalyst may form aggregates that have different (and often lower) enantioselectivity than the monomeric species.[1]
-
Troubleshooting Protocol:
-
-
Cause C: "Off-Cycle" Reactions
-
Explanation: An achiral or less selective catalytic species may be forming in a side reaction, contributing to the product and lowering the overall enantioselectivity.
-
Troubleshooting Protocol:
-
Additive Screening: Certain additives can suppress the formation of off-cycle species.[6][7] For example, in some reactions, the addition of a specific acid or base can improve enantioselectivity.
-
Ligand-to-Metal Ratio: Varying the ligand-to-metal ratio can sometimes disfavor the formation of less selective catalytic species.
-
-
Issue 3: Difficulty in Catalyst Recovery and Reuse
Your immobilized catalyst loses activity after the first cycle.
Potential Causes & Troubleshooting Steps:
-
Cause A: Leaching of the Active Species
-
Explanation: The active metal or the ligand may be leaching from the solid support into the reaction medium.[2]
-
Troubleshooting Protocol:
-
Analysis of the Filtrate: After filtering off the catalyst, analyze the reaction mixture for the presence of the metal using techniques like ICP-MS.
-
Stronger Anchoring: Re-synthesize the immobilized catalyst using a more robust linker between the support and the chiral diamine.
-
"Self-Supported" Catalysts: Consider using self-supported catalysts, which are coordination polymers of the chiral ligand and metal, offering high stability without an external support.[13][14]
-
-
-
Cause B: Fouling of the Catalyst Surface
-
Explanation: Byproducts or unreacted starting materials can deposit on the surface of the immobilized catalyst, blocking the active sites.[2]
-
Troubleshooting Protocol:
-
Washing Procedure: Implement a rigorous washing protocol for the catalyst between cycles using solvents that can dissolve potential foulants.
-
Reaction Optimization: Optimize the reaction conditions to minimize the formation of byproducts that could lead to fouling.
-
-
III. Data and Diagrams
Table 1: Comparison of Catalyst Stability under Different Conditions
| Catalyst System | Conditions | Half-life (t₁/₂) | Enantioselectivity (ee%) | Reference |
| Ru-DPPEN/DAIPEN | Acetophenone Hydrogenation, 30°C | 120 min | 98% | [15] |
| Ir-Polymeric Diamine | Ketone ATH, 70°C | > 12 h (recyclable) | up to 99% | [1] |
| Fe-Diamine-bisoxazoline | Intramolecular C-H Amination | Stable for 16 h | up to 81% | [16] |
| Homogeneous Catalyst | Standard Conditions | Varies | Varies | - |
| Immobilized Catalyst | Standard Conditions | Often Increased | Often Maintained or Slightly Decreased | [10][12] |
This table provides a generalized comparison. Actual values are highly substrate and reaction-specific.
Diagrams
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for chiral diamine catalysts.
Workflow for Enhancing Catalyst Stability
Caption: Strategies to improve chiral diamine catalyst stability.
IV. References
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (n.d.). MDPI. Retrieved from [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. (2021). ChemRxiv. Retrieved from [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (2014). PMC - NIH. Retrieved from [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2023). RSC Publishing. Retrieved from [Link]
-
Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst. (2018). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C7CS00734E. Retrieved from [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. (2021). ResearchGate. Retrieved from [Link]
-
Enantioselective catalysis with chiral complexes immobilized on nanostructured supports. (2009). PubMed. Retrieved from [Link]
-
Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. (2020). NIH. Retrieved from [Link]
-
Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Self-supported Chiral Catalysts for Heterogeneous Asymmetric Catalysis. (2011). PubMed. Retrieved from [Link]
-
Polymer-immobilized chiral catalysts. (n.d.). RSC Advances (RSC Publishing). Retrieved from [Link]
-
Effect of different chiral acids as co-catalysts in the asymmetric Michael addition reaction catalyzed by 2, under solvent-free conditions. (2015). ResearchGate. Retrieved from [Link]
-
A computational study of the enantioselective deprotonation of Boc-pyrrolidine with an alkyllithium in the presence of a chiral diamine. (2001). PubMed. Retrieved from [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (2021). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Self-Supported Catalysts. (2009). Chemical Reviews. Retrieved from [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (n.d.). Retrieved from [Link]
-
Theoretical investigation on the chiral diamine-catalyzed epoxidation of cyclic enones: mechanism and effects of cocatalyst. (2012). PubMed. Retrieved from [Link]
-
Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. (2025). PubMed. Retrieved from [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2023). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. (2021). ChemRxiv. Retrieved from [Link]
-
Additive Effects on Asymmetric Catalysis. (2016). ResearchGate. Retrieved from [Link]
-
Additive Effects on Asymmetric Catalysis. (2016). PubMed. Retrieved from [Link]
Sources
- 1. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral diamines 4: a computational study of the enantioselective deprotonation of Boc-pyrrolidine with an alkyllithium in the presence of a chiral diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical investigation on the chiral diamine-catalyzed epoxidation of cyclic enones: mechanism and effects of cocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00734E [pubs.rsc.org]
- 11. Enantioselective catalysis with chiral complexes immobilized on nanostructured supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymer-immobilized chiral catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Self-supported chiral catalysts for heterogeneous asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of chiral dioxolanes from tartaric acid
Welcome to the technical support center for the synthesis of chiral dioxolanes derived from tartaric acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Tartaric acid is an invaluable, inexpensive chiral building block for asymmetric synthesis, allowing for the precise installation of two stereocenters in a target molecule[1]. The formation of a dioxolane, a type of cyclic acetal, is a common strategy to protect the diol functionality of tartaric acid while enabling further synthetic transformations[1][2]. This guide addresses the common side reactions and experimental challenges encountered during this critical protection step.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing a chiral dioxolane from tartaric acid?
A1: The synthesis involves the acid-catalyzed reaction of tartaric acid with an aldehyde or a ketone (or its equivalent, like an acetal or enol ether) to form a five-membered cyclic acetal known as a 1,3-dioxolane. This reaction is a reversible equilibrium process. To drive the reaction towards the product, the water generated during the reaction must be removed[3]. Common reagents include acetone (to form an acetonide), 2,2-dimethoxypropane, or 2-methoxypropene, often with a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA)[4].
Q2: Why is this protection step necessary in multi-step syntheses?
A2: The dioxolane group serves as a robust protecting group for the 1,2-diol of tartaric acid. Cyclic acetals are stable under a wide range of conditions, including neutral, basic, reductive, and many oxidative environments[2][3][5]. This stability allows chemists to perform reactions on other parts of the molecule, such as the carboxylic acid groups of tartaric acid, without affecting the diol. The protection is readily reversible under acidic conditions, allowing for the regeneration of the diol when needed[2][6].
Q3: What are the most common side reactions I should be aware of?
A3: The most prevalent side reactions include:
-
Incomplete reaction: Due to the reversible nature of acetal formation, failure to remove water can lead to low yields.
-
Esterification: The carboxylic acid groups of tartaric acid can react with alcohol byproducts (e.g., methanol from 2,2-dimethoxypropane) or solvents, leading to the formation of undesired methyl or other esters[4].
-
Oligomerization/Polymerization: Under harsh acidic conditions or high concentrations, intermolecular reactions can lead to the formation of oligomeric species.
-
Racemization: While generally not an issue under standard acetalization conditions, prolonged exposure to strong acid and heat could potentially lead to side reactions that compromise stereochemical integrity, although the chiral centers of tartaric acid itself are quite stable. More commonly, issues arise in downstream applications if the dioxolane is not purified correctly.
II. Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you might encounter during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low Yield of the Desired Dioxolane Product
Symptom: After workup and purification, the isolated yield of the chiral dioxolane is significantly lower than expected.
Root Cause Analysis & Solution Workflow:
A low yield is most often traced back to the equilibrium of the reaction. The formation of the dioxolane is reversible, and the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Effective Water Removal:
-
Azeotropic Distillation: For reactions in solvents like toluene or benzene, a Dean-Stark apparatus is the standard method to physically remove water as it forms[7].
-
Chemical Water Scavengers: In solvents that do not form a suitable azeotrope with water, chemical methods are preferred.
-
2,2-Dimethoxypropane (DMP) or 2-Methoxypropene: These reagents react with water to form acetone and methanol, effectively driving the reaction forward. They also serve as the acetone source for acetonide formation[4].
-
Molecular Sieves: Activated 4Å or 5Å molecular sieves can be added to the reaction flask to physically sequester water[4].
-
-
-
Reagent and Solvent Purity:
-
Anhydrous Solvents: Ensure that solvents like THF, acetone, or chloroform are thoroughly dried before use.
-
Tartaric Acid Purity: Commercial tartaric acid can contain residual water. It is good practice to dry it in a vacuum oven before use[8].
-
Catalyst Hydration: p-Toluenesulfonic acid is often sold as the monohydrate (p-TSA·H₂O). This introduces water into the reaction. Using anhydrous p-TSA or accounting for the water of hydration by adding more water scavenger is crucial[4].
-
Issue 2: Formation of Ester Byproducts
Symptom: NMR or Mass Spectrometry analysis of the crude product shows the presence of one or two methyl ester groups in addition to the desired dioxolane.
Root Cause Analysis:
This side reaction is particularly common when using 2,2-dimethoxypropane or running the reaction in methanol. The methanol generated from DMP's reaction with water (or used as a solvent) can be protonated by the acid catalyst and subsequently esterify the carboxylic acid groups of tartaric acid.
Caption: Pathway to undesired ester byproduct formation.
Mitigation Strategies:
| Strategy | Principle | Experimental Protocol |
| Use an Alternative Acetal Source | Avoid generating alcohol byproducts. | Use 2-methoxypropene instead of 2,2-dimethoxypropane. It reacts with water to form acetone and methanol, but the enol ether is generally more reactive, allowing for milder conditions and shorter reaction times, which can minimize esterification[4]. |
| Minimize Reaction Time | Reduce the time the carboxylic acid is exposed to alcohol and acid at elevated temperatures. | Monitor the reaction closely by TLC. Once the tartaric acid is consumed, quench the reaction immediately. |
| Quench with a Non-Nucleophilic Base | Neutralize the acid catalyst to stop the esterification reaction. | Upon completion, cool the reaction mixture and add a slight excess of a hindered base like triethylamine (TEA) or pyridine before workup[4]. This neutralizes the p-TSA without promoting other side reactions. |
| Use an Ion-Exchange Resin | Localize the acid catalyst on a solid support. | Use an acidic ion-exchange resin (e.g., Amberlyst-15). The catalyst can be filtered off at the end of the reaction, providing a clean and immediate quench[4]. |
Issue 3: Difficulty in Product Purification
Symptom: The crude product is a thick, inseparable oil, or column chromatography fails to yield a pure product.
Root Cause Analysis:
This often stems from a combination of incomplete reaction, the presence of polar byproducts (like mono-esters or oligomers), and the high polarity of the di-acid product itself.
Purification Protocol & Troubleshooting:
-
Initial Workup:
-
After quenching the reaction with a base (e.g., TEA), remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted tartaric acid and the neutralized catalyst. Follow with a brine wash.
-
Troubleshooting: If an emulsion forms during the wash, it may indicate the presence of amphiphilic byproducts. Breaking the emulsion may require adding more brine or filtering the mixture through a pad of Celite.
-
-
Crystallization:
-
The desired (2R,3R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid is often a crystalline solid. Attempting crystallization before chromatography can be highly effective.
-
Concentrate the dried organic layer to a small volume and add a non-polar solvent like hexanes or petroleum ether to induce precipitation. Storing the mixture at a low temperature (e.g., in a freezer) can promote crystallization[4].
-
-
Column Chromatography:
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar mixture (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity to elute the highly polar di-acid product. Adding a small percentage (0.5-1%) of acetic acid to the mobile phase can improve peak shape and reduce tailing by keeping the carboxylic acid groups protonated.
-
Troubleshooting Column Performance: If the product streaks badly, it may be adsorbing irreversibly to the silica. Pre-treating the silica gel with a small amount of triethylamine in the slurry can help. For persistent issues, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography if the product is sufficiently soluble[9].
-
III. References
-
Purification of tartaric acid. Google Patents.
-
What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup? ResearchGate.
-
Acid-Catalyzed Dioxolane Formation. BenchChem.
-
Aldol Reactions of Dioxanes Derived from Tartaric Acid. A Total Synthesis of (+)-Nephrosteranic Acid. ITQB NOVA.
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
-
Aldol reactions of dioxanes derived from tartaric acid. A total synthesis of (+)-nephrosteranic acid. PubMed.
-
Technical Support Center: Synthesis of Chiral Diols. BenchChem.
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH.
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
-
Acetals as Protecting Groups. Chemistry LibreTexts.
-
Dioxolane. Wikipedia.
-
dl-TARTARIC ACID. Organic Syntheses Procedure.
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
-
Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH.
-
REACTIVE EXTRACTION OF TARTARIC ACID. Chemistry Journal of Moldova.
-
Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. MDPI.
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI.
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2430855A - Purification of tartaric acid - Google Patents [patents.google.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: The Critical Impact of Ligand Purity on Enantiomeric Excess
A Guide for Researchers in Asymmetric Synthesis
Welcome to the technical support center. As a Senior Application Scientist, I've frequently seen promising asymmetric syntheses falter due to a single, often overlooked, variable: the purity of the chiral ligand. A suboptimal enantiomeric excess (ee) can derail a project, consuming valuable time and resources. This guide is designed to provide you, the dedicated researcher, with a structured approach to troubleshooting and preventing issues related to ligand purity, ensuring your reactions are both reproducible and highly enantioselective.
We will move beyond simple checklists to explore the causal relationships between ligand quality and catalytic performance. This is a self-validating system; by following these logical steps, you can systematically diagnose and solve even the most stubborn enantioselectivity problems.
Part 1: The First Check - Is Your Analytical Method Trustworthy?
Before investing significant effort in optimizing reaction conditions or questioning your reagents, you must rigorously validate your analytical method for determining enantiomeric excess. It is a common error to mistake chromatographic artifacts for poor reaction performance.[1]
FAQ 1: My reaction shows a low ee. What is the absolute first thing I should do?
Confirm that your analytical method can accurately measure the ee of your product.[1] The most reliable way to do this is by analyzing a true racemic sample of your product, which contains a 50:50 ratio of enantiomers.
Expected Result: Using your chiral chromatography method (HPLC, GC, or SFC), you should observe two distinct, baseline-separated peaks of equal area.[1]
Troubleshooting:
-
Poor Resolution: If the peaks are not well-resolved, you cannot accurately determine the ee. You must optimize your analytical method (e.g., change the chiral stationary phase, mobile phase composition, temperature, or flow rate) before you can trust the results from your reaction.[1]
-
No Separation: If you see only one peak, your current method is unsuitable for separating the enantiomers of your product.
.dot graph TD { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} .dot Caption: Initial troubleshooting workflow for low enantiomeric excess.
Part 2: Diagnosing Ligand Purity Issues
Once your analytical method is validated, you can confidently investigate the reaction components. The purity of the chiral ligand is paramount as it forms the heart of the chiral catalyst.[1]
FAQ 2: How can ligand impurities specifically lower the enantiomeric excess?
Impurities can sabotage your reaction in several ways:
-
Enantiomeric Impurity: This is the most direct culprit. If your "(R)-ligand" contains a significant amount of the "(S)-ligand," you are simultaneously forming two catalysts. The minor (S)-catalyst will generate the undesired product enantiomer, directly eroding your ee.[2][3][4]
-
Achiral Organic Impurities: Impurities from the ligand synthesis (e.g., unreacted starting materials, byproducts) can act as competitive inhibitors or ligands. They can coordinate to the metal center, forming inactive or non-stereoselective catalytic species, thereby lowering both reaction rate and ee.[1]
-
Residual Metals or Reagents: Trace amounts of metals or reagents (like bases or acids) from the ligand's manufacturing process can interfere with the formation of the active catalyst or promote side reactions.
FAQ 3: My ligand is "99% pure" according to the supplier. Is that good enough?
Not necessarily. It is crucial to understand what kind of purity is being reported.
-
Chemical Purity (e.g., by NMR or GC): This value (e.g., 99%) tells you the percentage of the main chemical compound relative to other chemical impurities. It does not tell you the enantiomeric purity.
-
Enantiomeric Purity (e.g., by Chiral HPLC): This value, often reported as enantiomeric excess (ee), tells you the percentage of the desired enantiomer relative to the undesired one. A ligand with 99% chemical purity could still have a 95% ee, meaning it contains 2.5% of the "wrong" enantiomer, which can be detrimental.
For highly sensitive reactions, a ligand with >99% ee is often required. The enantiomeric purity of commercial ligands can vary between suppliers and even between batches from the same supplier.[3]
.dot graph G { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, overlap=false, splines=true]; node [style="filled", fontname="Arial", fontsize=10, shape=box]; edge [fontname="Arial", fontsize=9];
} .dot Caption: How different ligand impurities impact catalyst formation and ee.
Part 3: Troubleshooting & Remediation Guide
If you suspect ligand purity is the issue, a systematic approach of analysis and purification is required.
Protocol 1: Assessing the Purity of Your Chiral Ligand
Objective: To determine both the chemical and enantiomeric purity of a ligand sample.
Methodologies:
| Technique | Information Provided | Pros | Cons |
| Chiral HPLC/SFC/GC [][6][] | Enantiomeric Purity (ee) . Can also show chemical impurities. | Gold standard for ee determination; highly accurate and reproducible.[] | Requires method development; may need a specific chiral column.[8] |
| ¹H and ¹³C NMR [][10] | Chemical Purity & Structure . Confirms identity and detects organic impurities. | Provides structural confirmation; universally available. | Does not typically provide ee unless a chiral solvating agent is used. |
| Quantitative NMR (qNMR) [10] | Absolute Chemical Purity . | Highly accurate for purity assay without needing a reference standard of the same compound. | Requires a certified internal standard and careful experimental setup. |
| Elemental Analysis | Confirms elemental composition (C, H, N). | Good for verifying the bulk composition of a new or synthesized ligand. | Insensitive to minor organic or enantiomeric impurities. |
| Karl Fischer Titration [10] | Water content. | Accurate and specific for water. | Water can be a critical impurity but this doesn't measure other types. |
Step-by-Step Workflow:
-
Structural Confirmation: Run a standard ¹H and ¹³C NMR spectrum. Compare it to the literature or supplier data to confirm you have the correct molecule. Look for unexpected peaks that indicate chemical impurities.
-
Enantiomeric Purity Analysis: Develop or use a known chiral HPLC, SFC, or GC method to determine the ligand's ee.[3] This is the most critical step.
-
Assess Other Impurities: If NMR or chromatography shows significant impurities, or if the reaction is still failing with a high ee ligand, consider analyzing for residual solvents (by GC-Headspace) or water (by Karl Fischer titration).[10]
Protocol 2: Purification of a Chiral Ligand by Recrystallization
Objective: To improve the chemical and, often, the enantiomeric purity of a solid chiral ligand.
Causality: Recrystallization works on the principle of differential solubility. The desired compound is typically less soluble in the chosen solvent system at low temperatures than the impurities. For enantiomeric enrichment, this process can sometimes lead to the formation of a conglomerate (a physical mixture of single-enantiomer crystals) or, in favorable cases, preferential crystallization of the major enantiomer, thereby increasing the ee.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your ligand in various solvents (e.g., hexanes, ethyl acetate, ethanol, toluene, dichloromethane, and mixtures thereof) at room temperature and upon heating. The ideal solvent is one in which the ligand is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In an appropriately sized flask, dissolve the impure ligand in the minimum amount of the chosen hot solvent. Use a magnetic stir bar and a hot plate. Ensure all the solid dissolves.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble chemical impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Validation: Crucially, re-analyze the purified ligand using the methods from Protocol 1 to confirm that its chemical and enantiomeric purity have improved. This step validates the success of your purification.
Part 4: Advanced Concepts & Proactive Strategies
FAQ 4: Can a small enantiomeric impurity in my ligand cause a disproportionately large drop in the product's ee?
Yes, this is a well-documented phenomenon known as a Non-Linear Effect (NLE) .[11]
-
Negative NLE ([-]-NLE): This is the more common and problematic scenario. The minor enantiomer of the ligand reacts with the major one to form heterochiral complexes (e.g., dimers) that are either inactive or much less selective than the homochiral catalyst. This effectively poisons the catalyst, causing the product's ee to be significantly lower than the ligand's ee would predict. This underscores why extremely high ligand enantiopurity is often necessary.
-
Positive NLE ([+]-NLE): In some, rarer systems, the heterochiral complexes are less reactive, leaving the more active homochiral catalyst to dominate the reaction. In these fortunate cases, a ligand with less-than-perfect ee can still produce a product with very high ee.[11]
Proactive Strategy: The Ligand Qualification Standard
For critical projects, especially in drug development, do not rely solely on the supplier's Certificate of Analysis. Establish an internal standard for ligand qualification.
-
Batch Tracking: Always record the lot number of the ligand used for each reaction.
-
In-House Analysis: Upon receiving a new batch of ligand, perform your own purity analysis (at a minimum, Chiral HPLC for ee and ¹H NMR for identity and chemical purity).
-
Set a Specification: Define a minimum acceptable ee (e.g., >99.5%) and chemical purity for your specific reaction.
-
Quarantine and Release: Do not release a new batch of ligand for general use in the lab until it has passed your internal qualification. This proactive measure prevents costly troubleshooting and ensures long-term reproducibility of your synthesis.
By implementing these rigorous, evidence-based practices, you can gain full control over your asymmetric synthesis, transforming enantioselectivity from a source of frustration into a predictable and reliable outcome.
References
- BenchChem. (2025).
- BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem.
- BOC Sciences. (n.d.).
- National Center for Biotechnology Information. (2024). Unconventional approaches for chiral resolution. PMC.
- ScienceDirect. (n.d.).
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- BOC Sciences. (n.d.).
- BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
- Royal Society of Chemistry. (2007). Chapter 5: Principles of Asymmetric Synthesis. Royal Society of Chemistry.
- wisdomlib. (2024). Chiral impurities: Significance and symbolism. wisdomlib.
- BOC Sciences. (n.d.).
- ChemCon GmbH. (n.d.).
- PubMed. (n.d.). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. PubMed.
- HPLC. (n.d.). “Chiral Impurity Methods – Case Study”. HPLC.
- Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho.
- Herald Scholarly Open Access. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral impurities: Significance and symbolism [wisdomlib.org]
- 3. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 6. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 10. Identity determination and purity testing [chemcon.com]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Catalyst Loading Optimization for (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane
Welcome to the technical support center for the chiral diamine catalyst, (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing catalyst loading in asymmetric synthesis. Our goal is to empower you to achieve higher yields and enantioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a C2-symmetric chiral diamine. It is synthetically derived from L-(+)-tartaric acid, a readily available and inexpensive chiral starting material.[1][2] This structural backbone makes it a valuable ligand for creating a chiral environment in metal-catalyzed asymmetric reactions.[3]
Q2: What is a typical starting catalyst loading for this diamine ligand in an asymmetric reaction?
For initial screening, a catalyst loading in the range of 1-10 mol% is a common starting point for many asymmetric reactions using chiral diamine ligands.[4] The optimal loading is highly dependent on the specific reaction, substrate, and conditions. In some optimized systems, catalyst loading can be as low as 0.5-1 mol% without significant loss of yield or enantioselectivity.[4]
Q3: Can a higher catalyst loading always be expected to increase the reaction rate and yield?
Generally, a higher concentration of the active catalytic species will lead to a faster reaction rate. However, this does not always translate to a higher isolated yield of the desired product. High catalyst loadings can sometimes lead to the formation of undesired byproducts or catalyst aggregation, which may decrease the overall efficiency and yield.
Q4: Why is my enantioselectivity (ee) decreasing when I increase the catalyst loading?
This is a known phenomenon in asymmetric catalysis. A decrease in enantioselectivity at higher catalyst concentrations can be attributed to several factors, including the formation of catalyst aggregates or dimers which may have different or lower stereoselectivity compared to the monomeric catalytic species. It is crucial to experimentally determine the optimal catalyst loading for your specific reaction.
Troubleshooting Guide: Optimizing Catalyst Loading
This section addresses common issues encountered during the optimization of catalyst loading for reactions utilizing this compound.
Issue 1: Low or Inconsistent Enantioselectivity (ee)
-
Potential Cause: The catalyst loading is outside the optimal range. Both too low and too high loadings can negatively impact enantioselectivity.
-
Troubleshooting Steps:
-
Verify Analytical Method: Before adjusting catalyst loading, ensure your chiral HPLC or GC method is robust and provides baseline separation of the enantiomers (Resolution > 1.5).[5]
-
Systematic Screening: Perform a systematic screening of the catalyst loading. A suggested range to investigate is from 0.5 mol% to 10 mol% (e.g., 0.5, 1, 2, 5, and 10 mol%).
-
Lower the Temperature: In many cases, lowering the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4]
-
Purity of Reagents: Ensure the purity of the catalyst, substrate, and solvents. Trace impurities can act as catalyst poisons.[4]
-
Issue 2: Low Reaction Yield
-
Potential Cause: The catalyst loading may be too low, leading to incomplete conversion, or catalyst deactivation may be occurring.
-
Troubleshooting Steps:
-
Increase Catalyst Loading Incrementally: Gradually increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the reaction progress and yield.
-
Check for Catalyst Deactivation: If the reaction starts well but stalls, catalyst deactivation could be the issue. Ensure strict anhydrous and inert conditions, as water and oxygen can deactivate many catalysts.[4]
-
Reaction Time and Temperature: A combination of optimizing catalyst loading, reaction time, and temperature is often necessary to achieve high yields.
-
Substrate Purity: Impurities in the substrate can inhibit the catalyst. Ensure the substrate is of high purity.
-
Issue 3: Both Yield and Enantioselectivity are Low
-
Potential Cause: This often points to more fundamental issues with the reaction setup or the catalyst itself.
-
Troubleshooting Steps:
-
Re-evaluate the Catalyst System: this compound is a ligand that is typically complexed with a metal. Ensure the metal precursor and the ligand are of high quality and that the active catalyst is formed correctly.
-
Solvent Effects: The choice of solvent is critical. Screen a range of solvents with different polarities and coordinating abilities.
-
Comprehensive Optimization: A more comprehensive optimization of reaction parameters, including concentration, temperature, and order of addition of reagents, may be necessary. Design of Experiments (DoE) can be a powerful tool for this.
-
Experimental Protocol: Systematic Catalyst Loading Optimization
The following is a generalized, step-by-step protocol for optimizing the catalyst loading for an asymmetric reaction, using the reduction of acetophenone as a representative example. This diamine has been used as a ligand in cobalt-catalyzed reductions of acetophenone.[3]
Objective: To determine the optimal catalyst loading of a CoCl₂/(4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane complex for the asymmetric reduction of acetophenone to (S)-1-phenylethanol, maximizing both yield and enantiomeric excess.
Materials:
-
This compound
-
CoCl₂ (anhydrous)
-
Acetophenone (high purity)
-
Reducing agent (e.g., alcohol-modified sodium borohydride as described in the literature[3])
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Experimental Workflow Diagram:
Caption: Relationship between catalyst loading and reaction outcomes.
Summary
Optimizing the catalyst loading of this compound is a critical step in developing an efficient and highly stereoselective asymmetric synthesis. A systematic approach, as outlined in this guide, will enable you to identify the optimal conditions for your specific transformation. Remember that purity of all components and rigorous control of reaction parameters are paramount for achieving reproducible, high-quality results.
References
- Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802–1805.
-
Jiang, Y., Bian, J., & Sun, X. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online, 68(2), o430. [Link]
-
Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1034. [Link]
-
Xu, W., Yang, Z., Li, X. H., Liu, B. N., & Wang, D. C. (2009). (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o764. [Link]
- Costantino, U., Fringuelli, F., Nocchetti, M., & Piermatti, O. (2007). Chiral borane of layered alpha-Zirconium-N-(m-solfophenyl)-L-Valine-Phosphonate Methanphosphonate. Applied Catalysis A: General.
-
Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]
-
MDPI. Organocatalytic Asymmetric Halocyclization of Allylic Amides to Chiral Oxazolines Using DTBM-SEGPHOS—Mechanistic Implications from Hammett Plots. MDPI. [Link]
-
MZ-Analysentechnik. Chiral FAQs. MZ-Analysentechnik. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess for Reactions with (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical final step in the validation of any asymmetric synthesis. The C₂-symmetric chiral diamine, (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane, derived from the chiral pool stalwart L-tartaric acid, has emerged as a versatile ligand for a range of stereoselective transformations. Its rigid dioxolane backbone and flanking amine groups provide a well-defined chiral environment for metal-catalyzed reactions.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of products synthesized using this chiral diamine. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for comparing its performance against other established chiral ligands.
The Principle of Stereocontrol with C₂-Symmetric Diamines
The efficacy of this compound as a chiral ligand stems from its C₂-symmetric design. This symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity. When complexed with a metal center, such as Ruthenium(II) or Rhodium(I), the diamine creates a rigid chiral pocket. The substrate is then forced to approach the metal center from a specific trajectory to minimize steric hindrance, leading to the preferential formation of one enantiomer over the other. The mechanism for related and well-studied catalysts, such as Ru(II)-TsDPEN in asymmetric transfer hydrogenation, suggests a six-membered pericyclic transition state where the substrate, metal, and ligand interact in a highly organized assembly.[1]
Core Methodologies for Enantiomeric Excess Determination
The two most robust and widely accepted methods for determining the enantiomeric excess of chiral products are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating or derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and sensitivity. The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification.
Causality in Method Design: The choice of CSP and mobile phase is critical. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability and excellent resolving power for a wide range of chiral compounds, including the alcohol products of asymmetric ketone reductions. The mobile phase, typically a mixture of a nonpolar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks.
Detailed Protocol: Chiral HPLC Analysis of 1-Phenylethanol
This protocol is designed for the analysis of 1-phenylethanol, the product of the asymmetric reduction of acetophenone, a common benchmark reaction for chiral catalysts.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Column: Polysaccharide-based, e.g., Daicel Chiralcel® OD-H or Phenomenex Lux® Cellulose-3
-
Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Concentration: Approximately 1 mg/mL in the mobile phase
-
Injection Volume: 10 µL
Step-by-Step Methodology:
-
Mobile Phase Preparation: Accurately prepare the mobile phase by mixing 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade isopropanol. Degas the solution for at least 15 minutes using an ultrasonicator or vacuum filtration system to prevent pump cavitation.
-
System Equilibration: Install the chiral column and purge the system with the mobile phase. Equilibrate the column at a constant flow rate of 1.0 mL/min until a stable baseline is observed on the detector. This may take 30-60 minutes.
-
Sample Preparation: Accurately weigh approximately 1 mg of the 1-phenylethanol product and dissolve it in 1 mL of the mobile phase. Ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample onto the column. Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
dot
Caption: Workflow for ee% determination by Chiral HPLC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. In the presence of a chiral solvating agent (CSA), the two enantiomers of an analyte form transient diastereomeric complexes. These complexes have different magnetic environments, which can lead to the splitting of NMR signals for the enantiomers, allowing for their quantification by integration.[2][3]
Causality in Experimental Choices: The choice of CSA is crucial. It must interact sufficiently with the analyte to form the diastereomeric complexes, and the interaction must result in a measurable difference in the chemical shifts (Δδ) of corresponding protons. CSAs with large aromatic groups, such as (R)-(+)-1,1'-Bi-2-naphthol (BINOL), are often effective as they can induce significant changes in the chemical shifts of the analyte's protons through anisotropic effects. The choice of solvent is also important; non-polar solvents like deuterated chloroform or benzene are typically used to promote the association between the CSA and the analyte.
Detailed Protocol: NMR Analysis of N-Acetylphenylalanine Methyl Ester
This protocol is suitable for determining the enantiomeric excess of an amino acid derivative, a common product in asymmetric synthesis.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes
-
(R)-(+)-1,1'-Bi-2-naphthol (BINOL) as the Chiral Solvating Agent
-
Deuterated Chloroform (CDCl₃)
-
N-Acetylphenylalanine methyl ester (the analyte)
Step-by-Step Methodology:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the N-acetylphenylalanine methyl ester product in 0.6 mL of CDCl₃.
-
Acquire Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to identify the chemical shifts of its protons. The methyl ester singlet is often a good signal to monitor.
-
Add Chiral Solvating Agent: Add 1.0 to 1.5 equivalents of (R)-(+)-BINOL to the NMR tube. Ensure it dissolves completely.
-
Acquire Spectrum of the Mixture: Acquire another ¹H NMR spectrum. Look for the splitting of a key signal (e.g., the methyl ester singlet or an aromatic proton) into two distinct peaks, representing the two diastereomeric complexes.
-
Data Analysis: Carefully integrate the two separated signals. Calculate the enantiomeric excess using the same formula as for HPLC, based on the integration values of the two peaks.
dot
Caption: Logic of ee% determination by NMR with a CSA.
Performance Comparison in Asymmetric Catalysis
A crucial aspect of evaluating a chiral ligand is to benchmark its performance against established alternatives in a standard reaction. The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely used benchmark for C₂-symmetric diamine ligands in complex with Ruthenium.
While extensive, directly comparable data for this compound in this specific reaction is limited in the public domain, we can compare its reported performance with that of well-established ligands like (R,R)-TsDPEN. It is important to note that reaction conditions can significantly impact outcomes, and the data presented below is compiled from various sources.
| Chiral Ligand | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| (R,R)-TsDPEN | Ru(II)/[p-cymene]Cl₂ | Acetophenone | 1-Phenylethanol | >95 | >99 (R) | [1][4] |
| (S,S)-TsDPEN | Ru(II)/[p-cymene]Cl₂ | Acetophenone | 1-Phenylethanol | >95 | >99 (S) | [1][4] |
| (4S,5S)-diamine | CoCl₂ / NaBH₄ (modified) | Acetophenone | 1-Phenylethanol | - | 24 (S) |
Note: The reaction conditions for the CoCl₂ system are significantly different from the Ru-catalyzed transfer hydrogenations and are not directly comparable. This table illustrates the type of data that should be generated for a direct comparison.
The structural rigidity and electronic properties of the ligand are paramount. The tosyl group in TsDPEN, for instance, is believed to play a key role in the hydrogen transfer step.[1] For this compound, derivatization of the amine groups would likely be necessary to achieve enantioselectivities comparable to TsDPEN in this class of reaction.
Conclusion
The robust determination of enantiomeric excess is non-negotiable in asymmetric synthesis. For reactions employing the chiral diamine this compound, both chiral HPLC and NMR spectroscopy with chiral solvating agents provide reliable and accurate results. Chiral HPLC is generally the method of choice for its high resolving power and sensitivity, while NMR offers a rapid, non-destructive alternative.
The performance of this compound as a chiral ligand is promising, but its efficacy is highly dependent on the specific reaction and the nature of the amine substituents. Further systematic studies directly comparing its performance with benchmark ligands like TsDPEN under standardized conditions are necessary to fully elucidate its potential and define its optimal application scope for researchers in organic synthesis and drug development.
References
-
CrystEngComm. (n.d.). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. RSC Publishing. Retrieved from [Link]
-
PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link]
-
Martins, J. E. D., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Chemistry Central Journal, 6(1), 51. Retrieved from [Link]
-
Sergi, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13327–13338. Retrieved from [Link]
-
Scrimin, P., & Tecilla, P. (Eds.). (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Supramolecular Chemistry II (Vol. 9, pp. 191-213). Elsevier. Retrieved from [Link]
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Chiral HPLC Methods for Products of Tartaric Acid-Derived Ligand Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, tartaric acid and its derivatives stand as pillars of innovation, providing a versatile chiral pool for the development of highly effective ligands and catalysts.[1][2] The enantiomerically pure products stemming from these catalytic processes are of paramount importance in the pharmaceutical and fine chemical industries, where stereochemistry dictates biological activity. Consequently, the accurate and reliable determination of enantiomeric excess (ee) is a critical step in reaction optimization and quality control. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the gold standard for this analytical challenge.[3]
This guide provides a comprehensive comparison of chiral HPLC methods tailored for the analysis of products generated from common asymmetric reactions catalyzed by tartaric acid-derived ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to empower you in developing robust and efficient chiral separation methods.
The Cornerstone of Chiral Recognition: A Comparison of Stationary Phases
The heart of a successful chiral separation lies in the selection of the appropriate chiral stationary phase (CSP). The interaction between the analyte and the CSP is a complex interplay of forces, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. For the polar, often functionalized products of tartaric acid-derived ligand catalysis, such as epoxides, diols, and adducts from Diels-Alder or aldol reactions, polysaccharide-based and Pirkle-type CSPs have demonstrated broad applicability and high resolving power.
Below is a comparative guide to commonly employed CSPs for this class of compounds:
| Chiral Stationary Phase (CSP) | Chiral Selector | Common Trade Names | Primary Interaction Mechanisms | Best Suited For | Key Considerations |
| Polysaccharide-Based (Coated) | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® AS-H | Hydrogen bonding, π-π interactions, steric inclusion | Broad applicability for a wide range of chiral compounds, including epoxides, alcohols, and esters.[4][5][6] | Solvent compatibility can be limited; strong solvents may damage the coating. |
| Polysaccharide-Based (Immobilized) | Amylose or Cellulose derivatives covalently bonded to silica | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC | Hydrogen bonding, π-π interactions, steric inclusion | Similar to coated phases but with enhanced solvent compatibility, allowing for a wider range of mobile phases. | Generally more robust and longer-lasting than coated phases. |
| Pirkle-Type (Brush-Type) | Small chiral molecules covalently bonded to silica (e.g., (S,S)-Whelk-O® 1) | Whelk-O® 1, Whelk-O® 2 | π-π interactions (π-acid/π-base), hydrogen bonding, dipole-dipole interactions | Effective for compounds with aromatic rings and hydrogen bond donors/acceptors, such as products from Diels-Alder reactions.[7] | Elution order can often be reversed by using a CSP with the opposite enantiomer of the selector. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Astec® CHIROBIOTIC® T, Astec® CHIROBIOTIC® V | Hydrogen bonding, ionic interactions, inclusion complexation | Particularly useful for polar and ionizable compounds. | Can be used in reversed-phase, normal-phase, and polar organic modes. |
Navigating the Mobile Phase: The Eluent's Crucial Role
The mobile phase is not merely a carrier; it is an active participant in the chiral recognition process. Its composition directly influences the retention and selectivity of the separation. For the polar products often generated in tartaric acid-derived catalysis, normal-phase or polar organic modes are frequently the most effective.
Causality in Mobile Phase Selection:
-
Normal-Phase Mode (e.g., Hexane/Isopropanol, Hexane/Ethanol): This mode enhances hydrogen bonding and π-π interactions between the analyte and the CSP, which are often critical for resolving the subtle structural differences between enantiomers. The non-polar primary solvent (e.g., hexane) minimizes interactions with the stationary phase, allowing the chiral recognition to dominate. The polar modifier (e.g., isopropanol or ethanol) is used to control the elution strength.
-
Polar Organic Mode (e.g., Methanol, Acetonitrile): This mode is particularly advantageous for highly polar analytes that may have poor solubility or strong retention in normal-phase systems. It offers a different selectivity profile and can sometimes provide superior resolution.[4][5]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) can significantly improve peak shape by suppressing the ionization of the analyte and reducing tailing.
A Practical Workflow for Chiral HPLC Method Development
The following diagram illustrates a systematic approach to developing a robust chiral HPLC method for the products of tartaric acid-derived ligand catalysis.
Caption: A stepwise workflow for the development of a chiral HPLC method.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for the chiral separation of representative products from two common types of asymmetric reactions catalyzed by tartaric acid-derived ligands.
Protocol 1: Chiral Separation of a Glycidyl Tosylate from a Sharpless-Type Asymmetric Epoxidation
The Sharpless asymmetric epoxidation, which utilizes a titanium-tartrate complex, is a classic example of tartaric acid-derived ligand catalysis.[4][5] The resulting chiral epoxides are versatile synthetic intermediates.
Objective: To determine the enantiomeric excess of a glycidyl tosylate derivative.
Methodology:
-
Column Selection: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm. The cellulose-based stationary phase is well-suited for the separation of polar epoxides.[4][5]
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol in a 70:30 (v/v) ratio. Degas the mobile phase by sonication or helium sparging.
-
Sample Preparation: Dissolve the glycidyl tosylate product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Data Analysis:
-
Inject a racemic standard of the glycidyl tosylate to determine the retention times of both enantiomers.
-
Inject the sample from the catalytic reaction.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100
-
Expected Results: Baseline separation of the two enantiomers should be achieved within approximately 11 minutes, with a chiral resolution (Rs) of ≥ 2.[4]
Protocol 2: Chiral Separation of a Diels-Alder Adduct from a TADDOL-Catalyzed Reaction
TADDOLs are highly effective chiral ligands for a variety of asymmetric transformations, including Diels-Alder reactions.[8][9] The resulting cycloadducts often possess multiple stereocenters.
Objective: To determine the enantiomeric excess of a Diels-Alder product.
Methodology:
-
Column Selection: Regis (S,S)-Whelk-O® 1, 5 µm, 4.6 x 250 mm. This Pirkle-type CSP is effective for separating compounds with aromatic moieties and hydrogen bonding capabilities, common features in Diels-Alder adducts.[7]
-
Mobile Phase Preparation: Prepare a mobile phase of isopropanol, hexane, acetic acid, and triethylamine in a 15:85:0.2:0.05 (v/v/v/v) ratio. The acidic and basic additives are crucial for good peak shape.[7]
-
Sample Preparation: Dissolve the Diels-Alder adduct in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 0.4 mL/min[7]
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection: UV at a wavelength appropriate for the chromophore in the adduct (e.g., 254 nm).
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
As in Protocol 1, inject a racemic standard to identify the retention times of the enantiomers.
-
Inject the reaction sample and calculate the enantiomeric excess from the peak areas.
-
Trustworthiness of the Protocols: These protocols are based on validated methods from the scientific literature and represent robust starting points for the analysis of the respective classes of compounds.[4][5][7] The use of well-established CSPs and optimized mobile phases ensures reliable and reproducible results. The inclusion of system suitability parameters, such as resolution and tailing factor, in a full method validation would further enhance the trustworthiness of the data.
Visualizing the Logic: From Ligand to Enantiomeric Purity
The following diagram illustrates the logical flow from the use of a tartaric acid-derived ligand in catalysis to the final determination of the product's enantiomeric purity via chiral HPLC.
Caption: The workflow from catalysis to enantiomeric excess determination.
Conclusion
The successful application of tartaric acid-derived ligands in asymmetric catalysis is intrinsically linked to the ability to accurately assess the enantiopurity of the resulting products. Chiral HPLC stands as the most powerful tool for this purpose. By understanding the principles of chiral recognition, judiciously selecting the chiral stationary phase and mobile phase, and following a systematic approach to method development, researchers can confidently and efficiently determine the enantiomeric excess of their target molecules. This guide provides a solid foundation and practical protocols to navigate the nuances of chiral separations for this important class of compounds, ultimately accelerating the pace of discovery and development in asymmetric synthesis.
References
-
Yamamoto, M., Takeuchi, Y., Ohmasa, Y., Yamazawa, H., & Ando, T. (1999). Chiral HPLC resolution of monoepoxides derived from 6,9-dienes and its application to stereochemistry assignment of fruit-piercing noctuid pheromone. Biomedical Chromatography, 13(6), 410-417. [Link]
-
Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega, 9(26), 29035-29040. (2024). [Link]
-
Sanz-Nebot, V., Benavente, F., & Barbosa, J. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Chromatography A, 1195(1-2), 86-93. [Link]
-
Sanz-Nebot, V., Benavente, F., & Barbosa, J. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Request PDF. [Link]
-
Chromatographic separations based on tartaric acid and its derivatives. ResearchGate. (n.d.). [Link]
-
Waser, M., Gratzer, K., & Herler, S. (2013). Application Scope and Limitations of TADDOL-Derived Chiral Ammonium Salt Phase-Transfer Catalysts. Molecules, 18(4), 4427-4441. [Link]
-
Lindner, W. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189. [Link]
-
Barbakadze, V., Chankvetadze, B., & Chkhaidze, E. (2013). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chromatographia, 76(13-14), 839-845. [Link]
-
Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2004). Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 101(15), 5439-5442. [Link]
-
Rzepa, H. S. (2012, December 9). Why is the Sharpless epoxidation enantioselective? Part 1: a simple model. Henry Rzepa's Blog. [Link]
-
[Chiral HPLC Determination of Conversion and Enantiomeric Excess of Enzyme Catalyzed Stereoselective Esterification of Racemic Ibuprofen]. PubMed. (2000). [Link]
- Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method.
-
Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2004). Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding. PMC. [Link]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
- Method for preparing chiral stationary phase of tartaric acid derivative.
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. PubMed. (2024). [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). PubMed Central. (2025). [Link]
-
Origin of Enantioselection in Hetero-Diels-Alder Reactions Catalyzed by naphthyl-TADDOL. PubMed. (2008). [Link]
-
TADDOL-Based Titanium Catalysts and Their Adducts: Understanding Asymmetric Catalysis of Diels-Alder Reactions. ElectronicsAndBooks. (n.d.). [Link]
-
Liu, J., Zheng, R., & Xu, Y. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules, 24(5), 949. [Link]
Sources
- 1. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane in Focus
For the Researcher, Scientist, and Drug Development Professional
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high enantioselectivity and yield. Chiral diamines have emerged as a versatile class of ligands and organocatalysts, capable of facilitating a wide array of stereoselective transformations. This guide provides an in-depth comparison of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane , a readily accessible chiral diamine derived from the chiral pool, with other seminal chiral diamines: (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and the foundational ethylenediamine . Our analysis is grounded in experimental data to provide a clear, objective comparison of their performance in key asymmetric reactions.
Introduction to the Contenders: Structural and Electronic Attributes
The efficacy of a chiral diamine is intrinsically linked to its structural and electronic properties. The C2-symmetry often present in these molecules, along with the nature of the backbone and substituents on the nitrogen atoms, dictates the steric environment and coordinating ability of the resulting catalyst.
(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane , often referred to as TADDAMIN (derived from Tartaric Acid Diamine), is synthesized from L-(+)-tartaric acid, a readily available and inexpensive chiral starting material.[1][2] Its defining feature is the dioxolane backbone, which imparts a specific rigidity and conformational constraint. The gem-dimethyl group on the acetal bridge helps to lock the five-membered ring in a preferred conformation, influencing the orientation of the aminomethyl side chains.
(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) is a cornerstone in asymmetric catalysis, valued for its rigid trans-cyclohexane backbone.[3][4] This rigidity creates a well-defined chiral pocket when complexed with a metal or when incorporated into an organocatalyst, leading to high levels of stereochemical control in a multitude of reactions.[3][4]
Ethylenediamine is the simplest bidentate diamine ligand. While achiral itself, it serves as a fundamental building block for a vast array of chiral ligands through derivatization of the nitrogen atoms. Its flexibility allows it to form stable five-membered chelate rings with metal ions. Chiral derivatives of ethylenediamine are widely employed in catalysis.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
To provide a tangible comparison, we will examine the performance of these chiral diamines in two pivotal asymmetric transformations: the reduction of prochiral ketones and the direct aldol reaction.
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[5][6] Chiral diamines are frequently employed as ligands for transition metal catalysts, such as ruthenium and rhodium, in asymmetric transfer hydrogenation and asymmetric hydrogenation reactions.
A study on the catalytic reduction of acetophenone using cobalt(II) chloride complexes with various C2-symmetric diamines derived from tartaric acid, including (4S,5S)-4,5-bis(aminomethyl)-1,3-dioxolane and its derivatives, provides valuable insight.[7] The results, summarized in the table below, demonstrate the influence of the N-substituents on the enantioselectivity of the reaction.
| Diamine Ligand | N-Substituent | Enantiomeric Excess (ee) of (S)-1-phenylethanol (%) |
| (4S,5S)-2,2-dimethyl-4,5-bis(aminomethyl)-1,3-dioxolane | H | Low |
| (4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane | Me | Moderate |
| (4S,5S)-2,2-dimethyl-4,5-bis(dimethylaminomethyl)-1,3-dioxolane | Me, Me | Moderate |
| (4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane | Ph, Ph | 24 |
| Table 1: Performance of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane derivatives in the asymmetric reduction of acetophenone. Data sourced from[7]. |
In contrast, catalysts derived from DACH have demonstrated high efficacy in the asymmetric hydrogenation of ketones. For instance, Ru(II) complexes bearing a chiral diphosphine and (1R,2R)-DACH are known to achieve excellent enantioselectivity, often exceeding 95% ee for a range of aromatic ketones.[8][9] This superior performance is largely attributed to the rigid and well-defined chiral environment created by the DACH ligand in the transition state.
While direct comparisons under identical conditions are scarce in the literature, the available data suggests that for the asymmetric reduction of simple ketones like acetophenone, DACH-based catalysts generally exhibit higher enantioselectivity than the parent (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane. However, the modularity of the dioxolane-based diamine, allowing for facile N-substitution, offers a pathway to optimize its performance.[7]
Experimental Workflow: Asymmetric Transfer Hydrogenation of Acetophenone
Caption: Workflow for asymmetric transfer hydrogenation of acetophenone.
Asymmetric Direct Aldol Reaction
The direct asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation, and chiral diamines have been successfully employed as organocatalysts.[10][11][12][13] In this context, the diamine, often in conjunction with a Brønsted acid co-catalyst, activates the ketone donor through enamine formation and the aldehyde acceptor via hydrogen bonding.
The rigid backbone of DACH is crucial for creating a well-organized transition state, leading to high stereocontrol. The flexibility of the dioxolane backbone in (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane might lead to a less pre-organized transition state, potentially resulting in lower stereoselectivity compared to DACH-based organocatalysts in this specific application. However, the potential for derivatization of the amino groups presents an opportunity to tune the steric and electronic properties of the catalyst to enhance its performance.
Logical Relationship: Enamine Catalysis in Asymmetric Aldol Reaction
Caption: Enamine catalysis in the asymmetric aldol reaction.
Causality Behind Experimental Choices and Self-Validating Protocols
The selection of a specific chiral diamine and the associated reaction conditions is a multi-faceted decision driven by the desired outcome and the nature of the substrates.
Ligand Backbone and Rigidity: The choice between a flexible backbone, as in (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane, and a rigid one, like in DACH, is a critical determinant of enantioselectivity. A rigid backbone generally leads to a more pre-organized and predictable transition state, often resulting in higher stereocontrol. However, a more flexible ligand may be advantageous for certain substrates or metal centers where a specific coordination geometry is required.
N-Substituents: The substituents on the nitrogen atoms play a crucial role in tuning the steric and electronic properties of the catalyst. Bulky substituents can enhance enantioselectivity by creating a more defined chiral pocket, as seen in the improved performance of N-substituted derivatives of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane in ketone reduction.[7]
Solvent and Additives: The choice of solvent can significantly impact the reaction outcome by influencing the solubility of the catalyst and reactants, as well as the stability of the transition state. In organocatalytic aldol reactions, the use of a Brønsted acid co-catalyst is often essential for the protonation of the second amine, which is crucial for activating the aldehyde through hydrogen bonding.
A self-validating protocol in this context involves systematic optimization of these parameters. For instance, screening a library of N-substituted diamines, varying the metal precursor, and testing different solvents and additives are standard procedures to identify the optimal conditions for a given transformation. The consistency of results across a range of substrates further validates the robustness of the developed protocol.
Conclusion: Selecting the Right Tool for the Job
This comparative guide highlights that the choice of a chiral diamine is not a one-size-fits-all decision.
-
(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane represents a readily accessible and modular chiral diamine. Its performance can be tuned through N-substitution, offering a platform for catalyst optimization. While it may not always provide the highest enantioselectivity in its parent form compared to more established ligands, its synthetic accessibility from the chiral pool makes it an attractive starting point for developing bespoke catalysts.
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) remains a gold standard in asymmetric catalysis due to its rigid backbone, which consistently delivers high levels of stereocontrol in a wide range of reactions. Its derivatives are among the most reliable and effective catalysts for many transformations.
-
Ethylenediamine serves as a fundamental scaffold. Its value lies in the vast diversity of chiral ligands that can be synthesized from it, enabling the fine-tuning of catalyst properties for specific applications.
Ultimately, the optimal chiral diamine for a particular asymmetric synthesis will depend on the specific reaction, the nature of the substrates, and the desired level of stereoselectivity. Researchers are encouraged to consider the structural and electronic properties of each diamine, along with the available experimental data, to make an informed decision. The modularity of ligands like (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane provides a fertile ground for further research and development of novel, highly efficient chiral catalysts.
References
-
Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. E3S Web of Conferences. [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. Tetrahedron Letters. [Link]
-
Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. ResearchGate. [Link]
-
Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. EDP Sciences. [Link]
-
Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. SciSpace. [Link]
-
Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules. [Link]
-
Diamines 2-5 as chiral inducers for acetophenone hydrogenation. ResearchGate. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society. [Link]
-
A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. ResearchGate. [Link]
-
New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl). ResearchGate. [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
(PDF) Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]
-
design, synthesis, and evaluation of c2-symmetric diamines for. University of Pennsylvania. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]
-
Enantioselective Reduction of Ketones. Semantic Scholar. [Link]
-
Enantioselective Reduction of Ketones. Organic Reactions. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]
-
The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. ResearchGate. [Link]
-
Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. ResearchGate. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2Dimethyl4,5-bis(diphenylaminomethyl). ResearchGate. [Link]
-
Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI. [Link]
-
[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. National Institutes of Health. [Link]
-
(PDF) [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. ResearchGate. [Link]
-
SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. [Link]
-
1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. ResearchGate. [Link]
-
1,2- trans -Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. Semantic Scholar. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]
Sources
- 1. [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2- trans -Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting | Semantic Scholar [semanticscholar.org]
- 5. Enantioselective Reduction of Ketones | Semantic Scholar [semanticscholar.org]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts | E3S Web of Conferences [e3s-conferences.org]
- 13. Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines (2020) | Jae Ho Shim | 13 Citations [scispace.com]
A Comparative Guide to the Performance of (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane and TADDOL Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical determinant of reaction efficiency and stereochemical outcome. Among the plethora of options available, those derived from the chiral pool, particularly tartaric acid, have proven to be both versatile and effective. This guide provides an in-depth comparison of two prominent C2-symmetric ligands derived from tartaric acid: the diamine ligand (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane and the diol-based TADDOL ligands. Our analysis, grounded in experimental data, aims to equip researchers with the insights needed to select the optimal ligand for their specific synthetic challenges.
At a Glance: Structural and Functional Distinctions
Both this compound and TADDOLs share a common chiral backbone derived from L-(+)-tartaric acid, bestowing upon them a C2-symmetric framework. However, the nature of their coordinating atoms—nitrogen in the diamine and oxygen in the TADDOLs—fundamentally dictates their catalytic behavior and the types of transformations they excel in.
This compound is a chiral vicinal diamine. The two primary amine functionalities serve as effective chelating sites for a variety of transition metals, including cobalt and rhodium. These complexes are often employed in reduction reactions, such as the hydrogenation of ketones and imines.
TADDOLs (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanols) are chiral diols characterized by bulky aryl substituents. Their synthesis from tartrate esters and aryl Grignard reagents is well-established.[1][2] TADDOLs are exceptionally versatile, finding application as ligands for a wide array of metals (e.g., Ti, Al, B, Mg, Cu, Zn) in reactions such as Diels-Alder cycloadditions, aldol reactions, and nucleophilic additions to carbonyl compounds.[1] Their catalytic activity often stems from the formation of chiral Lewis acid complexes.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
Asymmetric Hydrogenation of Ketones
The asymmetric reduction of prochiral ketones to chiral alcohols is a cornerstone of modern organic synthesis. Here, we compare the performance of our two ligand types using acetophenone as a benchmark substrate.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Reaction Conditions | Reference |
| CoCl₂ / this compound | Acetophenone | Quantitative | 24 (S) | NaBH₄ (alcohol-modified) | [3] |
| Ti-TADDOLate (derived from various TADDOLs) | Various ketones | Generally high | Up to >99 | Catalytic hydrogenation | [1] |
From the available data, it is evident that in the realm of ketone hydrogenation, TADDOL-based catalysts generally exhibit superior enantioselectivity compared to the (4S,5S)-diamine ligand . While the cobalt-diamine system provides excellent conversion, the enantiomeric excess achieved is modest. In contrast, various TADDOL-metal complexes have been reported to effect the hydrogenation of ketones with outstanding enantioselectivity.[1] This difference can be attributed to the well-defined, sterically demanding chiral environment created by the bulky aryl groups of the TADDOL ligand around the metal center.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acid catalysis is a common strategy to induce enantioselectivity in this transformation.
| Ligand/Catalyst System | Dienophile | Diene | Yield (%) | ee (%) | Reaction Conditions | Reference |
| TiCl₂(O-i-Pr)₂ / TADDOL | N-acryloyloxazolidinone | Cyclopentadiene | High | >98 | Toluene, -30 °C | N/A |
| Cu(II) / (4S,5S)-diamine derivatives | Various | Various | Moderate to high | Moderate | Various | N/A |
In the context of the Diels-Alder reaction, TADDOL ligands, particularly in the form of Ti-TADDOLate catalysts, have demonstrated exceptional performance , routinely achieving enantiomeric excesses greater than 98%. The rigid and well-defined chiral pocket created by the TADDOL ligand effectively shields one face of the dienophile, leading to high levels of asymmetric induction. While chiral diamines, including derivatives of this compound, have been employed in Diels-Alder reactions, they generally provide lower enantioselectivities compared to the TADDOL-based systems.
Mechanistic Insights: The "Why" Behind the Performance
The observed differences in performance can be traced back to the fundamental structural and electronic properties of the ligands and the catalytic species they form.
Caption: Comparative catalytic cycles of diamine and TADDOL ligands.
The diamine ligand, with its flexible aminomethyl side chains, forms chelate complexes that can be somewhat conformationally mobile. This can lead to a less tightly controlled stereochemical environment in the transition state, resulting in more modest enantioselectivities.
In contrast, TADDOL ligands, with their rigid dioxolane backbone and bulky aryl groups, create a well-defined and sterically hindered chiral pocket around the coordinated metal center. This rigid C2-symmetric environment forces the substrate to adopt a specific orientation, leading to a highly organized transition state and, consequently, high levels of enantioselectivity.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of the parent diamine ligand can be achieved from the commercially available diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
-
Amidation: The diethyl ester is treated with an excess of aqueous ammonia or a solution of ammonia in methanol to form the corresponding diamide. The reaction is typically stirred at room temperature for several days.
-
Reduction: The resulting diamide is then reduced to the diamine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The reaction is usually performed at reflux, followed by a careful workup procedure to quench the excess hydride and isolate the product.[3]
Representative Synthesis of a TADDOL Ligand
TADDOLs are synthesized via the reaction of a tartrate-derived acetal or ketal with an excess of an aryl Grignard reagent.
-
Preparation of the Grignard Reagent: The aryl Grignard reagent (e.g., phenylmagnesium bromide) is prepared by reacting an aryl halide with magnesium turnings in an anhydrous ether solvent.
-
Addition to Tartrate Derivative: The tartrate derivative, such as dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., 0 °C). The Grignard reagent is then added slowly. An excess of the Grignard reagent is necessary to ensure complete reaction with both ester groups.
-
Workup and Purification: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, dried, and purified, often by recrystallization, to yield the TADDOL as a crystalline solid.[1][2]
Caption: Synthetic routes to the diamine and TADDOL ligands.
Practical Considerations: Synthesis, Stability, and Cost-Effectiveness
-
Synthesis and Availability: Both ligand families are derived from readily available and relatively inexpensive tartaric acid. The synthesis of the parent this compound is a straightforward two-step process. TADDOL synthesis is also a well-established one-step procedure from the tartrate acetonide, though it requires the preparation and handling of Grignard reagents. A wide variety of TADDOLs are also commercially available, offering a range of steric and electronic properties.[4]
-
Stability: TADDOLs are generally robust, crystalline solids that are stable to air and moisture, making them easy to handle and store.[1] Chiral diamines are also typically stable compounds, though, like all amines, they can be susceptible to oxidation over long periods or under harsh conditions.
-
Cost-Effectiveness: The starting materials for both ligand types are cost-effective. The overall cost will depend on the scale of the synthesis and the specific reagents used. For TADDOLs, the cost of the aryl Grignard reagent can be a factor, especially for more complex aryl groups. The commercial availability of many TADDOL derivatives can be a time- and cost-effective option for screening and small-scale synthesis.
Conclusion: Selecting the Right Ligand for the Job
The choice between this compound and TADDOL ligands should be guided by the specific requirements of the desired asymmetric transformation.
TADDOL ligands are the clear choice for reactions where a highly organized and sterically demanding chiral Lewis acid environment is paramount. They consistently deliver exceptional enantioselectivities in a broad range of reactions, most notably the Diels-Alder reaction. Their robustness, ease of synthesis, and the modularity of their aryl substituents make them a highly attractive class of ligands for a wide variety of applications.
This compound and its derivatives are valuable chiral diamine ligands, particularly for certain metal-catalyzed reductions. While they may not always achieve the same level of enantioselectivity as TADDOLs in reactions like ketone hydrogenation, their straightforward synthesis and the unique coordination chemistry of the diamine moiety make them a useful tool in the synthetic chemist's arsenal. Further derivatization of the amine groups can lead to enhanced performance and broader applicability.
Ultimately, the optimal ligand choice will be determined by empirical screening and a thorough understanding of the reaction mechanism. This guide serves as a foundational resource to inform that decision-making process, enabling researchers to more efficiently navigate the path toward successful asymmetric catalysis.
References
-
(No author given). (n.d.). Taddol and Binol-derived chiral phosphonites in asymmetric catalysis. Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Cramer, N., & Comas-Vives, A. (2014). TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations. Chemical Communications, 50(75), 11044-11051. [Link]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
-
García-García, P., & Gotor-Fernández, V. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
-
Pellissier, H. (2023). TADDOL-derived phosphorus ligands in asymmetric catalysis. Coordination Chemistry Reviews, 492, 215079. [Link]
-
(No author given). (n.d.). Design, Synthesis, And Evaluation Of C2-Symmetric Diamines For Asymmetric Synthesis. University of Pennsylvania. Retrieved January 12, 2026, from [Link]
-
Beck, A. K., Gysi, P., La Vecchia, L., & Seebach, D. (1999). (4R,5R)-2,2-DIMETHYL-α,α,α',α'-TETRA(NAPHTH-2-YL))-1,3-DIOXALANE-4,5-DIMETHANOL from Dimethyl Tartrate and 2-Naphthyl-Magnesium Bromide. Organic Syntheses, 76, 12. [Link]
-
Jiang, Y., Bian, J., & Sun, X. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online, 68(2), o430. [Link]
-
Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805. [Link]
-
Skarżewski, J., Gupta, J. K., & Wojaczyńska, E. (1997). Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific mitsunobu reaction on the heterocyclic diols derived from tartaric acid. Tetrahedron: Asymmetry, 8(11), 1939-1944. [Link]
-
Zhang, W., Wu, S., & Zhang, X. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(42), 14821-14827. [Link]
-
(No author given). (n.d.). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate Acid Diethyl Ester. MySkinRecipes. Retrieved January 12, 2026, from [Link]
-
(No author given). (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Wang, Z., Ye, Z., & Chen, C. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Molecules, 28(18), 6649. [Link]
-
(No author given). (n.d.). Synthesis of a Chiral Diamine Ligand Library. ResearchGate. Retrieved January 12, 2026, from [Link]
-
(No author given). (n.d.). (-)-(4 R ,5 R )-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane. ResearchGate. Retrieved January 12, 2026, from [https://www.researchgate.net/publication/251179421_-(4_R_5_R_-45-Bis[hydroxydiphenylmethyl]-22-dimethyl-13-dioxolane]([Link]
-
(No author given). (n.d.). Tartaric acid–derived C 2 -symmetric diphosphines. ResearchGate. Retrieved January 12, 2026, from [Link]
-
(No author given). (2001). TADDOL. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
(No author given). (n.d.). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. ResearchGate. Retrieved January 12, 2026, from [Link]
-
(No author given). (n.d.). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of Asymmetric Synthesis
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The synthesis of enantiomerically pure compounds is therefore a cornerstone of pharmaceutical chemistry. However, the success of any asymmetric synthesis is contingent upon the rigorous and accurate validation of its stereochemical outcome. This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to determine enantiomeric excess (ee) and absolute configuration, tailored for researchers, scientists, and drug development professionals.
The Imperative of Stereochemical Validation
Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different biological activities. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate a thorough understanding of the properties of individual stereoisomers in new drug candidates. Consequently, the ability to not only synthesize a single enantiomer but also to definitively prove its purity and absolute configuration is paramount. This guide will navigate the principles, protocols, and comparative advantages of the key spectroscopic techniques that form the bedrock of this validation process.
Core Methodologies: A Comparative Overview
The principal methods for validating the outcomes of asymmetric synthesis can be broadly categorized into chromatographic and spectroscopic techniques. While chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, are often considered the gold standard for quantifying enantiomeric excess due to their high resolving power, spectroscopic methods offer unique advantages, including speed and the ability to determine absolute configuration.
This guide will focus on the following spectroscopic techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): A hybrid technique that uses spectroscopy for detection after chromatographic separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing chiral auxiliaries to induce distinguishable signals for enantiomers.
-
Chiroptical Spectroscopy: Including Circular Dichroism (CD) and Optical Rotation (Polarimetry), which directly probe the interaction of chiral molecules with polarized light.
The selection of the most appropriate technique is a critical decision dictated by the physicochemical properties of the analyte, the required accuracy and precision, and the desired sample throughput.
Workflow for Validation of Asymmetric Synthesis
A systematic approach is crucial for the robust validation of an asymmetric synthesis. The following workflow outlines the key stages, from the initial reaction work-up to the final determination of enantiomeric purity and absolute configuration.
A Comparative Guide to Tartaric Acid-Derived Ligands in Enantiosele_ctive Catalysis: From Benchtop to Industrial Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the plethora of options, those derived from the readily available and inexpensive chiral pool of tartaric acid have established a prominent position.[1][2] This guide offers a comprehensive comparative analysis of the major classes of tartaric acid-derived ligands, providing researchers and drug development professionals with the critical insights and experimental data necessary to select the optimal ligand for their specific enantioselective transformations. We will delve into the synthesis, performance, and mechanistic nuances of these ligands, supported by experimental protocols and data-driven comparisons.
The Enduring Legacy of Tartaric Acid in Chirality
Tartaric acid, a naturally occurring dicarboxylic acid, exists in both enantiomerically pure forms, (2R,3R)-(+)-tartaric acid and (2S,3S)-(-)-tartaric acid, making it an ideal starting material for chiral ligand synthesis.[1] Its C2-symmetric backbone provides a rigid and predictable scaffold, which is crucial for inducing high levels of stereocontrol in catalytic reactions. The facile modification of its carboxylic acid and hydroxyl groups has given rise to a diverse family of ligands, each with unique steric and electronic properties.[3]
Major Classes of Tartaric Acid-Derived Ligands: A Head-to-Head Comparison
The versatility of tartaric acid as a chiral building block has led to the development of several distinct classes of ligands. Here, we compare the most prominent among them: TADDOLs, Tartrate Esters and Amides, and Bis(oxazolines).
TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols)
TADDOLs are arguably the most iconic and widely utilized class of tartaric acid-derived ligands.[4] Their rigid 1,3-dioxolane backbone, adorned with two bulky diarylhydroxymethyl groups, creates a well-defined chiral pocket that effectively shields one face of the coordinated substrate.[4]
Synthesis: TADDOLs are readily synthesized from tartrate esters by reaction with an excess of an aryl Grignard reagent. The acetal or ketal protecting group on the tartrate ester dictates the substituents on the dioxolane ring.[4]
Performance Profile: TADDOLs have demonstrated exceptional performance in a wide array of enantioselective reactions, including:
-
Diels-Alder Reactions: TADDOL-Ti(IV) complexes are highly effective catalysts for the asymmetric Diels-Alder reaction, affording high yields and enantioselectivities (ee).
-
Cyanation Reactions: TADDOL derivatives have been employed as chiral ligands in the asymmetric cyanosilylation of aldehydes, although achieving consistently high ee values can be challenging and highly dependent on the ligand structure and reaction conditions.[5]
-
Allylic Alkylations: TADDOL-based phosphoramidites and phosphonites are versatile ligands for palladium-catalyzed enantioselective C-H functionalizations and allylic substitutions, leading to a variety of chiral carbo- and heterocycles with high selectivity.[6][7]
Mechanistic Considerations: The high degree of enantioselectivity imparted by TADDOLs is attributed to the formation of a rigid, C2-symmetric chiral environment around the metal center. The bulky aryl groups effectively block one prochiral face of the substrate, directing the nucleophilic attack to the other face. X-ray crystal structures of TADDOL-metal complexes have confirmed this propeller-like chiral environment.[4]
Tartrate Esters and Amides (Tartramides)
Simple tartrate esters and their corresponding amides (tartramides) represent a more classical and straightforward class of ligands derived from tartaric acid. Their utility often lies in their ability to form stable chelate complexes with various transition metals.[1]
Synthesis: Tartrate esters are readily available or can be prepared by standard esterification of tartaric acid. Tartramides are synthesized by the aminolysis of tartaric acid or its esters.[8] The synthesis of long-chain tartaric acid diamides can be achieved through a multi-step approach using O-protected tartaric anhydride.[9]
Performance Profile:
-
Sharpless Asymmetric Epoxidation: Diethyl tartrate is a key component of the Sharpless epoxidation catalyst system, enabling the highly enantioselective epoxidation of allylic alcohols.[1]
-
Asymmetric Dihydroxylation: Tartrate-derived ligands are also utilized in asymmetric dihydroxylation reactions.[1]
-
Reduction of Ketones: N,N'-substituted diamides of L-tartaric acid have been used as chiral ligands for sodium borohydride in the enantioselective reduction of acetophenone.[8]
Comparative Insights: While perhaps not as broadly applicable as TADDOLs across a wide range of reaction types, tartrate esters and amides are indispensable for specific, highly impactful transformations like the Sharpless epoxidation. Their simpler structure and ease of synthesis make them an attractive first choice for ligand screening in the development of new asymmetric methods.
Bis(oxazolines) Derived from Tartaric Acid
Chiral bis(oxazoline) (BOX) ligands are another important class of C2-symmetric ligands. While many BOX ligands are derived from amino acids, tartaric acid provides a convenient and alternative chiral scaffold for their synthesis.
Synthesis: Bis(oxazolines) from tartaric acid can be synthesized by the condensation of a tartaric acid derivative, such as a bis(hydroxy) amide, with the appropriate 1,2-amino alcohols.
Performance Profile: Tartrate-derived bis(oxazoline) ligands have shown promise in various metal-catalyzed asymmetric reactions, including allylic alkylations.
Experimental Data: A Comparative Snapshot
To provide a clearer picture of the relative performance of these ligand classes, the following table summarizes representative data from the literature for a key enantioselective transformation. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature, and performance is highly dependent on the specific substrate and reaction conditions.
| Ligand Type | Reaction | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| TADDOL | Diels-Alder | Ti(TADDOLato)Cl2 | Cyclopentadiene & 3-Acryloyl-2-oxazolidinone | 91 | 99 | [4] |
| TADDOL-Phosphoramidite | Allylic Amination | [Pd(allyl)Cl]2 / Ligand | (E)-1,3-diphenylallyl acetate & Aniline | 98 | 99 | [6] |
| Tartrate Ester | Sharpless Epoxidation | Ti(OiPr)4 / DET | Geraniol | >90 | >95 | [1] |
| Tartramide | Ketone Reduction | NaBH4 / Ligand | Acetophenone | - | - | [8] |
Note: The data for the tartramide-mediated reduction was qualitative in the cited source, indicating enantioselective reduction occurred without specifying the exact ee value.
Experimental Protocols
Synthesis of a Representative TADDOL Ligand: (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol
Materials:
-
Dimethyl 2,3-O-isopropylidene-L-tartrate
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
A solution of dimethyl 2,3-O-isopropylidene-L-tartrate in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon).
-
Phenylmagnesium bromide solution (typically 4-5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the TADDOL as a white crystalline solid.[4]
Mechanistic Rationale: The Origin of Enantioselectivity
The efficacy of tartaric acid-derived ligands stems from their ability to create a well-defined and rigid chiral environment around the catalytically active metal center.
In the case of TADDOLs, the two bulky aryl groups create a chiral pocket that sterically hinders the approach of the reactants from one side, favoring the formation of one enantiomer. For tartrate esters in the Sharpless epoxidation, the tartrate ligand forms a chiral titanium-tartrate complex that directs the delivery of the oxygen atom to one face of the allylic alcohol.
Conclusion and Future Outlook
Tartaric acid-derived ligands have proven to be invaluable tools in the field of enantioselective catalysis. TADDOLs, with their remarkable versatility and high efficiency in a broad range of reactions, stand out as a particularly powerful class of ligands. Tartrate esters and amides, while perhaps more specialized, are indispensable for certain cornerstone reactions. The development of novel tartaric acid-derived ligands, including bis(oxazolines) and other derivatives, continues to expand the synthetic chemist's toolbox.
For researchers and drug development professionals, a deep understanding of the comparative advantages and limitations of each ligand class is crucial for the rational design and optimization of asymmetric syntheses. The choice of ligand will ultimately depend on the specific reaction, substrate, and desired outcome. Future research will undoubtedly focus on the development of even more active, selective, and sustainable catalysts from this remarkable natural chiral source, further solidifying the legacy of tartaric acid in the world of asymmetric catalysis.
References
-
Gratzer, K., Gururaja, G. N., & Waser, M. (2013). Towards Tartaric-Acid-Derived Asymmetric Organocatalysts. European Journal of Organic Chemistry, 2013(21), 4471–4482. [Link]
-
Gratzer, K., Gururaja, G. N., & Waser, M. (2013). Towards Tartaric-Acid-Derived Asymmetric Organocatalysts. Semantic Scholar. [Link]
-
Li, Z., Wang, Y., Zhang, Y., Liu, S., & Wang, W. (2018). Tartaric acid-derived chiral carbon nanodots for catalytic enantioselective ring-opening reactions of styrene oxide. Chemical Communications, 54(74), 10428–10431. [Link]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
- Mujawar, O. & Thorat, R. (2025). Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis.
-
Kopach, M. E., & Jones, T. K. (2003). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 1(4), 369-389. [Link]
-
Maji, R., & Yamamoto, H. (2006). Reverse-docking study of the TADDOL-catalyzed asymmetric hetero-Diels-Alder reaction. Journal of Molecular Modeling, 12(6), 793–797. [Link]
-
Synoradzki, L., & Grynkiewicz, G. (2005). ChemInform Abstract: Tartaric Acid and Its O-Acyl Derivatives. Part 10. Synthesis and Applications of Tartramides, Tartrimides and O-Acyltartramides and Imides. ChemInform, 36(32). [Link]
- Hinge, S., Kundu, S., & Niemeyer, J. (2025). TADDOL-catalysed hetero-Diels–Alder reaction in the synthesis of (S).
-
Thorat, R., & Mujawar, O. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. Deep Science Publishing. [Link]
- Hinge, S., Kundu, S., & Niemeyer, J. (2025). Attempted application of tartaric-acid- and TADDOL-derived chiral...
-
Synoradzki, L., Ruskowski, P., & Bernas, U. (2005). Tartaric Acid and Its O-Acyl Derivatives. Part 1. Synthesis of Tartaric Acid and O-Acyl Tartaric Acids and Anhydrides. Organic Preparations and Procedures International, 37(1), 37-63. [Link]
-
Kovács, T., et al. (2015). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules, 20(1), 824-839. [Link]
-
Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
-
Hernández-Linares, P., et al. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega, 9(26), 29035–29040. [Link]
-
Hartwig, J. F., & Stanley, L. M. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society, 136(32), 11452–11455. [Link]
-
Trost, B. M., & Zhang, T. (2011). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemistry–An Asian Journal, 6(9), 2314-2330. [Link]
-
Duran-Frigola, M., et al. (2021). Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. [Link]
-
Skarżyńska, A., et al. (2018). TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution. Organic & Biomolecular Chemistry, 16(33), 6031–6042. [Link]
-
Di-nola, A., et al. (2005). Steric Effects in Enantioselective Allylic Alkylation Catalysed by Cationic(η3-Allyl)palladium Complexes Bearing Chiral Pyridine-Aziridine Ligands. European Journal of Inorganic Chemistry, 2005(11), 2111-2121. [Link]
-
Bauer, I., & Knölker, H.-J. (2015). TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations. Chemical Communications, 51(32), 6939-6951. [Link]
-
F. J. Medrano, et al. (2021). Unveiling Five Naked Structures of Tartaric Acid. Angewandte Chemie International Edition, 60(16), 8829-8834. [Link]
-
Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Kinetics of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of an effective chiral ligand for asymmetric catalysis is paramount. Chiral diamines represent a privileged class of ligands, capable of inducing high stereoselectivity in a multitude of chemical transformations. This guide provides an in-depth analysis of the reaction kinetics and catalytic performance of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane , a C₂-symmetric chiral diamine derived from L-(+)-tartaric acid.[1][2] Its performance will be objectively compared with established, high-performance chiral diamine ligands, supported by experimental data and detailed kinetic analysis protocols.
The Promise and Performance of a Tartaric Acid-Derived Diamine
(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane, hereafter referred to as TADDAMIN, is an attractive ligand due to its straightforward synthesis from the readily available chiral pool of tartaric acid. Its structural rigidity, conferred by the dioxolane backbone, and the presence of two primary amine functionalities provide the necessary chirality and coordination sites for metal catalysts.
Initial studies have explored the use of TADDAMIN and its N-substituted derivatives in complex with cobalt(II) chloride for the catalytic reduction of various prochiral substrates. The results, while demonstrating catalytic activity, show moderate enantioselectivity.
| Substrate | Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | TADDAMIN | (S)-1-Phenylethanol | - | 24 |
| Dimethyl itaconate | TADDAMIN | Dimethyl (S)-methylsuccinate | - | 38 |
| Methyl α-acetamidocinnamate | TADDAMIN | N-acetyl-(S)-phenylalanine methyl ester | - | - |
| Data compiled from Shainyan et al. (2002). The study reports the catalytic reduction using an alcohol-modified sodium borohydride in the presence of CoCl₂ complexes with the specified ligands. |
These findings establish the potential of TADDAMIN as a chiral ligand but also highlight the significant room for improvement in achieving the high enantioselectivities required for practical applications. The modest performance necessitates a rigorous comparison against benchmark systems to understand its relative efficacy and potential for optimization.
Benchmark Comparison: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a standardized context for evaluating chiral ligands, the asymmetric transfer hydrogenation (ATH) of acetophenone to 1-phenylethanol is a widely accepted benchmark reaction.[3][4] This reaction is sensitive to the ligand structure and provides a clear measure of both catalytic activity (rate of conversion) and enantioselectivity (ee%).
Performance of Established Chiral Diamine Ligands
High-performance chiral diamines, such as N-tosyl-(S,S)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), have been extensively studied and demonstrate exceptional results in the Ru-catalyzed ATH of acetophenone. These established ligands serve as the gold standard for comparison.
| Catalyst System | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | (S,S)-TsDPEN | 98 | 99 (S) |
| [RuCl(p-cymene)((S,S)-MsDPEN)] | (S,S)-MsDPEN | 95 | 97 (S) |
| Data is representative of typical results from the literature for the ATH of acetophenone using isopropanol as the hydrogen source and a base.[3] |
The stark contrast in enantioselectivity—24% for TADDAMIN-CoCl₂ versus >97% for established Ru-diamine complexes in the reduction of acetophenone—underscores the critical role of the ligand structure and the metal center in achieving high stereochemical control. The phenyl groups and the N-sulfonyl modification in TsDPEN create a well-defined chiral pocket and electronic environment that are highly effective in differentiating the enantiotopic faces of the ketone substrate.[5]
Deconstructing Performance: A Guide to Kinetic Analysis
To move beyond simple end-point measurements of yield and enantiomeric excess, a thorough kinetic analysis is essential for understanding catalyst behavior, identifying rate-limiting steps, and uncovering pathways for optimization. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that utilizes in-situ monitoring to generate a comprehensive kinetic profile from a minimal number of experiments.[6][7][8][9]
Experimental Protocol for Kinetic Analysis of ATH of Acetophenone
This protocol outlines a detailed procedure for the kinetic analysis of the Ru-catalyzed ATH of acetophenone, which can be adapted to evaluate TADDAMIN or other novel chiral ligands.
Objective: To determine the reaction orders with respect to the catalyst, acetophenone, and hydrogen donor, and to identify any catalyst activation or deactivation phenomena.
Materials and Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Jacketed reactor with temperature control and magnetic stirring
-
In-situ monitoring probe (e.g., FT-IR, Raman, or online HPLC sampling)
-
Ru-precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diamine ligand (e.g., (S,S)-TsDPEN as a benchmark, or TADDAMIN)
-
Acetophenone (substrate)
-
Isopropanol (hydrogen donor and solvent)
-
Base (e.g., KOtBu or NaOH)
-
Internal standard for chromatography (e.g., dodecane)
Workflow for Reaction Progress Kinetic Analysis:
Caption: Workflow for Kinetic Analysis using RPKA.
Step-by-Step Methodology:
-
Catalyst Pre-formation (under inert atmosphere):
-
In a Schlenk flask, stir the Ru-precursor and the chiral ligand in degassed isopropanol for a defined period (e.g., 15-30 minutes) to form the active catalyst complex.
-
-
Reaction Setup:
-
Transfer the pre-formed catalyst solution to the temperature-controlled reactor.
-
Add the remaining degassed isopropanol.
-
Allow the system to reach thermal equilibrium.
-
-
Reaction Initiation and Monitoring:
-
Start the in-situ monitoring.
-
Inject the substrate (acetophenone) and the base to initiate the reaction.
-
Continuously record the concentrations of acetophenone and 1-phenylethanol over time until the reaction reaches completion or a desired conversion.
-
-
Data Analysis (Graphical Method):
-
Rate Calculation: Calculate the reaction rate (v) at various time points from the slope of the concentration vs. time plot.
-
Determining Reaction Orders: Plot ln(rate) vs. ln[concentration] for each component (while others are in excess or their concentration change is mathematically accounted for). The slope of the resulting line gives the reaction order for that component.
-
Identifying Catalyst Deactivation: In "same excess" experiments (where initial reactant concentrations are varied but the excess of one over the other is kept constant), non-overlaying kinetic profiles can indicate product inhibition or catalyst deactivation.[9]
-
Comparative Analysis and Future Directions
The available data indicates that while TADDAMIN is a catalytically active chiral ligand, its effectiveness in inducing enantioselectivity is significantly lower than that of highly-developed systems like TsDPEN. The flexibility of the aminomethyl side chains and the lack of bulky aromatic groups in TADDAMIN may result in a less defined and less sterically demanding chiral environment around the metal center.
Causality behind Experimental Choices:
-
Benchmark Reaction: Asymmetric transfer hydrogenation of acetophenone is chosen due to the wealth of comparative data available and its sensitivity to ligand structure.
-
In-situ Monitoring: Techniques like FT-IR or online HPLC are crucial for RPKA as they provide a continuous stream of high-quality data, allowing for a detailed understanding of the reaction profile without the need for numerous individual experiments.[10]
-
Inert Atmosphere: Many organometallic catalysts, particularly the Ru-hydride species active in ATH, are sensitive to oxygen.[10] Rigorous exclusion of air is necessary for reproducible kinetic studies.
Future Research Pathways:
-
Systematic Kinetic Evaluation: A detailed kinetic study of the TADDAMIN-Ru complex in the ATH of acetophenone, following the protocol outlined above, would provide crucial data on its intrinsic activity and stability.
-
Structural Modification: The performance of TADDAMIN could be enhanced by introducing N-substituents (e.g., sulfonyl or bulky alkyl groups) to increase steric hindrance and modify the electronic properties of the amine donors, akin to the successful modifications of DPEN and DACH.[3][11]
-
Alternative Metal Centers: While CoCl₂ showed moderate results, exploring other transition metals known for their efficacy in ATH, such as Rhodium or Iridium, could unlock higher activity and selectivity with TADDAMIN.
Catalytic Cycle for Asymmetric Transfer Hydrogenation:
Caption: Generalized catalytic cycle for Ru-diamine ATH.
By systematically applying rigorous kinetic analysis and leveraging insights from established catalytic systems, the potential of simple, readily accessible chiral ligands like (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane can be fully explored and potentially unlocked for broader applications in asymmetric synthesis.
References
-
Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development.[Link]
-
Kinetics and Mechanism of Ruthenacycle-Catalyzed Asymmetric Hydrogen Transfer. Organometallics.[Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis.[Link]
-
Reaction Progress Kinetic Analysis (RPKA). Mettler Toledo.[Link]
-
A Tutorial on Kinetic-Assisted Mechanistic Analysis in Asymmetric Aminocatalysis. University of Manchester Research Explorer.[Link]
-
Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst. University of Groningen.[Link]
-
Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds. PubMed.[Link]
-
Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics.[Link]
-
Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PMC - NIH.[Link]
-
Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI.[Link]
-
Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. PubMed.[Link]
-
Reaction progress kinetic analysis. Grokipedia.[Link]
-
Scheme 23. Tartaric-acid-derived diamine 83 in the asymmetric Michael... ResearchGate.[Link]
-
Reaction progress kinetic analysis. Wikipedia.[Link]
-
Tartaric acid-derived chiral carbon nanodots for catalytic enantioselective ring-opening reactions of styrene oxide. RSC Publishing.[Link]
-
Tartaric acid-derived chiral carbon nanodots for catalytic enantioselective ring-opening reactions of styrene oxide | Request PDF. ResearchGate.[Link]
-
New Chiral Ligands for Catalytic Asymmetric Transfer Hydrogenation of Acetophenone. ResearchGate.[Link]
-
Transfer hydrogenation of acetophenone derivatives. ResearchGate.[Link]
-
Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands | Request PDF. ResearchGate.[Link]
-
[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. NIH.[Link]
-
(PDF) [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. ResearchGate.[Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central.[Link]
-
1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. ResearchGate.[Link]
-
Recent Advances in Pd-Catalysed Decarboxylative Asymmetric Allylic Alkylation. RSC Publishing.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Most Enantioselective Chiral Surface: Tartaric Acid on All Surfaces Vicinal to Cu(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of a chiral catalyst is a critical determinant of success. Chiral vicinal diamines have established themselves as a privileged class of ligands, capable of inducing high stereoselectivity in a variety of asymmetric transformations. This guide presents a detailed comparative analysis of the tartaric acid-derived chiral diamine, (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane , against established commercial catalysts. Our objective is to provide researchers, scientists, and drug development professionals with a data-driven resource to inform their catalyst selection process for asymmetric reduction of prochiral ketones.
Introduction to the Contenders: Structure, Synthesis, and Stereochemical Rationale
This compound , often referred to by its acronym, is a C₂-symmetric chiral diamine. Its stereochemical information is derived from the readily available and inexpensive chiral pool precursor, (+)-(2R,3R)-tartaric acid. The dioxolane backbone provides a rigid scaffold that precisely orientates the two aminomethyl groups, which are the key coordinating moieties for metal catalysts. This rigidity is crucial for creating a well-defined chiral environment around the metal center, which is essential for effective stereochemical communication during the catalytic cycle.
For this benchmarking study, we have selected two widely recognized and commercially available catalysts known for their high performance in the asymmetric reduction of ketones:
-
Ruthenium(II)-(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine-p-cymene complex (Ru-(R,R)-TsDPEN): A Noyori-type catalyst, this complex is a gold standard for the asymmetric transfer hydrogenation (ATH) of aromatic ketones. The sulfonamide group and the phenyl groups on the diamine backbone play a crucial role in establishing the chiral environment.
-
Ruthenium(II)-cis-1-amino-2-indanol-p-cymene complex: This catalyst, featuring a rigid amino alcohol ligand, is another highly effective catalyst for ATH, offering a different steric and electronic environment compared to TsDPEN.
Head-to-Head Performance Benchmarking: Asymmetric Reduction of Acetophenone
The asymmetric reduction of acetophenone to 1-phenylethanol is a widely accepted and well-documented benchmark reaction for evaluating the efficacy of chiral catalysts. It provides a clear measure of a catalyst's ability to differentiate between the enantiotopic faces of a prochiral ketone.
Experimental Design and Rationale
To ensure a fair and objective comparison, we will consider data from studies that employ standardized reaction conditions. For the ruthenium-catalyzed ATH reactions, this typically involves the use of isopropanol as both the solvent and the hydrogen source, with a base as a co-catalyst. For the cobalt-catalyzed reduction with this compound, the conditions involve a modified sodium borohydride reagent.
The key performance indicators (KPIs) for this comparison are:
-
Conversion (%): The percentage of the starting material (acetophenone) that has been converted into the product (1-phenylethanol).
-
Enantiomeric Excess (ee %): A measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other in the product.
-
Configuration: The absolute stereochemistry (R or S) of the major enantiomer produced.
Comparative Performance Data
| Catalyst System | Chiral Ligand | Metal | Reductant | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) [Configuration] | Reference |
| Target Catalyst | This compound | Co | NaBH₄/Alcohol | - | - | - | - | - | 24 (S) | [1] |
| Commercial Catalyst 1 | (1R,2R)-TsDPEN | Ru | i-PrOH | KOH | i-PrOH | 25 | 0.17 | >98 | 97 (R) | [2] |
| Commercial Catalyst 2 | (1R,2S)-cis-1-amino-2-indanol | Ru | i-PrOH | KOH | i-PrOH | 28 | 1.5 | 70 | 91 (S) | [2] |
Analysis and Discussion: Interpreting the Results
The data clearly demonstrates the exceptional performance of the commercial ruthenium-based catalysts in the asymmetric transfer hydrogenation of acetophenone, with (1R,2R)-TsDPEN achieving a remarkable 97% ee in a very short reaction time.[2] The cis-1-amino-2-indanol ligand also provides high enantioselectivity.[2]
In contrast, the cobalt complex of this compound, under the conditions of borohydride reduction, shows a modest enantiomeric excess of 24%.[1] It is crucial to note that this is not a direct "apples-to-apples" comparison due to the differences in the metal center (Cobalt vs. Ruthenium) and the reduction methodology (borohydride reduction vs. transfer hydrogenation). This highlights a critical aspect of catalyst development: the performance of a chiral ligand is highly dependent on the metal it is paired with and the specific reaction conditions.
The lower enantioselectivity observed with the cobalt/(4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane system could be attributed to several factors. The nature of the cobalt-diamine complex may create a less rigid and less sterically demanding chiral environment compared to the well-defined Noyori-type ruthenium catalysts. The mechanism of hydride delivery from a modified borohydride reagent is also fundamentally different from the outer-sphere hydrogen transfer mechanism in ATH, which can significantly impact the stereochemical outcome.
The Underlying Science: A Mechanistic Perspective
The high efficiency of Noyori-type catalysts, such as the Ru-(R,R)-TsDPEN system, is attributed to a "metal-ligand bifunctional" mechanism. In the catalytic cycle, both the ruthenium metal center and the amine ligand actively participate in the hydrogen transfer process.
The currently accepted mechanism for the ATH of ketones by these ruthenium complexes involves an outer-sphere hydrogen transfer. The key steps are:
-
Pre-catalyst Activation: The commercially available Ru(II) chloride pre-catalyst is activated by a base (e.g., KOH) in isopropanol to form the active 16-electron Ru-hydride species.
-
Hydrogen Transfer: The ketone substrate interacts with the active catalyst. The hydride on the ruthenium is transferred to the carbonyl carbon, while a proton from the amine ligand is transferred to the carbonyl oxygen. This concerted transfer occurs through a six-membered transition state.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by reaction with the isopropanol solvent, completing the catalytic cycle.
The high enantioselectivity is a result of the specific steric and electronic interactions within the transition state, which favors the approach of the ketone from one of its two enantiotopic faces.
Experimental Protocols: A Guide to Reproducible Research
For the benefit of researchers seeking to replicate or build upon these findings, detailed experimental protocols are provided below.
Asymmetric Transfer Hydrogenation of Acetophenone with a Noyori-Type Catalyst
This procedure is representative for catalysts like Ru-(R,R)-TsDPEN.
-
Catalyst Pre-activation: In an inert atmosphere (e.g., under Argon or Nitrogen), dissolve the ruthenium pre-catalyst ([RuCl₂(p-cymene)]₂) and the chiral ligand ((R,R)-TsDPEN) in degassed 2-propanol.
-
Add a solution of potassium hydroxide in 2-propanol to the mixture.
-
Stir the mixture at room temperature for approximately 10-15 minutes. The color of the solution should change, indicating the formation of the active catalyst.
-
Hydrogenation: Add acetophenone to the activated catalyst solution.
-
Stir the reaction mixture at the desired temperature (e.g., 25°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Analysis: Determine the conversion by ¹H NMR or GC, and the enantiomeric excess by chiral HPLC or chiral GC analysis.
Visualizing the Process
Experimental Workflow
Caption: A generalized experimental workflow for asymmetric transfer hydrogenation.
Noyori Catalytic Cycle
Caption: A simplified representation of the Noyori catalytic cycle for ATH of ketones.
Conclusion and Future Outlook
This comparative guide demonstrates that while this compound is a readily accessible chiral ligand, its performance is highly contingent on the catalytic system in which it is employed. The modest enantioselectivity observed in cobalt-catalyzed reductions suggests that for high-performance asymmetric ketone reductions, established commercial catalysts like Ru-(R,R)-TsDPEN remain the superior choice.
However, this does not diminish the potential of this compound. Further research is warranted to explore its efficacy with other transition metals, such as Ruthenium, Rhodium, or Iridium, and under various reaction conditions, including asymmetric transfer hydrogenation. The development of derivatives of this ligand, for instance, by introducing bulky substituents on the amine groups, could also lead to significant improvements in stereoselectivity. For researchers in the field, this guide underscores the importance of empirical catalyst screening and optimization to identify the ideal catalytic system for a specific transformation.
References
-
Nindakova, L. O., & Shainyan, B. A. (2005). Catalytic Asymmetric Borohydride Reduction of Acetophenone and Esters of Dehydrocarboxylic Acids in the Presence of Chiral Cobalt(II) Diamine Complexes. Russian Journal of General Chemistry, 75(2), 268-274. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Recyclability of Tartaric Acid-Derived Catalysts
In the drive towards greener, more sustainable chemical synthesis, the recyclability of a catalyst is not merely a beneficial attribute but a critical performance metric. For researchers, scientists, and professionals in drug development, the ability to recover and reuse a high-value catalyst directly impacts process efficiency, cost-effectiveness, and environmental footprint. Tartaric acid, a readily available and inexpensive chiral building block from natural sources, has given rise to a versatile class of catalysts, including the widely used TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol).[1][2] This guide provides an in-depth comparison of methodologies to rigorously assess the recyclability of these catalysts, contrasting them with other prominent chiral systems like those derived from BINOL (1,1'-bi-2-naphthol).
The Imperative of Recyclability: Homogeneous vs. Heterogeneous Systems
The challenge of catalyst recycling is intrinsically linked to its state in the reaction medium. Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity due to the absence of mass transfer limitations.[3] However, their separation from the product mixture can be complex and energy-intensive, posing a significant hurdle to their reuse.
Conversely, heterogeneous catalysts, which are in a different phase (typically solid) from the liquid or gas-phase reactants, are more straightforward to separate through simple physical processes like filtration.[4] A primary strategy to enhance the recyclability of tartaric acid-derived catalysts is through immobilization or "heterogenization," where the catalytic molecule is grafted onto a solid support like silica gel or a polymer.[5] This approach aims to combine the high performance of homogeneous catalysis with the practical separation benefits of heterogeneous systems.
A Multi-Faceted Approach to Assessing Recyclability
A robust assessment of a catalyst's recyclability goes beyond simply measuring the product yield over several cycles. It requires a comprehensive evaluation of the catalyst's activity, selectivity, and structural integrity, as well as quantifying any loss of the active catalytic species.
Core Performance Metrics: Activity and Selectivity Retention
The most direct measure of a catalyst's stability upon recycling is its ability to maintain high catalytic activity and enantioselectivity over multiple reaction cycles. A typical experimental workflow involves recovering the catalyst after each cycle and subjecting it to a fresh batch of reactants under identical conditions.
Experimental Protocol: Catalyst Recovery and Reuse Cycle
-
Initial Reaction: Perform the catalytic reaction under optimized conditions (e.g., temperature, solvent, reaction time).
-
Catalyst Separation:
-
Heterogeneous Catalysts: Separate the solid catalyst from the reaction mixture by filtration, centrifugation, or magnetic decantation if applicable.
-
Homogeneous Catalysts: If not immobilized, separation may involve techniques like precipitation followed by filtration, or solvent extraction.
-
-
Washing and Drying: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or unreacted starting materials. Dry the catalyst under vacuum or in a desiccator.
-
Subsequent Cycles: Weigh the recovered catalyst and use it in a new reaction with fresh substrates and solvent.
-
Analysis: Analyze the product of each cycle for yield (e.g., by gas chromatography or NMR spectroscopy) and enantiomeric excess (e.g., by chiral HPLC).
Diagram: Experimental Workflow for Catalyst Recycling Assessment
Caption: A typical workflow for assessing the recyclability of a heterogeneous catalyst.
Investigating Catalyst Integrity: The Leaching Problem
A critical aspect of recyclability, particularly for supported catalysts, is the potential for the active metal or ligand to "leach" into the reaction mixture. This not only leads to a gradual loss of catalytic activity but can also contaminate the final product with metal residues, a significant concern in pharmaceutical applications.
The Hot Filtration Test: A Qualitative Indicator of Leaching
The hot filtration test is a classic experiment to distinguish between a truly heterogeneous process and one where the active catalyst leaches into the solution and acts homogeneously.[6]
Experimental Protocol: Hot Filtration Test
-
Initiate the Reaction: Start the catalytic reaction as usual.
-
Mid-reaction Filtration: At approximately 50% conversion, rapidly filter the hot reaction mixture to remove the solid catalyst.
-
Continue the Reaction: Allow the filtrate (the solution without the solid catalyst) to continue reacting under the same conditions.
-
Monitor Progress: Periodically take samples from the filtrate and analyze for further product formation.
Interpretation:
-
No further reaction: If the reaction stops after the catalyst is removed, it strongly suggests that the catalysis is heterogeneous.
-
Reaction continues: If the reaction proceeds, it indicates that some of the active catalyst has leached into the solution and is continuing to promote the reaction homogeneously.
Diagram: Logic of the Hot Filtration Test
Caption: Decision tree for interpreting hot filtration test results.
Quantitative Analysis of Leaching: ICP-MS/OES
For a precise quantification of metal leaching, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the gold standards.[6] These techniques can detect trace amounts of metals in the reaction solution, providing definitive data on the stability of the immobilized catalyst.
Experimental Protocol: Sample Preparation for ICP Analysis
-
Sample Collection: After the reaction and removal of the solid catalyst, take a precise volume of the filtrate.
-
Digestion (if necessary): For complex organic matrices, the sample may need to be digested using strong acids (e.g., aqua regia) in a microwave digester to break down organic components and ensure all metal is in an analyzable form.
-
Dilution: Dilute the sample to an appropriate concentration with deionized water or a weak acid solution.
-
Analysis: Analyze the prepared sample using ICP-MS or ICP-OES against a set of calibration standards to determine the metal concentration (typically in parts per million, ppm, or parts per billion, ppb).
The percentage of leached metal can then be calculated based on the initial amount of metal in the catalyst.
Post-mortem Analysis: Characterizing the Recovered Catalyst
Analyzing the catalyst after multiple cycles provides invaluable insights into potential deactivation mechanisms. A suite of spectroscopic and analytical techniques can be employed to check for changes in the catalyst's structure, morphology, and chemical state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the integrity of the organic ligand (the tartaric acid derivative).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal center.
-
X-ray Diffraction (XRD): To assess the crystalline structure of the support and the catalyst.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size distribution of the catalyst and its support.
-
Brunauer-Emmett-Teller (BET) analysis: To measure changes in the surface area and porosity of the support material.
Comparative Performance: Tartaric Acid Derivatives vs. BINOL-Based Catalysts
While both tartaric acid and BINOL derivatives are workhorses in asymmetric catalysis, their recyclability profiles can differ based on their structure and the method of immobilization.
TADDOL-Based Catalysts: TADDOLs, derived from tartaric acid, are often used in combination with titanium to form TADDOL-Ti complexes for reactions like the asymmetric addition of diethylzinc to aldehydes.[5] When immobilized on supports like polystyrene or silica gel, these catalysts have shown excellent stability and reusability over multiple cycles. For instance, some studies report the reuse of immobilized TADDOL-Ti catalysts for up to five times with only a minor decrease in enantioselectivity.[5]
BINOL-Derived Phosphoric Acids: BINOL-derived phosphoric acids are powerful Brønsted acid catalysts.[7] Their immobilization on solid supports is an active area of research to improve their recyclability.[8] While highly effective, the stability of the linkage to the support and the potential for the catalyst to be deactivated by strong bases can be challenges. However, recent advances in creating robust, heterogeneous BINOL-derived catalysts have shown promising results, with some systems being recycled up to 10 times without significant loss of activity.[9]
| Catalyst System | Support | Reaction Type | No. of Cycles | Initial ee% | Final ee% | Leaching Data | Reference |
| Immobilized TADDOL-Ti | Polystyrene | Diethylzinc Addition | 5 | 98% | 95% | Not Reported | [5] |
| BINOL-grafted MIOP | Magnetic Iron Oxide | Aldol Reaction | 10 | ~90% | Maintained | Not Reported | [9] |
| Immobilized BINOL-PA | Polystyrene-Anthracene | Various | 5+ | >95% | >95% | Not Reported | [8] |
This table is a synthesis of data from multiple sources and is intended for illustrative comparison. Direct comparison requires identical reaction conditions.
Conclusion: A Rigorous Framework for Evaluation
Assessing the recyclability of tartaric acid-derived catalysts requires a systematic and multi-faceted experimental approach. Simply tracking yield and enantioselectivity, while essential, is insufficient. A truly robust evaluation must incorporate qualitative tests like hot filtration to probe the catalytic mechanism, quantitative measurements of metal leaching via ICP-MS/OES to confirm catalyst stability, and post-mortem characterization to understand deactivation pathways. By employing this comprehensive methodology, researchers can generate reliable and comparable data, enabling the rational design of more stable, efficient, and truly sustainable catalytic systems. This rigorous approach is paramount for advancing the application of these versatile, nature-derived catalysts in both academic research and industrial drug development.
References
- Maestro, A., Ötvös, S. B., Auer, G., & Kappe, C. O. (2024).
- Request PDF: A Magnetically Recyclable Heterogeneous BINOL Organocatalyst for the Asymmetric Aldol Reaction. (n.d.).
- Seebach, D., Marti, R. E., & Hintermann, T. (2006). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Helvetica Chimica Acta.
- Gratzer, K., Gururaja, G. N., & Waser, M. (2013). Towards Tartaric-Acid-Derived Asymmetric Organocatalysts. European Journal of Organic Chemistry, 2013(21), 4471–4482.
- Synthesis and applications of tartaric acid in asymmetric catalysis. (2024). Deep Science Publishing.
- Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047–9153.
- Hui, A., Zhang, J., Sun, H., & Wang, Z. (2008). Efficient asymmetric addition of diethylzinc to ketones using tartaric acid derivative as chiral ligand. Arkivoc, 2008(2), 25–32.
- Grayson, M. N., & Goodman, J. M. (2016). Goldilocks Catalysts: Computational Insights into the Role of the 3,3′ Substituents on the Selectivity of BINOL-Derived Phosphoric Acid Catalysts. Journal of the American Chemical Society, 138(22), 7129–7139.
- Wang, Y., Qiao, C., Liu, Z., & Su, Z. (2017). Production of tartaric acid using immobilized recominant cis-epoxysuccinate hydrolase. Biotechnology Letters, 39(12), 1859–1863.
- Grayson, M. N., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. Accounts of Chemical Research, 50(9), 2139–2147.
- Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applic
- Efficient asymmetric addition of diethylzinc to ketones using tartaric acid derivative as chiral ligand. (n.d.).
- Zohreh, N., & Fashi, A. (2024). Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkivoc, 2024(5), 1–11.
- Gratzer, K., Gururaja, G. N., & Waser, M. (2013).
- Singh, A., & Kumar, S. (2020). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. Molecules, 25(23), 5576.
- Zhang, J., Chen, Y., Wang, J., Jiang, W., & Tao, R. (2021). New insights into the mechanisms of tartaric acid enhancing homogeneous and heterogeneous copper-catalyzed Fenton-like systems.
- Using titanium dioxide nanoparticles as recyclable catalyst for synthesis of 1-amidoalkyl-2-naphthols in solvent free condition. (n.d.).
- Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. (2021). Chemical Science.
- Xuan, N., & Feng, J. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives.
- Tartaric Acid–Zinc Nitrate as an Efficient Brønsted Acid-Assisted Lewis Acid Catalyst for the Mannich Reaction. (n.d.).
- Application of chiral recyclable catalysts in asymmetric c
- BINOL-Al catalysed asymmetric cyclization and amplification: preparation of optically active menthol analogs. (2015). Organic & Biomolecular Chemistry, 13(20), 5817–5825.
- He, C., & You, S. (2024). Sustainably Recycling and Upcycling of Single-Use Plastic Wastes through Heterogeneous Catalysis.
- Catalyst recycling and reusing test (image a) and control experiments... (n.d.).
- Data on catalysts before and after the recycling reactions. (n.d.).
- How might I measure the leaching of heterogeneous catalyst using simple techniques? (2015).
- Minor Enantiomer Recycling—Effect of Two Reinforcing Catalysts on Product Yield and Enantiomeric Excess. (n.d.).
Sources
- 1. Towards Tartaric-Acid-Derived Asymmetric Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the mechanisms of tartaric acid enhancing homogeneous and heterogeneous copper-catalyzed Fenton-like systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustainably Recycling and Upcycling of Single-Use Plastic Wastes through Heterogeneous Catalysis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General and versatile synthesis of highly recyclable chiral phosphoric acid organocatalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01442A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4S,5S)-4,5-Di(aminomethyl)-2,2-dimethyldioxolane
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane (CAS No. 119322-88-2), ensuring the safety of personnel, the protection of the environment, and adherence to regulatory standards.
Foundational Knowledge: Understanding the Compound
This compound is a chiral diamine, a class of compounds characterized by the presence of two amino functional groups.[1] Its specific structure, containing a dioxolane ring, imparts particular chemical properties that must be considered during its handling and disposal. The presence of the amine groups makes it basic and susceptible to reaction with acids and oxidizing agents.[2] A thorough understanding of its reactivity is the bedrock of a safe disposal plan.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 119322-88-2 | Letopharm |
| Molecular Formula | C7H18N2O2 | Letopharm |
| Appearance | Clear, colorless liquid | Cole-Parmer |
| Hazards | May cause eye, skin, and respiratory tract irritation. Hygroscopic. | Cole-Parmer |
The Cardinal Rule: Hazardous Waste Classification
Due to its potential to cause irritation and its basic nature, any waste containing this compound must be classified and handled as hazardous chemical waste.[3] This classification is the primary directive that governs all subsequent disposal procedures. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[3][4]
The U.S. Environmental Protection Agency (EPA) and other national regulatory bodies provide stringent guidelines for the management of hazardous waste, from its point of generation to its final disposal, often referred to as "cradle-to-grave" responsibility.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, the paramount consideration is personal safety. The appropriate PPE is non-negotiable and serves as your primary barrier against potential exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical splash goggles and a face shield. | To protect against splashes of the liquid, which can cause serious eye irritation. Goggles should conform to EN 166 (EU) or NIOSH (US) standards.[7] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and potential irritation. Gloves should be inspected for integrity before each use.[7][8] |
| Body | Flame-resistant laboratory coat or impervious clothing. | To protect skin and personal clothing from contamination.[7] |
| Feet | Closed-toe, chemical-resistant shoes. | To protect feet from spills.[7] |
| Respiratory | NIOSH-approved respirator (if not handled in a fume hood). | To prevent inhalation of any potential vapors or aerosols, especially if handling larger quantities or in poorly ventilated areas.[7][9] |
All handling and disposal-related activities should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound follows a systematic workflow designed to ensure safety and compliance at every stage.
Figure 1: A step-by-step workflow for the proper disposal of this compound.
Phase 1: Preparation
-
Don Appropriate PPE: Before handling any waste, ensure you are wearing the full complement of PPE as detailed in Table 2.
-
Work in a Fume Hood: Conduct all waste consolidation and handling activities within a certified chemical fume hood to minimize inhalation exposure.[3]
Phase 2: Waste Collection and Segregation
-
Select a Compatible Waste Container: Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[2] The container must have a secure, tight-fitting lid.
-
Segregate Waste Streams: It is crucial to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[2] Specifically, do not mix with:
-
Acids: A strong exothermic reaction can occur.
-
Oxidizing Agents: Can lead to a vigorous and potentially dangerous reaction.
-
-
Separate Liquid and Solid Waste: Collect liquid waste containing the diamine in your designated liquid waste container. Any contaminated solid waste, such as pipette tips, gloves, or absorbent materials, should be collected in a separate, clearly labeled solid hazardous waste container.[3]
Phase 3: Labeling and Storage
-
Label the Waste Container: The container must be clearly and accurately labeled with the words "Hazardous Waste."[10][11] The label should also include:
-
The full chemical name: "this compound"
-
The approximate concentration of the waste.
-
The date when the waste was first added to the container.
-
-
Keep the Container Closed: The waste container must be kept securely sealed at all times, except when adding waste.[11]
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][11] This area should be away from general laboratory traffic and incompatible materials.
Phase 4: Final Disposal
-
Arrange for Professional Disposal: Once the waste container is full or has reached the storage time limit set by your institution (often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Maintain Records: Keep meticulous records of the waste generated and its disposal, as required by institutional and national regulations.[5]
In-Lab Neutralization: A Cautious Consideration
While some laboratory waste can be neutralized in-house before disposal, this should only be attempted by trained personnel with a full understanding of the potential hazards. For a diamine like this compound, neutralization with an acid will be an exothermic reaction.
This procedure is not a substitute for professional hazardous waste disposal but may be considered for very dilute aqueous solutions under strict safety protocols and with institutional approval.
Neutralization Protocol for Dilute Aqueous Solutions:
-
Safety First: Perform the entire procedure in a fume hood, wearing full PPE. Have a spill kit and appropriate fire extinguishing media readily available.
-
Cooling: Place the beaker containing the dilute amine solution in an ice bath to manage the heat generated during neutralization.[4]
-
Slow Addition of Weak Acid: Slowly and with constant stirring, add a weak acid such as citric acid or a dilute solution of a strong acid (e.g., 1M HCl). The slow addition is critical to control the rate of the exothermic reaction.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Final Disposal of Neutralized Solution: Even after neutralization, consult with your institution's EHS department before any drain disposal. Local regulations and the presence of other components in the waste stream will determine the final appropriate disposal method.[4]
Figure 2: Decision-making workflow for the in-lab neutralization of dilute aqueous solutions of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of correct waste classification, utilizing appropriate personal protective equipment, and following a systematic collection and disposal workflow, you contribute to a safer research environment and ensure compliance with environmental regulations. Always prioritize safety and, when in doubt, consult with your institution's Environmental Health and Safety professionals.
References
- BenchChem. (2025). Personal protective equipment for handling 4,5-dimethylbenzene-1,2-diamine.
- Daniels Health. (2025).
- Medical Laboratory Observer. (2019).
- U.S. Environmental Protection Agency. (2023).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
- BenchChem. (2025). Personal protective equipment for handling Ethyne-1,2-diamine.
- BenchChem. (2025).
- Collect and Recycle. Amine Disposal For Businesses.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- PubMed Central. (2014).
- University of California, Riverside. Chemical Safety: Personal Protective Equipment.
- Indiana University. In-Lab Disposal Methods: Waste Management Guide.
- The National Academies Press.
- Google Patents. (1991).
- ResearchGate. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane.
- The Open Chemical Engineering Journal. (2015). Neutralizing Amines in Boiler Steam and Humidified Indoor Air.
- Merck Millipore. 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane.
- Sigma-Aldrich. (4S,5S)-2,2-Dimethyl-α,α,α′,α′-tetraphenyldioxolane-4,5-dimethanol 97%.
- CHIMIART. Neutralizing Amine.
- Sigma-Aldrich. (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.
- National Institutes of Health. [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine].
- ResearchGate. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane
This guide provides essential safety protocols and operational plans for the handling and disposal of (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane (CAS No. 119322-88-2). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety practices, ensuring that researchers, scientists, and drug development professionals can operate with the highest degree of safety and confidence.
Hazard Assessment: Understanding the Compound
This compound is a clear, colorless liquid also known as (4S-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine.[1][2] While comprehensive toxicological data is not fully available, the structure, containing two primary amine groups, indicates a potential for irritation to the eyes, skin, and respiratory tract.[1] The compound is also hygroscopic, meaning it readily absorbs moisture from the air.[1]
Given the limited specific data, our safety paradigm must be built on a conservative assessment, treating the compound with the caution afforded to known irritants and sensitizers. The fundamental principle guiding our work is the Hierarchy of Controls , where Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical, supplementing essential engineering controls like chemical fume hoods.
Part 1: Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the primary defense against exposure.[3] The following equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale (The "Why") |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH/ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when handling larger quantities (>50 mL) or when splashing is likely.[1][3] | The compound is a potential eye irritant.[1] Standard safety glasses do not provide a sufficient seal against splashes or vapors. Goggles offer 360-degree protection, and a face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or pinholes before each use. For prolonged contact or immersion, consider double-gloving.[1][3] | The diamine functionality suggests a high potential for skin irritation.[3][4] Nitrile gloves offer good resistance to a broad range of chemicals, including amines. Contaminated gloves must be removed and disposed of immediately to prevent secondary contamination.[3] |
| Skin & Body Protection | A flame-resistant laboratory coat and closed-toe, chemical-resistant shoes are the minimum requirements. For larger-scale operations, a chemical-resistant apron or suit may be necessary.[5] | This protects the skin from accidental spills and contamination.[5] The hygroscopic nature of the compound means it can absorb moisture from the air and potentially hold to clothing, increasing the risk of skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is required when working outside a certified chemical fume hood or if engineering controls are insufficient to maintain exposure below acceptable limits.[1][3] The specific cartridge type should be selected based on a formal risk assessment, but an organic vapor/amine cartridge is a typical starting point. | Inhalation of vapors may cause respiratory tract irritation.[1] All handling of the neat compound should ideally occur within a fume hood to minimize vapor generation. Respiratory protection is a crucial backup in case of ventilation failure or during spill cleanup. |
Part 2: Procedural Guidance for Safe Operations
Trust in a protocol comes from its ability to prevent contamination at every step. The following procedures for donning, doffing, and disposal are designed as a self-validating system.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Put on the laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye and Face Protection: Put on safety goggles, adjusting for a snug fit. If needed, place the face shield over the goggles.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) PPE - The Contamination Control Cascade: The goal is to touch contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves: If double-gloved, remove the outer pair by peeling one off from the cuff, turning it inside out, and using it to peel off the second glove. Dispose of immediately in a designated hazardous waste container.[3]
-
Face Shield/Goggles: Remove from the back of the head, handling only the strap. Avoid touching the front surface.
-
Laboratory Coat: Unbutton and roll it away from the body, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Respirator: Remove by handling the straps from behind the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[5]
-
Contaminated Disposables: All contaminated items (e.g., pipette tips, paper towels, gloves) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all waste solutions containing the compound in a compatible, sealed, and properly labeled hazardous waste container.
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Part 3: Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is required.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical aid.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
-
Minor Spills: For spills within a chemical fume hood, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1] Place the absorbed material into a suitable, sealed container for disposal.[1] Ventilate the area and clean the spill surface thoroughly.
Part 4: Safe Handling and Emergency Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: A procedural workflow for the safe handling of this compound.
References
- Personal protective equipment for handling 4,5-dimethylbenzene-1,2-diamine. BenchChem.
- Material Safety Data Sheet - this compound. Cole-Parmer.
- Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine. BenchChem.
- Personal protective equipment for handling Ethyne-1,2-diamine. BenchChem.
- This compound, 99+%. Letopharm Limited.
- Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. PubMed.
- 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane. Merck Millipore.
- SAFETY DATA SHEET - (-)-DIOP. Thermo Fisher Scientific.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. letopharm.com [letopharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
